molecular formula C35H20N4Na6O21S6 B1209529 NF023 hexasodium

NF023 hexasodium

Cat. No.: B1209529
M. Wt: 1162.9 g/mol
InChI Key: FMQURVHYTBGYSQ-UHFFFAOYSA-H
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Description

See also: NF023 (preferred).

Properties

Molecular Formula

C35H20N4Na6O21S6

Molecular Weight

1162.9 g/mol

IUPAC Name

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6

InChI Key

FMQURVHYTBGYSQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid)
NF-023
NF023

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF023 Hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NF023 hexasodium, a suramin analogue, has emerged as a valuable pharmacological tool for investigating purinergic signaling. This guide provides a comprehensive overview of its mechanism of action, detailing its molecular targets, the experimental evidence supporting its effects, and protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism of the P2X1 Receptor

The primary and most well-characterized mechanism of action of NF023 is its selective and competitive antagonism of the P2X1 purinergic receptor.[1][2][3][4] P2X1 receptors are ATP-gated ion channels that, upon activation, permit the influx of cations, primarily Ca²⁺ and Na⁺, leading to cellular depolarization and the initiation of various physiological responses, including smooth muscle contraction and platelet aggregation.[5][6]

NF023 competitively binds to the P2X1 receptor, preventing the binding of its endogenous agonist, adenosine triphosphate (ATP). This inhibition is surmountable, meaning that a maximal response can be restored by increasing the concentration of the agonist.[3] The antagonistic effect of NF023 on P2X1 receptors is voltage-insensitive.[3]

Quantitative Data on P2X Receptor Antagonism

The inhibitory potency of NF023 has been quantified across various P2X receptor subtypes and species, highlighting its selectivity for the P2X1 subtype.

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X1Human0.21[2][4]
P2X1Rat0.24[3]
P2X2Human> 50[2][4]
P2X2Rat> 50[3]
P2X3Human28.9[2][4]
P2X3Rat8.5[3]
P2X4Human> 100[2][4]
P2X4Rat> 100[3]
P2X2/P2X3 (heteromer)Rat1.4 - 1.6[3]

Furthermore, the equilibrium dissociation constant (KB) for NF023 at the human P2X1 receptor has been determined to be 1.1 ± 0.2 µM, providing a robust measure of its competitive antagonist affinity.[3]

Secondary Mechanism: Inhibition of Gi/o G-protein Alpha Subunits

In addition to its action on P2X1 receptors, NF023 exhibits a distinct mechanism of action as a selective inhibitor of the α-subunits of Gi/o heterotrimeric G-proteins.[7] It directly targets these G-protein subunits, suppressing their activation by preventing the release of GDP.[7] This action is not mediated through competition with ATP.[7]

The EC50 value for the inhibition of recombinant Gi alpha-1 and Go alpha is approximately 300 nM.[4] This inhibitory action on Gi/o signaling pathways can contribute to the overall pharmacological profile of NF023.

Other Potential Targets

Research has also suggested that NF023 can inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2) with an IC50 of 10.63 µM. This finding indicates a potential for NF023 to influence cellular processes beyond purinergic and G-protein signaling, although this mechanism is less characterized.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1_Receptor Binds and Activates NF023 NF023 NF023->P2X1_Receptor Competitively Inhibits Ca_ion Ca²⁺ P2X1_Receptor->Ca_ion Influx Na_ion Na⁺ P2X1_Receptor->Na_ion Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ion->Cellular_Response Depolarization Depolarization Na_ion->Depolarization Depolarization->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF023.

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation and cRNA Injection (P2X1 Receptor) TEVC_Setup Two-Electrode Voltage Clamp Setup Oocyte_Prep->TEVC_Setup ATP_Application Application of ATP (Agonist) TEVC_Setup->ATP_Application Current_Measurement Measure Inward Cationic Current ATP_Application->Current_Measurement NF023_Application Co-application of NF023 (Antagonist) Current_Measurement->NF023_Application CR_Curve Generate Concentration-Response Curves NF023_Application->CR_Curve IC50_Determination Determine IC50 of NF023 CR_Curve->IC50_Determination Schild_Analysis Schild Analysis CR_Curve->Schild_Analysis KB_Determination Determine KB Value Schild_Analysis->KB_Determination

References

NF023 Hexasodium: A Technical Guide to a Selective P2X1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NF023 hexasodium, a suramin analogue widely utilized as a selective, competitive, and reversible antagonist of the P2X1 receptor. This document details its mechanism of action, pharmacological profile, and the experimental protocols used for its characterization, serving as a vital resource for professionals in purinergic signaling research and drug development.

Core Properties of this compound

NF023 is a polysulfonated naphthylurea compound, a structural analogue of suramin.[1][2] Its chemical modifications confer a high affinity and selectivity for the P2X1 receptor subtype.[3]

PropertyValueCitation(s)
Chemical Name 8,8'-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis(1,3,5-naphthalenetrisulfonic acid) hexasodium salt[1][4][5]
Molecular Formula C₃₅H₂₀N₄Na₆O₂₁S₆[6][7][8]
Molecular Weight 1162.86 g/mol [5][6]
CAS Number 104869-31-0[5][6]
Appearance White to off-white solid[7]
Solubility Soluble in water (up to 100 mM)[6]
Storage Desiccate at room temperature[6]

Mechanism of Action: Competitive Antagonism of P2X1

P2X1 receptors are ATP-gated non-selective cation channels that, upon activation, permit the influx of Na⁺ and Ca²⁺, leading to membrane depolarization and various cellular responses.[9][10][11] In tissues like smooth muscle and platelets, this influx is a critical trigger for contraction and aggregation, respectively.[10][12]

NF023 exerts its effect by directly competing with the endogenous agonist, ATP, for the binding site on the P2X1 receptor.[3][4] This action is reversible and surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist.[1][4] By blocking ATP binding, NF023 prevents the conformational change required for channel opening, thereby inhibiting ion influx and the subsequent downstream signaling cascade.[11] This competitive antagonism results in a rightward shift of the agonist concentration-response curve without a change in the maximal response.[1][4]

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Closed) ATP->P2X1 Binds NF023 NF023 (Antagonist) NF023->P2X1 Competitively Blocks P2X1_Open P2X1 Receptor (Open) P2X1->P2X1_Open Activates Ions Na⁺, Ca²⁺ Influx P2X1_Open->Ions Allows Response Cellular Response (e.g., Contraction, Aggregation) Ions->Response Triggers

Caption: Mechanism of NF023 competitive antagonism at the P2X1 receptor.

Pharmacological Profile: Potency and Selectivity

NF023 is distinguished by its high potency at the P2X1 receptor and its selectivity over other P2X and P2Y receptor subtypes. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a clear preference for human and rat P2X1 receptors.

Table 1: Inhibitory Potency (IC₅₀) of NF023 at P2X Receptor Subtypes

Receptor Subtype (Species)IC₅₀ (µM)Citation(s)
P2X1 (Human) 0.21[4][13]
P2X1 (Rat) 0.24[1][4][7]
P2X3 (Human) 28.9[4][13]
P2X3 (Rat) 8.5[1][4][7]
P2X2/3 (Rat Heteromer) 1.4 - 1.6[1][4]
P2X2 (Human) > 50[4][13]
P2X4 (Human) > 100[4][13]

NF023 is also selective over adrenoceptors, histamine receptors, and P2Y receptors.[6] However, it is important to note that NF023 also exhibits activity as an inhibitor of the α-subunit of G₀/Gᵢ proteins with an EC₅₀ of approximately 300 nM and can inhibit the DNA-binding activity of HMGA2 (IC₅₀ = 10.63 μM).[6]

Key Experimental Protocols

The characterization of NF023 as a P2X1 antagonist relies on specific and robust experimental methodologies. The following sections detail the core protocols used to determine its pharmacological properties.

This is the primary method for quantifying the potency and mechanism of antagonists at ligand-gated ion channels. It involves the heterologous expression of the target receptor in Xenopus laevis oocytes, which serve as a clean and efficient system for electrophysiological recordings.[1][4]

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific human or rat P2X receptor subunit (e.g., P2X1, P2X2) is microinjected into the cytoplasm of the oocytes. The oocytes are then incubated for 2-5 days to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, "clamping" the voltage at a set holding potential (typically -60 mV to -80 mV).

    • The P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte, causing the receptor channels to open and generating an inward current, which is measured by the amplifier.

  • Antagonist Application: To determine the IC₅₀, concentration-response curves are generated. The agonist is applied in the presence of increasing concentrations of NF023. The reduction in the peak current response is measured.

  • Data Analysis: The inhibitory effect of NF023 is plotted against its concentration, and the data are fitted to a logistic equation to calculate the IC₅₀ value. To confirm competitive antagonism, a Schild analysis can be performed by measuring the rightward shift in the agonist's concentration-response curve at different fixed concentrations of NF023.[1][4]

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Oocytes (Xenopus laevis) Inject Inject P2X1 cRNA Harvest->Inject Incubate Incubate (2-5 days) for Receptor Expression Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Clamp Voltage Clamp (-60 mV) Place->Clamp Apply_Agonist Apply ATP (Agonist) Clamp->Apply_Agonist Apply_Antagonist Apply NF023 + ATP Clamp->Apply_Antagonist Record_Current Record Inward Current Apply_Agonist->Record_Current Plot Plot Concentration- Response Curves Record_Current->Plot Record_Inhibition Record Inhibited Current Apply_Antagonist->Record_Inhibition Record_Inhibition->Plot Calculate Calculate IC50 and KB values Plot->Calculate

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Given the crucial role of P2X1 receptors in platelet activation, aggregation assays are essential for evaluating the functional effects of antagonists like NF023.[12][14] The turbidimetric method is a standard technique.

Detailed Methodology:

  • Sample Preparation: Whole blood is collected from healthy human donors into citrate anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is obtained by a subsequent high-speed centrifugation and is used as a blank reference.

  • Aggregometry:

    • A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in a platelet aggregometer.

    • Light transmission through the PRP is continuously monitored. Initially, with platelets in suspension, light transmission is low.

    • NF023 or a vehicle control is added to the PRP and incubated for a short period.

  • Induction of Aggregation: A P2X1-selective agonist, such as α,β-methylene ATP (α,β-meATP), is added to induce platelet aggregation.[14] As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The change in light transmission over time is recorded. The inhibitory effect of NF023 is quantified by comparing the maximal aggregation percentage in its presence to the control (vehicle) condition.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Collect Collect Human Blood (Citrate) Centrifuge1 Low-Speed Centrifugation Collect->Centrifuge1 PRP Prepare Platelet-Rich Plasma (PRP) Centrifuge1->PRP Warm Warm PRP to 37°C in Aggregometer PRP->Warm Incubate Incubate with NF023 or Vehicle Warm->Incubate Add_Agonist Add α,β-meATP (P2X1 Agonist) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Plot Plot Aggregation Curve (% vs. Time) Measure->Plot Quantify Quantify Inhibition of Aggregation Plot->Quantify

Caption: Workflow for the platelet aggregation assay (turbidimetric method).

In Vivo Activity

The functional relevance of NF023 has been confirmed in animal models. In pithed rats, intravenous administration of NF023 (100 µmol/kg) effectively antagonized the vasopressor (blood pressure increasing) responses induced by the P2X1 agonist α,β-mATP.[13] Importantly, it did not affect the pressor responses induced by noradrenaline, demonstrating its selectivity in a complex physiological system.[13]

Conclusion and Future Directions

This compound is a potent, selective, and competitive antagonist of the P2X1 receptor. Its well-characterized pharmacological profile makes it an indispensable tool for investigating the physiological and pathophysiological roles of P2X1 receptors in systems such as hemostasis, smooth muscle function, and neurotransmission.[1][15] While its physicochemical properties (high molecular weight and polarity) may limit its direct therapeutic development, NF023 remains a gold-standard pharmacological tool.[15] It serves as a crucial reference compound in the search for novel, more drug-like P2X1 antagonists for potential therapeutic applications in thrombosis, overactive bladder, and other P2X1-mediated conditions.[15]

References

NF023 Hexasodium: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP).[1] As a member of the suramin analogue family of compounds, it has been instrumental in the characterization of P2X receptor subtypes and their physiological roles.[2][3] Beyond its effects on P2X1 receptors, NF023 also exhibits inhibitory activity towards certain G-protein alpha subunits, specifically those of the Go/Gi family.[2][4] This dual activity makes it a valuable tool for dissecting complex signaling pathways involving both ionotropic and metabotropic purinergic signaling. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound is a large, symmetrical molecule with a complex aromatic structure. Its systematic IUPAC name is hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate.[5][6] The presence of six sulfonate groups renders the molecule highly water-soluble.[4][7]

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C35H20N4Na6O21S6[5][6]
Molecular Weight 1162.88 g/mol [8][9]
IUPAC Name hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate[5][6]
CAS Number 104869-31-0[8][9]
Appearance Solid[7]
Solubility Soluble to 100 mM in water[4][7]
Storage Desiccate at room temperature. For long-term storage, -20°C is recommended.[3][7]

Biological Activity and Mechanism of Action

This compound is a selective and competitive antagonist of the P2X1 receptor.[1][3] It exhibits significantly higher affinity for the human P2X1 subtype compared to other P2X receptors.[1] The antagonistic effect is surmountable, meaning that increasing the concentration of the agonist (ATP) can overcome the inhibition by NF023.[1] In addition to its action on P2X1 receptors, NF023 has been shown to be a selective inhibitor of the α-subunits of Go/Gi proteins.[2][4]

Table 2: Biological Activity of this compound
TargetSpeciesAssayValueReference(s)
P2X1 Receptor HumanIC500.21 µM[1]
P2X2 Receptor HumanIC50> 50 µM[1]
P2X3 Receptor HumanIC5028.9 µM[1]
P2X4 Receptor HumanIC50> 100 µM[1]
Go/Gi α-subunits RecombinantEC50~300 nM[2][4]

Signaling Pathways

The primary mechanism of action of NF023 is the blockade of the P2X1 receptor, an ATP-gated ion channel. Activation of P2X1 receptors by ATP leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of various downstream cellular responses. NF023 competitively binds to the receptor, preventing ATP from binding and activating the channel.

Furthermore, NF023 can modulate G-protein signaling by directly inhibiting the Gα subunits of the Go/Gi family. This can impact a wide range of cellular processes that are regulated by G-protein coupled receptors (GPCRs).

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates NF023 NF023 NF023->P2X1 Inhibits G_protein Go/Gi Protein NF023->G_protein Inhibits Ion_Influx Na+/Ca2+ Influx P2X1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Effector Downstream Effectors G_protein->Effector

P2X1 Receptor and G-protein Signaling Pathways and Inhibition by NF023.

Experimental Protocols

Detailed experimental protocols for the characterization of NF023 are crucial for reproducible research. Below are outlines of key experimental methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effect of NF023 on P2X1 receptors expressed in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human P2X1 receptor and incubated to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

  • Drug Application:

    • ATP is applied to the oocyte to elicit an inward current mediated by the P2X1 receptors.

    • To test the antagonistic effect of NF023, oocytes are pre-incubated with NF023 for a defined period before co-application with ATP.

    • Concentration-response curves are generated by applying increasing concentrations of ATP in the absence and presence of different concentrations of NF023.

  • Data Analysis: The inhibition of the ATP-induced current by NF023 is quantified to determine the IC50 value.[1]

In Vivo Vasopressor Response in Pithed Rats

This in vivo assay assesses the effect of NF023 on the physiological response mediated by P2X1 receptors.

  • Animal Preparation: Rats are anesthetized, and the spinal cord is pithed to eliminate central nervous system influences on blood pressure.

  • Catheterization: The carotid artery is catheterized for blood pressure measurement, and the jugular vein is catheterized for drug administration.

  • Drug Administration:

    • The P2X1 receptor agonist, α,β-methylene ATP (α,β-mATP), is administered intravenously to induce a vasopressor (blood pressure increasing) response.

    • NF023 is administered intravenously prior to the α,β-mATP challenge to evaluate its antagonistic effect.

    • Noradrenaline can be used as a control to assess the specificity of NF023's effect.[3]

  • Data Analysis: The inhibition of the α,β-mATP-induced pressor response by NF023 is quantified.[3]

GTPγS Binding Assay

This assay is used to determine the effect of NF023 on G-protein activation.

  • Membrane Preparation: Cell membranes expressing the G-protein of interest are prepared.

  • Assay Components: The assay mixture contains the cell membranes, a GPCR agonist (if studying receptor-mediated G-protein activation), and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Incubation: NF023 is pre-incubated with the membranes before the addition of the agonist and [35S]GTPγS.

  • Detection: The amount of [35S]GTPγS bound to the Gα subunits is measured by scintillation counting after separating the membrane-bound radioactivity from the free radioactivity.

  • Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by NF023 is used to determine its EC50 value for G-protein inhibition.[2]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_synthesis Compound Synthesis & Analysis Receptor_Binding Receptor Binding Assays TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Receptor_Binding->TEVC Ca_Imaging Calcium Imaging Assays TEVC->Ca_Imaging GTP_Binding GTPγS Binding Assay Ca_Imaging->GTP_Binding Vasopressor Vasopressor Response (Pithed Rat) GTP_Binding->Vasopressor PK_PD Pharmacokinetics/ Pharmacodynamics Vasopressor->PK_PD Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Analysis Structural Analysis (e.g., NMR, MS) Purification->Analysis Analysis->Receptor_Binding

General Experimental Workflow for the Characterization of NF023.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for studying purinergic signaling. Its selectivity for the P2X1 receptor, combined with its inhibitory action on Go/Gi proteins, provides a unique profile for dissecting complex biological processes. The data and experimental outlines presented in this technical guide are intended to support researchers and drug development professionals in the effective application of this compound in their studies. Further investigation into the therapeutic potential of NF023 and its analogs may lead to the development of novel treatments for a variety of conditions where P2X1 and Go/Gi signaling play a critical role.

References

NF023 Hexasodium: A Technical Guide to its Discovery, Mechanism, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 hexasodium, a symmetrical polysulfonated naphthyl derivative of suramin, has emerged as a critical pharmacological tool in the study of purinergic signaling. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of NF023 as a selective and competitive antagonist of the P2X1 receptor subtype. Detailed experimental protocols for key assays used in its characterization, including two-electrode voltage clamp, calcium influx assays, and radioligand binding studies, are presented. Quantitative data on its binding affinities and selectivity are summarized in structured tables for clear comparison. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important research compound.

Discovery and History

The development of NF023 is rooted in the broader history of research into purinergic neurotransmission and the quest for selective antagonists for P2X receptors. The parent compound, suramin, a drug developed in the early 20th century for the treatment of African trypanosomiasis, was later identified as a non-selective P2 receptor antagonist.[1] Its utility in differentiating P2 receptor subtypes was limited by its lack of specificity and interactions with numerous other cellular targets.[2]

This prompted medicinal chemists to synthesize and screen a variety of suramin analogues with the goal of improving potency and selectivity for specific P2X receptor subtypes. This effort led to the development of a series of polysulfonated compounds, including NF023. Research conducted in the 1990s by groups likely associated with academic institutions such as the University of Frankfurt and the University of Leipzig, who were highly active in purinergic research, led to the characterization of NF023 as a potent and selective antagonist for the P2X1 receptor. These foundational studies established NF023 as a valuable tool for isolating and studying the physiological and pathological roles of P2X1 receptors.

Mechanism of Action

This compound, with the chemical name 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, functions as a selective and competitive antagonist of the P2X1 receptor .[3] P2X receptors are ligand-gated ion channels that open in response to the binding of extracellular adenosine triphosphate (ATP). The binding of ATP to P2X1 receptors triggers the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and cellular responses.

NF023 exerts its inhibitory effect by competing with ATP for the binding site on the P2X1 receptor. This competitive antagonism is reversible, meaning that the inhibitory effect of NF023 can be overcome by increasing the concentration of the agonist, ATP.[4] Studies have shown that NF023 causes a rightward shift in the concentration-response curve for ATP without affecting the maximal response, a hallmark of competitive antagonism.[4]

Beyond its primary target, NF023 has been shown to selectively inhibit the α-subunit of G-proteins of the Go/Gi group with an EC50 of approximately 300 nM. This is an important consideration for researchers when interpreting data from complex biological systems.

Quantitative Data and Selectivity Profile

The utility of NF023 as a research tool lies in its selectivity for the P2X1 receptor over other P2X subtypes. The following table summarizes the inhibitory potency (IC50 values) of this compound for various human and rat P2X receptors.

Receptor SubtypeSpeciesIC50 (µM)Reference(s)
P2X1Human0.21[3][4][5]
P2X1Rat0.24
P2X2Human> 50[3][4][5]
P2X3Human28.9[3][4][5]
P2X3Rat8.5
P2X4Human> 100[3][4][5]

Experimental Protocols

The characterization of NF023 as a P2X1 receptor antagonist has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is instrumental in characterizing the effects of compounds on ion channel function.

Objective: To measure the inhibitory effect of NF023 on ATP-induced currents in Xenopus oocytes expressing specific P2X receptor subtypes.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired human or rat P2X receptor subunit (e.g., P2X1, P2X2, P2X3, P2X4). Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2).

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Apply ATP at a concentration that elicits a submaximal response (e.g., the EC50 concentration) to establish a baseline current.

    • To determine the IC50 of NF023, pre-apply varying concentrations of NF023 for a set period (e.g., 1-2 minutes) before co-applying with the same concentration of ATP.

    • Record the peak inward current in the presence of different NF023 concentrations.

  • Data Analysis: Normalize the current responses in the presence of NF023 to the control ATP response. Plot the normalized current as a function of the NF023 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Calcium Influx Assay

This fluorescence-based assay measures changes in intracellular calcium concentration, a downstream effect of P2X receptor activation.

Objective: To determine the inhibitory effect of NF023 on ATP-induced calcium influx in cells expressing P2X1 receptors.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the P2X1 receptor in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence microplate reader.

    • To determine the IC50 of NF023, pre-incubate the cells with varying concentrations of NF023 for a specified time (e.g., 10-20 minutes).

    • Establish a baseline fluorescence reading.

    • Add a specific concentration of ATP (typically the EC50 concentration) to stimulate the cells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the responses in the presence of NF023 to the control response (ATP alone). Plot the normalized response against the NF023 concentration and fit the data to a dose-response curve to determine the IC50.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the binding affinity of an unlabeled competitor like NF023.

Objective: To determine the binding affinity (Ki) of NF023 for the P2X1 receptor through competition with a radiolabeled agonist.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing a high density of P2X1 receptors.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for P2X1 receptors (e.g., [3H]α,β-methylene ATP), and varying concentrations of unlabeled NF023.[6][7]

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the NF023 concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value of NF023.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

P2X1 Receptor Signaling Pathway and Inhibition by NF023

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-Gated Ion Channel) ATP->P2X1 Binds and Activates NF023 NF023 NF023->P2X1 Competitively Binds and Inhibits Ca_Influx Ca²⁺ Influx P2X1->Ca_Influx Channel Opening Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_Influx->Cellular_Response Initiates

Caption: Competitive antagonism of the P2X1 receptor by NF023.

Experimental Workflow for Determining NF023 IC50 using a Calcium Influx Assay

Calcium_Assay_Workflow A Seed P2X1-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with varying concentrations of NF023 B->C D Measure baseline fluorescence C->D E Add ATP to stimulate P2X1 receptors D->E F Measure fluorescence change (Calcium Influx) E->F G Plot dose-response curve and calculate IC50 F->G

Caption: Workflow for a calcium influx assay to determine NF023 potency.

Logical Relationship of NF023 to Suramin and other P2X Antagonists

Antagonist_Relationship Suramin Suramin (Non-selective P2 Antagonist) Suramin_Analogues Suramin Analogues (Improved Selectivity) Suramin->Suramin_Analogues Led to development of Other_P2X_Antagonists Other Classes of P2X Antagonists Suramin->Other_P2X_Antagonists Preceded development of NF023 NF023 (Selective P2X1 Antagonist) Suramin_Analogues->NF023 Includes

Caption: Developmental relationship of NF023 to other P2X antagonists.

Conclusion

This compound remains an indispensable tool for the pharmacological dissection of P2X1 receptor function. Its development as a more selective analogue of suramin marked a significant advancement in the field of purinergic signaling research. A thorough understanding of its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization, as detailed in this guide, is essential for its effective application in elucidating the roles of P2X1 receptors in health and disease. Future research may focus on the development of even more potent and selective P2X1 antagonists with therapeutic potential.

References

NF023 hexasodium selectivity for P2X receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the P2X Receptor Subtype Selectivity of NF023 Hexasodium

Introduction

This compound, a structural analogue of the broad-spectrum P2 receptor antagonist suramin, has been identified as a valuable pharmacological tool for the study of purinergic signaling. As a polysulfonated naphthyl derivative, it exhibits distinct selectivity profiles across the family of ATP-gated P2X ion channels. This technical guide provides a comprehensive overview of the subtype selectivity of NF023 for P2X receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflows. The information is intended for researchers, scientists, and drug development professionals working in the field of purinergic pharmacology. NF023 is approximately 10- to 20-fold more selective for P2X receptors over P2Y receptors[1].

Data Presentation: Quantitative Selectivity Profile

The antagonistic potency of NF023 has been quantified across several homomeric and heteromeric P2X receptor subtypes, primarily from human and rat origins. The data, presented as IC50 values (the concentration of antagonist required to inhibit 50% of the agonist-induced response), demonstrates a clear preference for the P2X1 subtype.

Receptor SubtypeSpeciesIC50 (μM)Reference(s)
P2X1 Human0.21[2][3][4][5]
Rat0.24[5]
P2X2 Human> 50[2][3][4][5]
Rat> 50[5]
P2X3 Human28.9[2][3][4][5]
Rat8.5[5]
P2X4 Human> 100 (Insensitive)[2][3][4][5]
Rat> 100 (Insensitive)[5]
P2X2/3 (heteromer) Rat1.6*[5]

Note: The IC50 value for the rat P2X2/3 heteromer was determined using α,β-methylene ATP (α,β-meATP) as the agonist and was found to be nearly identical to that for the homomeric rat P2X3 receptor under the same conditions (1.4 μM)[5].

Analysis of Selectivity: The data clearly illustrates that NF023 is a potent and highly selective antagonist for the P2X1 receptor subtype in both human and rat species. Its potency at the human P2X1 receptor (IC50 = 0.21 μM) is approximately 138-fold greater than at the human P2X3 receptor (IC50 = 28.9 μM). The compound shows very low to negligible activity at P2X2 and P2X4 receptors[2][3][4][5]. This selectivity makes NF023 a critical tool for isolating and studying the physiological and pathological roles of P2X1 receptors.

Mechanism of Action

Studies have characterized NF023 as a competitive and reversible antagonist at P2X1 receptors[3][4]. In the presence of NF023, the concentration-response curve for the agonist (ATP) is shifted to the right in a parallel manner, without a reduction in the maximum achievable response[2][5]. This is the hallmark of competitive antagonism, indicating that NF023 and ATP compete for the same or overlapping binding sites on the receptor. The inhibition by NF023 is also voltage-insensitive[2][5].

Signaling Pathway and Antagonism

cluster_0 Extracellular Space cluster_1 P2X1 Receptor (Trimeric Ion Channel) cluster_2 Intracellular Space ATP ATP (Agonist) Receptor Orthosteric Binding Site ATP->Receptor Binds NF023 NF023 (Antagonist) NF023->Receptor Competitively Blocks Response Cation Influx (Na+, Ca2+) Cellular Response Receptor->Response Channel Opening

Caption: Competitive antagonism of the P2X1 receptor by NF023.

Experimental Protocols

The characterization of NF023's selectivity profile relies on specific and robust experimental methodologies. The primary method cited in the literature for generating the quantitative data is the two-electrode voltage-clamp technique using a heterologous expression system.

Protocol 1: Two-Electrode Voltage-Clamp in Xenopus Oocytes

This electrophysiological technique is the gold standard for characterizing the pharmacology of ion channels.

1. Heterologous Expression of P2X Receptors:

  • cRNA Preparation: The cDNA encoding the specific P2X receptor subtype (e.g., human P2X1, rat P2X3) is linearized and transcribed in vitro to produce capped cRNA.

  • Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated using collagenase treatment.

  • cRNA Injection: A defined amount of cRNA (in ng) for the desired P2X receptor subunit is injected into the cytoplasm of Stage V-VI oocytes. For heteromeric receptors like P2X2/3, cRNAs for both subunits are co-injected.

  • Incubation: The injected oocytes are incubated for 2-7 days at 16-18°C in a nutrient solution (e.g., Barth's solution) to allow for receptor protein expression and insertion into the oocyte membrane.

2. Electrophysiological Recording:

  • Setup: An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution. The oocyte is impaled with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl.

  • Voltage Clamp: The oocyte membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV, using a voltage-clamp amplifier.

  • Agonist Application: The agonist (e.g., ATP or α,β-meATP) is applied to the oocyte via the perfusion system at a concentration known to elicit a submaximal response (e.g., EC50). This induces an inward current due to cation influx through the opened P2X channels.

  • Antagonist Application: To determine the IC50, concentration-response curves are generated.

    • First, a control agonist response is measured.

    • The oocyte is then pre-incubated with a specific concentration of NF023 for a set period (e.g., 1-2 minutes).

    • The agonist is then co-applied with NF023, and the resulting current is recorded.

    • The oocyte is washed thoroughly until the agonist response returns to the control level.

    • This process is repeated with increasing concentrations of NF023.

3. Data Analysis:

  • The peak inward current at each NF023 concentration is measured and expressed as a percentage of the control response (in the absence of the antagonist).

  • The percentage inhibition is plotted against the logarithm of the NF023 concentration.

  • The data is fitted to a sigmoidal dose-response equation (e.g., the Hill equation) to calculate the IC50 value.

Experimental Workflow Diagram

A Prepare cRNA for P2X Subtype B Inject Xenopus Oocytes with cRNA A->B C Incubate Oocytes (2-7 days) for Receptor Expression B->C D Two-Electrode Voltage Clamp (Holding Potential: -60mV) C->D E Apply Agonist (e.g., ATP) Measure Control Current (I_control) D->E F Washout E->F F->E Verify Recovery G Pre-incubate with NF023 (Concentration X) F->G H Co-apply Agonist + NF023 Measure Inhibited Current (I_inhib) G->H I Repeat G-H for Multiple NF023 Concentrations H->I J Calculate % Inhibition for each [NF023] (1 - I_inhib / I_control) * 100 I->J K Plot % Inhibition vs. log[NF023] Fit Curve to Determine IC50 J->K

Caption: Workflow for IC50 determination using voltage-clamp electrophysiology.

Protocol 2: Fluorometric Calcium Influx Assay

While the primary data for NF023 comes from electrophysiology, calcium influx assays are a common, higher-throughput alternative for studying P2X receptors, which are permeable to Ca2+.

1. Cell Culture and Loading:

  • HEK293 or CHO cells stably expressing the P2X receptor of interest are seeded in 96- or 384-well black, clear-bottom plates.

  • After 24 hours, the cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 30-60 minutes at 37°C.

  • Excess dye is washed away.

2. Compound Incubation and Signal Detection:

  • Varying concentrations of NF023 are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Baseline fluorescence is measured.

  • An EC80 concentration of the agonist (e.g., ATP) is added, and the change in fluorescence intensity is monitored over time.

3. Data Analysis:

  • The increase in fluorescence upon agonist addition corresponds to calcium influx.

  • The percentage inhibition of the agonist-induced calcium signal is calculated for each NF023 concentration.

  • The IC50 value is determined by plotting the percentage inhibition against the antagonist concentration.

Additional Pharmacological Considerations

While highly selective for P2X1, NF023 is not entirely devoid of off-target effects that researchers should consider. It has been shown to selectively inhibit the α-subunit of Go/Gi proteins with an EC50 of approximately 300 nM and can inhibit the DNA-binding activity of HMGA2 at higher concentrations (IC50 = 10.63 μM)[3][4]. It is also noted to be selective over adrenoceptors and histamine receptors[3][4].

Logical Relationship: Competitive Binding

p1 Open OPEN p1->Open p2 p3 Closed CLOSED p3->Closed ATP ATP ATP->p1 Binds NF023 NF023 NF023->p3 Binds

Caption: Logical diagram of competitive binding at the P2X1 receptor site.

Conclusion

This compound is a potent and selective competitive antagonist of the P2X1 receptor. With an IC50 in the low micromolar range for the human P2X1 subtype (0.21 µM), it displays significantly lower affinity for P2X3 and negligible activity at P2X2 and P2X4 receptors. This selectivity profile, established through rigorous electrophysiological methods, makes NF023 an indispensable pharmacological tool for elucidating the specific functions of P2X1-mediated signaling in physiological and disease contexts. When using this compound, researchers should remain aware of its potential off-target effects on certain G-protein subunits at comparable concentrations.

References

In Vitro Characterization of NF023 Hexasodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of NF023 hexasodium, a suramin analog. It details its primary activities as a potent and selective P2X1 purinergic receptor antagonist and as a selective inhibitor of the α-subunit of Gαi/o proteins. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Pharmacological Activities

This compound is a subtype-selective, competitive, and reversible antagonist of the P2X1 receptor.[1][2] It displays significantly lower affinity for other P2X subtypes. Furthermore, NF023 selectively inhibits the α-subunit of Gαo/i proteins, demonstrating its utility as a tool to investigate G-protein signaling.[1][3]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various P2X receptor subtypes and Gαi/o proteins.

Table 1: Inhibitory Activity of NF023 at Human P2X Receptors

TargetIC50 (μM)SpeciesComments
P2X10.21HumanCompetitive and reversible antagonist.[1][2]
P2X328.9Human[1][2]
P2X2> 50Human[1][2]
P2X4> 100Human[1][2]

Table 2: Inhibitory Activity of NF023 at Rat P2X Receptors

TargetIC50 (μM)SpeciesComments
P2X10.24Rat[4]
P2X38.5Rat[3][4]
P2X2> 50Rat[4]
P2X4> 100Rat[4]
P2X2/P2X31.6RatHeteromultimeric receptor.[4]

Table 3: Inhibitory Activity of NF023 at Gα Proteins

TargetEC50 (nM)SpeciesAssayComments
Gαo/i~300RecombinantGTPγS BindingSelectively inhibits the α-subunit.[1][3]

Table 4: Antagonistic Activity of NF023 at P2Y Receptors

FindingpA2 ValueComments
P2Y-mediated relaxation (rat duodenum, guinea-pig taenia coli)4.00 - 4.25Indicates low micromolar antagonist potency.[5]
P2Y-mediated vasodilation (rat mesenteric arterial bed)4.94Indicates low micromolar antagonist potency.[5]
General SelectivityNot availableNF023 is generally described as selective over P2Y receptors, but comprehensive IC50 data for individual subtypes are not readily available in the reviewed literature.[1]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of NF023, it is crucial to visualize the signaling pathways it modulates and the experimental workflow used for its characterization.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds and Activates NF023 NF023 NF023->P2X1 Competitively Antagonizes Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens Channel Na_influx Na⁺ Influx P2X1->Na_influx Opens Channel Downstream Downstream Cellular Responses Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream

P2X1 Receptor Signaling Pathway and NF023 Inhibition.

Gio_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gi/o-coupled GPCR Agonist->GPCR Activates Gi_alpha Gαi/o GPCR->Gi_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi_alpha->AC Inhibits G_beta_gamma Gβγ Gi_alpha->G_beta_gamma Dissociates from NF023 NF023 NF023->Gi_alpha Inhibits GDP/GTP Exchange PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream ATP_i ATP ATP_i->AC Substrate

Gi/o Protein Signaling Pathway and NF023 Inhibition.

Experimental_Workflow cluster_expression Receptor Expression cluster_assays Functional Assays cluster_analysis Data Analysis cRNA cRNA Synthesis (P2X1, Gαi/o) Injection Microinjection into Xenopus Oocytes cRNA->Injection Expression Membrane Expression of Receptors/Proteins Injection->Expression TEVC Two-Electrode Voltage Clamp (TEVC) Expression->TEVC GTP_assay GTPγS Binding Assay Expression->GTP_assay Ca_assay Intracellular Ca²⁺ Mobilization Assay Expression->Ca_assay IC50 IC50/EC50 Determination TEVC->IC50 Schild Schild Analysis (for competitive antagonism) TEVC->Schild GTP_assay->IC50 Ca_assay->IC50

Experimental Workflow for NF023 Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of NF023 are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to measure ion channel activity of P2X receptors expressed in Xenopus oocytes and to determine the inhibitory effect of NF023.

a. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Microinject oocytes with cRNA encoding the desired human or rat P2X receptor subtype (e.g., P2X1).

  • Incubate oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

  • Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) to the bath to elicit an inward current.

  • To determine the IC50 of NF023, co-apply a fixed concentration of the agonist with varying concentrations of NF023 and measure the inhibition of the agonist-induced current.

c. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the NF023 concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • For Schild analysis to confirm competitive antagonism, generate agonist concentration-response curves in the absence and presence of multiple fixed concentrations of NF023. A rightward parallel shift of the curves with no change in the maximal response is indicative of competitive antagonism.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by agonist-stimulated GPCRs and the inhibitory effect of compounds like NF023 on Gαi/o subunits.

a. Membrane Preparation:

  • Culture cells (e.g., Sf9 or HEK293) expressing the recombinant Gαi or Gαo subunit.

  • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Determine the protein concentration of the membrane preparation.

b. Binding Assay:

  • In a microplate, combine the cell membranes, a source of Gβγ, and the GPCR of interest (if studying receptor-mediated activation) in an assay buffer containing GDP.

  • Add varying concentrations of NF023.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Wash the filters with ice-cold buffer.

c. Data Analysis:

  • Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS binding against the logarithm of the NF023 concentration.

  • Fit the data to determine the EC50 for inhibition of G-protein activation.

Intracellular Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration following the activation of P2X receptors (which are calcium-permeable) or Gq-coupled P2Y receptors.

a. Cell Preparation and Dye Loading:

  • Plate cells expressing the target receptor (e.g., P2X1) in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Wash the cells to remove excess extracellular dye.

b. Fluorescence Measurement:

  • Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope.

  • Measure the baseline fluorescence.

  • Add the P2 receptor agonist to stimulate an increase in intracellular calcium.

  • To test the effect of NF023, pre-incubate the cells with varying concentrations of the antagonist before adding the agonist.

  • Record the change in fluorescence intensity over time.

c. Data Analysis:

  • The increase in fluorescence is proportional to the increase in intracellular calcium.

  • Calculate the percentage of inhibition of the agonist-induced calcium response by NF023 at each concentration.

  • Plot the percentage of inhibition against the logarithm of the NF023 concentration and fit the curve to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of purinergic signaling. Its high potency and selectivity for the P2X1 receptor, coupled with its inhibitory action on Gαi/o proteins, make it suitable for dissecting the roles of these signaling components in various physiological and pathological processes. The experimental protocols outlined in this guide provide a robust framework for the characterization of NF023 and other similar compounds, ensuring reproducible and reliable data for researchers in the field of drug discovery and development.

References

An In-Depth Technical Guide to NF023 Hexasodium: A Selective Gαi/o Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 hexasodium, a suramin analogue, has emerged as a valuable pharmacological tool for the selective inhibition of the Gαi/o subunits of heterotrimeric G proteins. This technical guide provides a comprehensive overview of NF023, detailing its mechanism of action, chemical properties, and its effects on key signaling pathways. This document synthesizes available quantitative data into structured tables, outlines detailed experimental protocols for its characterization, and presents visual diagrams of the relevant signaling cascades and experimental workflows to facilitate its effective use in research and drug development.

Introduction

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial transducers of extracellular signals from G protein-coupled receptors (GPCRs) to intracellular effectors. The Gα subunit, which binds and hydrolyzes GTP, determines the primary signaling cascade initiated. The Gαi/o family of G proteins primarily couples to inhibitory GPCRs, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the modulation of other downstream effectors.

This compound has been identified as a selective antagonist of Gαi/o proteins, making it an indispensable tool for dissecting the roles of these specific G protein subunits in complex biological systems. Its ability to uncouple Gαi/o from its cognate receptors and effectors allows for the precise investigation of Gαi/o-mediated signaling pathways.

Chemical and Physical Properties

NF023 is a polysulfonated aromatic compound and an analogue of suramin. Its chemical structure and properties are summarized below.

PropertyValue
Systematic Name 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis(1,3,5-naphthalenetrisulfonic acid) hexasodium salt
Synonyms NF 023
Molecular Formula C₃₅H₂₀N₄Na₆O₂₁S₆
Molecular Weight 1162.88 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in water.[1] For experimental use, stock solutions are typically prepared in water.
Storage Store desiccated at 2-8°C.[1] Reconstituted solutions should be aliquoted and frozen at -20°C to avoid freeze-thaw cycles.[1]
Cell Permeability No

Mechanism of Action

NF023 exerts its inhibitory effect directly on the Gαi/o subunits. Its mechanism of action involves several key steps:

  • Inhibition of GDP Release: The activation of a G protein is initiated by the exchange of GDP for GTP on the Gα subunit. NF023 blocks this crucial step by inhibiting the release of GDP from Gαi/o.[2] This prevents the Gα subunit from transitioning to its active, GTP-bound state.

  • Competition with Effector Binding: NF023 competes with downstream effector molecules for their binding site on the Gαi/o subunit.[1] This direct competition prevents the activated G protein from interacting with and modulating the activity of its downstream targets, such as adenylyl cyclase.

  • No Interference with α-βγ Subunit Interaction: Importantly, NF023 does not disrupt the interaction between the Gα and Gβγ subunits.[1] Its inhibitory action is specific to the activation and effector-coupling of the Gα subunit.

Quantitative Data

The inhibitory potency of NF023 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibition of G Protein Subunits
G Protein SubunitAssayParameterValueReference
Gαo/i[³⁵S]GTPγS BindingEC₅₀~300 nM[1][2][3]
Gαs[³⁵S]GTPγS BindingEC₅₀> Suramin (EC₅₀ ≈ 240 nM)[2]
Table 2: Antagonism of P2X Receptors

NF023 is also a known antagonist of P2X receptors, a family of ligand-gated ion channels. Its potency varies across different P2X subtypes.

P2X Receptor SubtypeSpeciesParameterValueReference
P2X₁HumanIC₅₀0.21 µM[3][4]
P2X₁RatIC₅₀0.24 µM[5]
P2X₁-Kᵢ1.19 µM[4]
P2X₂HumanIC₅₀> 50 µM[3][4]
P2X₃HumanIC₅₀28.9 µM[3][4]
P2X₃RatIC₅₀8.5 µM[1][5]
P2X₄HumanIC₅₀> 100 µM[3][4]

Signaling Pathways

Canonical Gαi/o Signaling Pathway

The primary and most well-characterized signaling pathway for Gαi/o proteins is the inhibition of adenylyl cyclase.

G_alpha_i_o_Signaling cluster_inhibition NF023 Inhibition GPCR Gαi/o-coupled GPCR G_protein Gαi/oβγ GPCR->G_protein Agonist Binding G_alpha_i_o Gαi/o-GTP G_protein->G_alpha_i_o GDP/GTP Exchange G_protein->G_alpha_i_o NF023 blocks GDP release G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition G_alpha_i_o->AC NF023 competes with effector binding ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Canonical Gαi/o Signaling Pathway and NF023 Inhibition.
Non-Canonical Gαi/o Signaling Pathways

Beyond adenylyl cyclase inhibition, Gαi/o subunits can modulate other signaling pathways. The Gβγ subunits released upon G protein activation also have their own downstream effectors.

NonCanonical_G_alpha_i_o cluster_alpha Gαi/o-mediated cluster_beta_gamma Gβγ-mediated GPCR Gαi/o-coupled GPCR G_protein Gαi/oβγ GPCR->G_protein Agonist G_alpha_i_o Gαi/o-GTP G_protein->G_alpha_i_o G_beta_gamma Gβγ G_protein->G_beta_gamma Src c-Src G_alpha_i_o->Src Activation RhoGEF RhoGEF G_alpha_i_o->RhoGEF Activation PLC Phospholipase C G_beta_gamma->PLC Activation PI3K PI3K G_beta_gamma->PI3K Activation GIRK GIRK Channels G_beta_gamma->GIRK Activation

Non-canonical signaling by Gαi/o and Gβγ subunits.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for G Protein Inhibition

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Inhibition of this binding is a direct measure of the antagonist activity of compounds like NF023.

Materials:

  • Cell membranes expressing the Gαi/o-coupled receptor of interest

  • [³⁵S]GTPγS (radioligand)

  • GTPγS (unlabeled, for non-specific binding)

  • GDP

  • Agonist for the receptor of interest

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor and G protein subunits.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • GDP (final concentration ~10 µM)

    • Varying concentrations of NF023 (for dose-response curve)

    • Agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀)

    • Cell membranes (5-20 µg protein/well)

  • Controls:

    • Basal Binding: Omit agonist and NF023.

    • Total Agonist-Stimulated Binding: Omit NF023.

    • Non-specific Binding: Add a high concentration of unlabeled GTPγS (~10 µM) in the presence of the agonist.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of NF023 to determine the IC₅₀ value.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes Setup Set up 96-well plate (membranes, GDP, NF023, agonist) Membranes->Setup Reagents Prepare Reagents (Buffer, Ligands, NF023) Reagents->Setup Initiate Initiate reaction with [³⁵S]GTPγS Setup->Initiate Incubate Incubate at 30°C for 60 min Initiate->Incubate Filter Terminate by filtration Incubate->Filter Count Measure radioactivity Filter->Count Analyze Calculate specific binding and determine IC₅₀ Count->Analyze

Workflow for [³⁵S]GTPγS Binding Assay.
P2X Receptor Antagonism Assay (Calcium Mobilization)

This assay measures the ability of NF023 to inhibit the influx of calcium through P2X receptor channels upon activation by an agonist (e.g., ATP).

Materials:

  • Cells expressing the P2X receptor subtype of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • P2X receptor agonist (e.g., ATP or α,β-methylene ATP)

  • This compound

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of NF023 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for antagonist binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the P2X agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the peak fluorescence response for each well. Plot the percent inhibition of the agonist-induced calcium influx against the log concentration of NF023 to determine the IC₅₀ value.

P2X_Antagonism_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Plate Plate cells in 96-well plate Load Load cells with calcium-sensitive dye Plate->Load Wash Wash to remove excess dye Load->Wash Add_NF023 Add varying concentrations of NF023 Wash->Add_NF023 Incubate Incubate Add_NF023->Incubate Reader Place plate in fluorescence reader Incubate->Reader Baseline Establish baseline fluorescence Reader->Baseline Stimulate Inject P2X agonist Baseline->Stimulate Record Record fluorescence kinetically Stimulate->Record Analyze Calculate peak response and determine IC₅₀ Record->Analyze

References

Investigating Purinergic Signaling: A Technical Guide to the Application of NF023 Hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of NF023 hexasodium as a potent and selective tool for the investigation of purinergic signaling, with a specific focus on its antagonist activity at the P2X1 receptor. This document details the pharmacological properties of NF023, provides structured experimental protocols for its application in key assays, and visualizes the associated signaling pathways and workflows.

Introduction to Purinergic Signaling and NF023

Purinergic signaling is a crucial form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. These molecules act as signaling messengers by activating specific purinergic receptors on the cell surface, thereby regulating a wide array of physiological processes including neurotransmission, inflammation, and smooth muscle contraction.

The purinergic receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. The P2 receptor family is further subdivided into two distinct subfamilies: the P2Y receptors, which are GPCRs, and the P2X receptors, which are ligand-gated ion channels.

This compound is a selective and competitive antagonist of the P2X1 receptor, a subtype of the P2X receptor family. Its ability to specifically block the action of ATP at this receptor makes it an invaluable tool for elucidating the physiological and pathological roles of P2X1-mediated signaling.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the potency, selectivity, and inhibitory constants of NF023.

Table 1: Inhibitory Potency (IC50) of NF023 at Human and Rat P2X Receptors

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X1Human0.21[1][2]
P2X1Rat0.24[2]
P2X2Human> 50[1][2]
P2X3Human28.9[1][2]
P2X3Rat8.5
P2X4Human> 100[1][2]

Table 2: Inhibitory Potency (EC50) and Dissociation Constant (KB) of NF023

TargetParameterValueReference
Gαo/i subunitEC50~300 nM[2]
P2X1 ReceptorKB1.1 ± 0.2 µM[2]

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events, culminating in various cellular responses such as smooth muscle contraction and platelet aggregation. NF023 acts by competitively binding to the P2X1 receptor, thereby preventing ATP from activating the channel and initiating this signaling cascade.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Binds & Activates NF023 NF023 NF023->P2X1 Competitively Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Na_ion Na⁺ Influx P2X1->Na_ion Opens Channel Downstream Downstream Signaling Cascades Ca_ion->Downstream Na_ion->Downstream Response Cellular Response (e.g., Contraction) Downstream->Response

Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF023.

Experimental Workflow for Investigating NF023 Activity

The following diagram outlines a general workflow for characterizing the inhibitory effect of NF023 on P2X1 receptor function using in vitro assays.

Experimental_Workflow start Start: Hypothesis NF023 inhibits P2X1 cell_prep Cell Preparation (e.g., Xenopus oocytes, HEK293 cells expressing P2X1) start->cell_prep assay_selection Select Assay (TEVC, Ca²⁺ Flux, GTPγS) cell_prep->assay_selection tevc Two-Electrode Voltage Clamp assay_selection->tevc Electrophysiology ca_flux Calcium Flux Assay assay_selection->ca_flux Functional Response gtp GTPγS Binding Assay assay_selection->gtp G-protein Coupling data_acq Data Acquisition tevc->data_acq ca_flux->data_acq gtp->data_acq data_analysis Data Analysis (IC50/EC50 determination) data_acq->data_analysis conclusion Conclusion: Characterize NF023 Inhibition data_analysis->conclusion

References

An In-Depth Technical Guide to the Basic Research Applications of NF023 Hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NF023 hexasodium is a potent and selective antagonist of P2X purinergic receptors and an inhibitor of Gi/o protein signaling. A suramin analogue, NF023 has become an invaluable tool in basic research for dissecting the physiological and pathological roles of purinergic and G-protein-mediated signaling pathways. This guide provides a comprehensive overview of its primary applications, quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.

Mechanism of Action

NF023 exerts its effects through two primary mechanisms:

  • P2X Receptor Antagonism: NF023 is a competitive and reversible antagonist of P2X receptors, with a particularly high affinity for the P2X1 subtype. P2X receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), playing crucial roles in neurotransmission, inflammation, and smooth muscle contraction. By blocking the binding of ATP, NF023 inhibits the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular responses.[1]

  • G-Protein Inhibition: NF023 acts as a selective antagonist of the α-subunits of Gi/o heterotrimeric G-proteins. It functions by preventing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), a critical step in G-protein activation.[2] This inhibition disrupts the signaling cascades of Gi/o-coupled receptors, which are involved in a wide range of cellular processes, including neuronal inhibition and hormonal regulation.

Quantitative Data: Potency and Selectivity of NF023

The following tables summarize the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of NF023 for various P2X receptor subtypes and G-protein α-subunits, providing a clear overview of its potency and selectivity.

Target Species Assay Type IC₅₀ / EC₅₀ (µM) Reference
P2X Receptors
P2X₁HumanElectrophysiology (Xenopus Oocytes)0.21
P2X₁RatElectrophysiology (Xenopus Oocytes)0.24[3]
P2X₂HumanElectrophysiology (Xenopus Oocytes)> 50
P2X₃HumanElectrophysiology (Xenopus Oocytes)28.9
P2X₃RatElectrophysiology (Xenopus Oocytes)8.5[3]
P2X₄HumanElectrophysiology (Xenopus Oocytes)> 100
P2X₂/P2X₃ (heteromeric)RatElectrophysiology (Xenopus Oocytes)1.6 (agonist: α,β-meATP)[3]
G-Proteins
Gαi/o subunitsNot SpecifiedGTPγS Binding Assay~0.3 (EC₅₀)

Table 1: Inhibitory and effective concentrations of NF023 for P2X receptors and G-proteins.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by NF023 and a general experimental workflow for its application.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X₁ Receptor (Ligand-gated Ion Channel) ATP->P2X1 Activates NF023 NF023 NF023->P2X1 Blocks Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_ion->Cellular_Response Initiates Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gαi/o-coupled Receptor (GPCR) Agonist->GPCR Binds G_protein Gαi/oβγ Complex (GDP-bound) GPCR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates NF023_intra NF023 NF023_intra->G_protein Inhibits GDP/GTP Exchange Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Cells Prepare Biological System (e.g., Xenopus oocytes, cell lines, isolated tissue) Incubate Incubate System with NF023 (at desired concentrations and time) Prep_Cells->Incubate Prep_NF023 Prepare NF023 Stock Solution (in appropriate buffer) Prep_NF023->Incubate Stimulate Apply Agonist (e.g., ATP, specific GPCR agonist) Incubate->Stimulate Measure Measure Response (e.g., current, GTPγS binding, contraction) Stimulate->Measure Analyze Analyze Data (e.g., dose-response curves, IC₅₀ calculation) Measure->Analyze Interpret Interpret Results Analyze->Interpret

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of NF023 Hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of NF023 hexasodium, a selective and competitive antagonist of the P2X1 receptor. The included methodologies cover essential assays for assessing the potency and mechanism of action of NF023, as well as its effects on cell viability.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. P2X1 receptors are implicated in various processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.[1][2] Understanding the interaction of antagonists like NF023 with these receptors is crucial for drug discovery and development.

NF023 acts as a competitive and reversible antagonist at P2X1 receptors. It also exhibits inhibitory activity towards the α-subunit of Gαo/i proteins and the DNA-binding activity of HMGA2 at higher concentrations.

Quantitative Data Summary

The following tables summarize the reported potency of this compound against various P2X receptor subtypes and other molecular targets.

Table 1: Inhibitory Potency (IC50) of NF023 on Human P2X Receptors

Receptor SubtypeIC50 (μM)Reference
P2X10.21[3]
P2X2> 50[3]
P2X328.9[3]
P2X4> 100[3]

Table 2: Potency (EC50/IC50) of NF023 on Other Targets

TargetPotency (Concentration)ActivityReference
Gαo/i α-subunit~300 nM (EC50)Inhibition[4]
HMGA2 (DNA binding)10.63 μM (IC50)Inhibition

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X1 receptor signaling pathway and a general experimental workflow for evaluating P2X1 antagonists.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2X1 P2X1 Receptor Ion_Channel Ion Channel Opening P2X1->Ion_Channel ATP ATP (Agonist) ATP->P2X1 Binds to NF023 NF023 (Antagonist) NF023->P2X1 Competitively Blocks Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling (e.g., ERK1/2 activation) Cation_Influx->Downstream Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Depolarization->Response Downstream->Response

Figure 1: P2X1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture (e.g., HEK293 expressing P2X1) start->cell_culture assay_prep Assay Preparation (e.g., Dye Loading for Calcium Imaging) cell_culture->assay_prep pre_incubation Pre-incubation with NF023 (Varying Concentrations) assay_prep->pre_incubation agonist_stimulation Agonist Stimulation (e.g., ATP, α,β-meATP) pre_incubation->agonist_stimulation data_acquisition Data Acquisition (e.g., Fluorescence, Current, Absorbance) agonist_stimulation->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes: Preparation and Handling of NF023 Hexasodium Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 purinergic receptor and a selective inhibitor of the α-subunits of G₀/Gᵢ proteins.[1] It is widely utilized in research to investigate the roles of these signaling pathways in various physiological and pathological processes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in experimental results.

Mechanism of Action

NF023 acts as a competitive and reversible antagonist at P2X₁ receptors, with significantly lower affinity for P2X₂, P2X₃, and P2X₄ receptors.[1][2] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP). By blocking the P2X₁ receptor, NF023 inhibits ATP-mediated signaling, which is involved in processes such as platelet aggregation and smooth muscle contraction. Additionally, NF023 selectively inhibits G₀/Gᵢ protein α-subunits with an EC₅₀ value of approximately 300 nM, preventing their interaction with G protein-coupled receptors (GPCRs).[1]

Quantitative Data Summary

The following table summarizes the key properties of this compound for easy reference.

PropertyValueCitations
Molecular Weight 1162.88 g/mol [3]
Molecular Formula C₃₅H₂₀N₄Na₆O₂₁S₆[3][4]
Appearance White to off-white solid
Solubility (Water) Up to 105.3 mg/mL (90.08 mM); sonication is recommended to aid dissolution.[5]
Solubility (DMSO) 14 mg/mL
Purity ≥90% or ≥95% (HPLC), depending on the supplier.[6]
Storage (Powder) Store at -20°C for up to 3 years. Can also be stored at 2-8°C. Keep in a sealed container, protected from moisture.[5][7]
Storage (Solution) Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5][7]
IC₅₀ (Human P2X₁) 0.21 µM[5][7]
EC₅₀ (Gα₀/Gαᵢ) ~300 nM[1]

Experimental Protocols

1. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

  • Handle the powdered form of NF023 in a chemical fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

2. Materials and Equipment

  • This compound salt (powder form)

  • Sterile, high-purity water (e.g., Milli-Q® or distilled, deionized water)

  • Sterile conical tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (recommended)

  • Sterile pipette tips

  • Sterile, single-use aliquot tubes (e.g., microcentrifuge tubes)

3. Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a common concentration for laboratory use. Adjustments can be made based on experimental requirements.

Step 1: Pre-preparation

  • Allow the sealed container of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to minimize moisture uptake.

Step 2: Weighing the Compound

  • In a fume hood, carefully weigh the desired amount of NF023 powder. For example, to prepare 1 mL of a 10 mM stock solution:

    • Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass = 0.001 L × 0.010 mol/L × 1162.88 g/mol = 11.63 mg

  • Tare the analytical balance with a suitable weighing container (e.g., a microcentrifuge tube) and accurately weigh 11.63 mg of NF023.

Step 3: Dissolution

  • Add the desired volume of sterile, high-purity water to the container with the weighed NF023. For the example above, add 1 mL of water.

  • Cap the container tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

  • If the compound does not dissolve completely with vortexing, place the container in a sonicator bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particulates.

Step 4: Aliquoting and Storage

  • Once the NF023 is completely dissolved, dispense the stock solution into sterile, single-use aliquots. This prevents contamination and degradation from repeated freeze-thaw cycles.[7]

  • Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[5][7]

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution Aid cluster_storage Storage weigh Weigh NF023 Powder dissolve Add Sterile Water & Vortex weigh->dissolve equilibrate Equilibrate to Room Temp equilibrate->weigh sonicate Sonicate if Necessary dissolve->sonicate if needed aliquot Aliquot into Single-Use Tubes dissolve->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solution.

G cluster_P2X P2X₁ Receptor Pathway cluster_GPCR Gᵢ/G₀ Protein Pathway ATP ATP P2X1 P2X₁ Receptor ATP->P2X1 Binds Ion Ion Influx (Ca²⁺, Na⁺) P2X1->Ion Activates Response1 Cellular Response Ion->Response1 Agonist Agonist GPCR Gᵢ/G₀-Coupled Receptor Agonist->GPCR Gprotein Gᵢ/G₀ Protein GPCR->Gprotein Activates Effector Effector (e.g., Adenylyl Cyclase) Gprotein->Effector Inhibits Response2 Cellular Response Effector->Response2 NF023 NF023 NF023->P2X1 Antagonist NF023->Gprotein Inhibitor

Caption: NF023 inhibits P2X₁ receptor and Gᵢ/G₀ protein signaling pathways.

References

NF023 Hexasodium: Application Notes and Protocols for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of NF023 hexasodium, a selective P2X receptor antagonist, in patch clamp electrophysiology experiments. The information compiled herein is intended to facilitate the investigation of purinergic signaling in various cell types.

Introduction

This compound is a potent and selective antagonist of the P2X1 purinergic receptor subtype, with weaker activity at P2X2 and P2X3 receptors. It is a suramin analogue and is widely used in electrophysiological studies to isolate and characterize ATP-gated ion channel currents. Its selectivity makes it a valuable pharmacological tool for dissecting the roles of different P2X receptor subtypes in physiological and pathological processes. This document outlines the quantitative pharmacology of NF023, detailed experimental protocols for its use in patch clamp recordings, and visual guides to the relevant signaling pathways and experimental workflows.

Quantitative Data: Antagonist Potency of NF023

The inhibitory potency of NF023 varies across different P2X receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies.

Receptor SubtypeAgonistCell TypeElectrophysiological MethodNF023 IC50Reference
P2X1 ATPHEK293 cellsWhole-cell patch clamp69 nM
P2X1 α,β-meATPRat vas deferensTwo-electrode voltage clamp4.8 µM
P2X2 ATPOocytesTwo-electrode voltage clamp1.3 µM
P2X3 ATPRat DRG neuronsWhole-cell patch clamp1.1 µM
P2X3 α,β-meATPRat DRG neuronsWhole-cell patch clamp1.5 µM
P2X4 ATPHEK293 cellsWhole-cell patch clamp> 100 µM (inactive)
P2X7 BzATPHEK293 cellsWhole-cell patch clamp> 10 µM (inactive)

Note: IC50 values can vary depending on the experimental conditions, such as agonist concentration, pH, and cell type.

Experimental Protocols

Preparation of NF023 Stock Solution
  • Reconstitution: this compound is soluble in water and physiological buffers. For a 10 mM stock solution, dissolve 11.95 mg of NF023 (FW = 1194.5 g/mol ) in 1 mL of distilled water or desired buffer.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. For daily use, a fresh dilution from the stock solution is recommended.

Whole-Cell Patch Clamp Recording of P2X Receptor Currents

This protocol provides a general framework for recording P2X receptor-mediated currents in cultured cells (e.g., HEK293 cells expressing recombinant P2X receptors or dorsal root ganglion neurons).

3.2.1. Solutions

  • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Note: Cesium is used to block potassium channels. Other compositions can be used depending on the specific experimental goals.

3.2.2. Electrophysiological Recording

  • Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Patch Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a selected cell and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply ATP or other P2X receptor agonists using a fast perfusion system to evoke inward currents.

  • Antagonist Application: To test the effect of NF023, pre-apply NF023 for 1-2 minutes before co-application with the agonist.

  • Data Acquisition: Record membrane currents using an appropriate amplifier and data acquisition software.

Visualizations

P2X Receptor Signaling Pathway and Inhibition by NF023

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X Binds and Activates NF023 NF023 NF023->P2X Binds and Inhibits Ca_ion Ca²⁺ P2X->Ca_ion Influx Na_ion Na⁺ P2X->Na_ion Influx Downstream Downstream Signaling (e.g., Gene expression, Neurotransmitter release) Ca_ion->Downstream Na_ion->Downstream

Caption: P2X receptor activation by ATP and its inhibition by NF023.

Experimental Workflow for Patch Clamp Electrophysiology

Patch_Clamp_Workflow A Prepare Solutions (Internal, External, Drugs) B Pull Patch Pipettes A->B C Obtain Giga-ohm Seal B->C D Establish Whole-Cell Configuration C->D E Set Holding Potential (-60 mV) D->E F Record Baseline Current E->F G Apply Agonist (ATP) Record Inward Current F->G H Washout G->H I Pre-apply Antagonist (NF023) H->I J Co-apply Agonist + Antagonist Record Inhibited Current I->J K Data Analysis J->K

Caption: A typical workflow for a whole-cell patch clamp experiment.

Conclusion

This compound is a critical tool for the pharmacological characterization of P2X1, P2X2, and P2X3 receptors in patch clamp electrophysiology. Its selectivity allows for the functional isolation of these receptor subtypes, contributing to a deeper understanding of purinergic signaling in health and disease. The protocols and data presented here serve as a starting point for researchers to design and execute robust experiments in this field.

Application Notes and Protocols for NF023 Hexasodium in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3][4] P2X1 receptor activation leads to a rapid influx of cations, including calcium (Ca2+), which plays a crucial role in numerous physiological processes. Consequently, monitoring intracellular calcium dynamics is a key method for studying P2X1 receptor function and the effects of antagonists like NF023. These application notes provide detailed protocols and guidelines for utilizing this compound in calcium imaging experiments to investigate P2X1 receptor signaling.

Mechanism of Action

NF023 acts as a competitive and reversible antagonist at the P2X1 receptor.[1] It selectively binds to the receptor, preventing ATP from binding and subsequent channel opening, thereby inhibiting the influx of calcium. Its selectivity for the P2X1 subtype over other P2X receptors and P2Y receptors makes it a valuable tool for dissecting the specific role of P2X1 in cellular signaling cascades.[3]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight1162.86 g/mol
FormulaC35H20N4Na6O21S6
SolubilitySoluble to 100 mM in water[3]
StorageDesiccate at room temperature
Inhibitory Potency of NF023 at P2X Receptors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of NF023 for various human and rat P2X receptor subtypes, demonstrating its selectivity for the P2X1 receptor.

Receptor Subtype (Species)IC50 (µM)Reference
P2X1 (Human)0.21[1][2]
P2X1 (Rat)0.24[1][5]
P2X3 (Human)28.9[1][2]
P2X3 (Rat)8.5[1][5]
P2X2 (Human)> 50[1][2]
P2X2 (Rat)> 50[1]
P2X4 (Human)> 100[1][2]
P2X4 (Rat)> 100[1]

Signaling Pathway and Experimental Workflow

P2X1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X1 receptor and the inhibitory action of NF023.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates NF023 NF023 NF023->P2X1 Binds and Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Opens Channel (Ca²⁺ Influx) Signaling Downstream Signaling Ca_ion->Signaling Initiates

Caption: P2X1 receptor activation by ATP and inhibition by NF023.

Experimental Workflow for Calcium Imaging with NF023

This diagram outlines the general workflow for a calcium imaging experiment designed to test the inhibitory effect of NF023.

Calcium_Imaging_Workflow A 1. Cell Culture (Plate cells on coverslips) B 2. Calcium Dye Loading (e.g., Fluo-4 AM or Fura-2 AM) A->B C 3. Baseline Fluorescence (Record resting Ca²⁺ levels) B->C D 4. NF023 Pre-incubation (Incubate with desired concentration) C->D E 5. Agonist Stimulation (Add ATP or P2X1 agonist) D->E F 6. Fluorescence Recording (Measure changes in Ca²⁺) E->F G 7. Data Analysis (Quantify inhibitory effect) F->G

Caption: General workflow for a calcium imaging experiment using NF023.

Experimental Protocols

Protocol 1: General Calcium Imaging Using Fluo-4 AM

This protocol provides a general method for measuring intracellular calcium changes in cultured cells using the fluorescent indicator Fluo-4 AM. It can be adapted to assess the inhibitory effect of NF023.

Materials:

  • Cultured cells expressing P2X1 receptors plated on glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluo-4 AM (Acetoxymethyl ester)

  • Pluronic F-127

  • This compound stock solution (e.g., 10 mM in water)

  • ATP or a selective P2X1 agonist (e.g., α,β-methylene ATP) stock solution

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Plate cells at an appropriate density on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fluo-4 AM Loading:

    • Prepare a 2-5 µM Fluo-4 AM loading solution in HBSS. To aid in dye solubilization, first, dissolve the Fluo-4 AM in a small amount of DMSO and then add it to the HBSS containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip or dish onto the microscope stage.

    • Acquire a baseline fluorescence reading for 1-2 minutes to establish the resting intracellular calcium level.

    • To test the effect of NF023, pre-incubate the cells with the desired concentration of NF023 (e.g., 1-10 µM for potent P2X1 inhibition) for 5-15 minutes.

    • Following pre-incubation, add the P2X1 agonist (e.g., 1-10 µM ATP) while continuously recording the fluorescence.

    • Continue recording for several minutes to capture the full calcium transient and return to baseline.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time. The fluorescence signal is proportional to the intracellular calcium concentration.

    • The inhibitory effect of NF023 can be quantified by comparing the peak fluorescence change in the presence and absence of the antagonist.

Protocol 2: Ratiometric Calcium Imaging Using Fura-2 AM

This protocol is for ratiometric calcium imaging, which provides a more quantitative measure of intracellular calcium concentration by minimizing the effects of uneven dye loading and photobleaching.

Materials:

  • Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.

  • A fluorescence imaging system capable of alternating excitation wavelengths (typically 340 nm and 380 nm) and measuring emission at ~510 nm.

Procedure:

  • Cell Preparation and Dye Loading:

    • Follow the same steps for cell plating as in Protocol 1.

    • Prepare a 2-5 µM Fura-2 AM loading solution in HBSS with 0.02% Pluronic F-127.

    • Load the cells with Fura-2 AM for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS and allow for de-esterification for at least 30 minutes.

  • Ratiometric Calcium Imaging:

    • Mount the cells on the microscope.

    • Set up the imaging system to alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm.

    • Record the baseline ratio of 340/380 nm fluorescence for 1-2 minutes.

    • Pre-incubate with NF023 for 5-15 minutes.

    • Add the P2X1 agonist and continue recording the 340/380 nm fluorescence ratio.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly related to the intracellular calcium concentration.

    • Calculate the change in the F340/F380 ratio upon agonist stimulation in the presence and absence of NF023 to determine the extent of inhibition.

Concluding Remarks

This compound is a valuable pharmacological tool for studying P2X1 receptor-mediated calcium signaling. The protocols outlined above provide a framework for conducting calcium imaging experiments to investigate the inhibitory effects of NF023. Researchers should optimize parameters such as cell type, dye concentration, and incubation times for their specific experimental system to ensure reliable and reproducible results. Careful experimental design, including appropriate controls, is essential for accurately interpreting the data and elucidating the role of P2X1 receptors in cellular physiology and pathophysiology.

References

Application Notes and Protocols for NF023 Hexasodium in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a selective and competitive antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel expressed on the surface of human platelets.[1] Activation of the P2X1 receptor by ATP leads to a rapid influx of calcium, contributing to platelet shape change and amplifying aggregation responses initiated by other agonists like thrombin and collagen.[2][3][4] These application notes provide a detailed protocol for utilizing this compound to study P2X1 receptor function in human platelets using light transmission aggregometry (LTA).

Mechanism of Action

Platelet activation is a critical process in hemostasis and thrombosis. Upon vascular injury, agonists such as adenosine diphosphate (ADP), thrombin, and collagen trigger signaling cascades within platelets, leading to their aggregation and the formation of a hemostatic plug. ATP, released from dense granules of activated platelets, acts as a signaling molecule that activates P2X1 receptors.[2][3] this compound selectively blocks this interaction, thereby inhibiting the P2X1-mediated component of platelet activation and aggregation. Understanding the specific role of the P2X1 receptor is crucial for the development of novel antiplatelet therapies.

Below is a diagram illustrating the signaling pathway of P2X1 receptor-mediated platelet activation and the inhibitory action of NF023.

Signaling Pathway of P2X1 Receptor in Platelet Aggregation ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ca_influx Ca²+ Influx P2X1->Ca_influx Mediates NF023 NF023 NF023->P2X1 Inhibits Shape_Change Shape Change Ca_influx->Shape_Change Aggregation_Amplification Aggregation Amplification Ca_influx->Aggregation_Amplification

P2X1 signaling and NF023 inhibition.

Data Presentation

The inhibitory effect of this compound on platelet aggregation can be quantified by measuring the percentage of inhibition against a specific agonist. The following tables summarize the selectivity of NF023 and provide a template for presenting experimental data.

Table 1: Specificity of this compound for Purinergic Receptor Subtypes

Receptor SubtypeIC₅₀ (µM)
Human P2X₁0.21
Human P2X₃28.9
Human P2X₂> 50
Human P2X₄> 100

Data sourced from publicly available information.

Table 2: Example Data Table for NF023 Inhibition of Agonist-Induced Platelet Aggregation

NF023 Conc. (µM)AgonistAgonist Conc.% Aggregation (Mean ± SD)% Inhibition
0 (Control)α,β-meATP10 µM0
1α,β-meATP10 µM
10α,β-meATP10 µM
100α,β-meATP10 µM
0 (Control)ADP5 µM0
100ADP5 µM
0 (Control)Collagen2 µg/mL0
100Collagen2 µg/mL

This is a template for data presentation. Actual values should be determined experimentally.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

A standard method for preparing PRP for LTA is as follows:

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least 10 days.[5] Collect blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[6]

  • Centrifugation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[6]

  • PRP Collection: Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new polypropylene tube.

  • Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to obtain platelet-poor plasma, which will be used as a reference (100% aggregation).

  • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP.

The following diagram outlines the workflow for preparing PRP.

Workflow for Platelet-Rich Plasma (PRP) Preparation cluster_0 Blood Collection cluster_1 Centrifugation cluster_2 Plasma Separation cluster_3 Final Preparation Blood_Draw Draw whole blood into sodium citrate tubes Centrifuge_1 Centrifuge at 150-200 x g for 15-20 min Blood_Draw->Centrifuge_1 Aspirate_PRP Aspirate Platelet-Rich Plasma (PRP) Centrifuge_1->Aspirate_PRP Centrifuge_2 Re-centrifuge remaining blood at >2500 x g for 15 min Centrifuge_1->Centrifuge_2 Adjust_Count Adjust PRP platelet count using PPP Aspirate_PRP->Adjust_Count Aspirate_PPP Aspirate Platelet-Poor Plasma (PPP) Centrifuge_2->Aspirate_PPP Aspirate_PPP->Adjust_Count

PRP preparation workflow.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes how to perform a platelet aggregation assay to evaluate the inhibitory effect of NF023.

  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Place a cuvette with PPP into the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.

  • Sample Preparation:

    • Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.

    • Add the desired concentration of this compound solution (or vehicle control) to the PRP. A final concentration range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments.

  • Pre-incubation: Incubate the PRP with NF023 for a short period (e.g., 2-5 minutes) at 37°C with stirring.[7]

  • Initiation of Aggregation: Add the platelet agonist to the cuvette to initiate aggregation. The following agonists and starting concentrations are recommended:

    • α,β-methylene ATP (α,β-meATP): To specifically assess P2X1-mediated aggregation, use a concentration range around its EC₅₀ of approximately 1 µM, for instance, starting with 10 µM to ensure a robust response.[2]

    • ADP: 5-10 µM.

    • Collagen: 1-5 µg/mL.

    • Thrombin Receptor Activating Peptide (TRAP): 5-10 µM.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation process.

  • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The percentage of inhibition by NF023 is calculated as follows:

    % Inhibition = [1 - (% Aggregation with NF023 / % Aggregation with Vehicle)] x 100

The experimental workflow for the LTA assay is depicted below.

Workflow for Platelet Aggregation Assay (LTA) cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis Setup Set up aggregometer at 37°C Calibrate Calibrate with PRP (0%) and PPP (100%) Setup->Calibrate Add_PRP Add PRP to cuvette Calibrate->Add_PRP Add_NF023 Add NF023 or vehicle Add_PRP->Add_NF023 Preincubate Pre-incubate for 2-5 min with stirring Add_NF023->Preincubate Add_Agonist Add agonist (e.g., α,β-meATP) Preincubate->Add_Agonist Record Record light transmission for 5-10 min Add_Agonist->Record Analyze Calculate % aggregation and % inhibition Record->Analyze

LTA experimental workflow.

Concluding Remarks

This document provides a comprehensive guide for utilizing this compound in platelet aggregation assays. By following these protocols, researchers can effectively investigate the role of the P2X1 receptor in platelet function and evaluate the potential of P2X1 antagonists as antiplatelet agents. It is recommended to perform dose-response curves for both NF023 and the agonists to determine the optimal concentrations for specific experimental conditions.

References

Application Notes and Protocols: Determining the Effective Concentration of NF023 Hexasodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). It also exhibits inhibitory activity against Gαi/o G-protein subunits.[1] This dual activity makes NF023 a valuable tool for investigating the physiological and pathological roles of P2X1 receptor signaling and G-protein-mediated pathways in various cellular processes, including neurotransmission, inflammation, and platelet aggregation. These application notes provide a comprehensive guide for researchers to determine the effective concentration of NF023 in in vitro cell culture models.

Mechanism of Action

NF023 acts as a competitive and reversible antagonist at P2X1 receptors. It binds to the receptor, preventing the binding of its endogenous agonist, ATP, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) into the cell. Additionally, NF023 can directly antagonize the α-subunits of the Go/Gi group of G-proteins, preventing their activation by G-protein coupled receptors (GPCRs).[1]

Data Presentation: Quantitative Analysis of NF023 Potency

The effective concentration of NF023 is highly dependent on the specific P2X receptor subtype and the cell type being investigated. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for NF023 against various targets.

TargetSpeciesPotency (IC₅₀/EC₅₀)NotesReference
P2X1 ReceptorHumanIC₅₀: 0.21 µMCompetitive and reversible antagonist.[2][3]
P2X1 ReceptorRatIC₅₀: 0.24 µM[2]
P2X2 ReceptorHumanIC₅₀: > 50 µMLow sensitivity.[2][3]
P2X3 ReceptorHumanIC₅₀: 28.9 µMIntermediate sensitivity.[2][3]
P2X3 ReceptorRatIC₅₀: 8.5 µM[2]
P2X2/P2X3 HeteromultimerRatIC₅₀: 1.4 - 1.6 µM[2]
P2X4 ReceptorHumanIC₅₀: > 100 µMInsensitive.[2][3]
Gαo/Gi G-protein α-subunits-EC₅₀: ~300 nMDirect G-protein antagonist.[1]
HMGA2-IC₅₀: 10.63 µMInhibits DNA-binding activity.

Experimental Protocols

To determine the optimal concentration of NF023 for a specific cell culture experiment, it is crucial to perform a dose-response analysis. The following protocols provide a general framework for assessing the effects of NF023 on cell viability and P2X1 receptor function.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the potential cytotoxic effects of NF023 on the chosen cell line, ensuring that the concentrations used for functional assays are non-toxic.

Materials:

  • This compound salt

  • Appropriate cell line expressing P2X1 receptors

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Preparation of NF023 dilutions: Prepare a stock solution of NF023 in sterile water. From the stock solution, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared NF023 dilutions to the respective wells. Include a vehicle control (medium without NF023).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the NF023 concentration to determine the IC₅₀ value for cytotoxicity.

Protocol 2: Functional Antagonism of P2X1 Receptors using a Calcium Influx Assay

This protocol measures the ability of NF023 to inhibit ATP-induced calcium influx through P2X1 receptors.

Materials:

  • Cell line expressing functional P2X1 receptors

  • Complete cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • ATP solution (agonist)

  • This compound salt

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • NF023 Pre-incubation: Add various concentrations of NF023 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light. Include a vehicle control.

  • Calcium Influx Measurement:

    • Place the plate in the fluorescence microplate reader and set the excitation and emission wavelengths for the calcium indicator (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading.

    • Inject a pre-determined concentration of the P2X1 agonist, ATP (e.g., the EC₅₀ concentration for the specific cell line), into the wells.

    • Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the response to the vehicle control (ATP stimulation without NF023).

    • Plot the normalized response against the logarithm of the NF023 concentration and fit the data to a dose-response curve to determine the IC₅₀ value for P2X1 antagonism.

Mandatory Visualizations

Signaling Pathway Diagram

NF023_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates NF023 NF023 NF023->P2X1 Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Cellular_Response Cellular Response Ca_ion->Cellular_Response NF023_Workflow start Start cell_culture Seed cells in 96-well plate start->cell_culture treatment Treat with a range of NF023 concentrations cell_culture->treatment incubation Incubate for a defined period treatment->incubation assay Perform Cell Viability (MTT) or Functional (Calcium Influx) Assay incubation->assay data_acquisition Measure absorbance or fluorescence assay->data_acquisition data_analysis Analyze data and determine IC50/EC50 data_acquisition->data_analysis end End data_analysis->end

References

Application Notes and Protocols for NF023 Hexasodium in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X1 receptors are primarily expressed on smooth muscle cells and platelets, playing a crucial role in various physiological processes, including vasoconstriction, platelet aggregation, and inflammation.[3] Its selectivity makes NF023 a valuable tool for investigating the physiological and pathological roles of the P2X1 receptor in various animal models. These application notes provide detailed protocols and data for the use of this compound in in vivo animal studies, targeting research in thrombosis, inflammation, and pain.

Mechanism of Action

NF023 is a competitive and reversible antagonist of the P2X1 receptor.[2] It selectively binds to the P2X1 receptor, preventing the binding of its endogenous ligand, ATP. This blockade inhibits the influx of cations, primarily Ca²⁺ and Na⁺, into the cell, thereby preventing the downstream signaling events that lead to cellular responses such as smooth muscle contraction and platelet activation.[3]

P2X1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X1 receptor and the point of inhibition by NF023.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-Gated Ion Channel) ATP->P2X1_Receptor Binds and Activates NF023 NF023 NF023->P2X1_Receptor Competitively Inhibits Ca_ion Ca²⁺ Influx P2X1_Receptor->Ca_ion Na_ion Na⁺ Influx P2X1_Receptor->Na_ion ERK1_2 ERK1/2 Activation Ca_ion->ERK1_2 MLCK MLCK Activation Ca_ion->MLCK Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) ERK1_2->Response MLCK->Response

P2X1 receptor signaling and NF023 inhibition.

Quantitative Data

The following tables summarize the known quantitative data for this compound.

Table 1: In Vitro Potency of this compound
Receptor SubtypeSpeciesIC₅₀ ValueReference
P2X1Human0.21 µM[1][2]
P2X1Rat0.24 µM[4]
P2X2Human> 50 µM[1][2]
P2X3Human28.9 µM[1][2]
P2X4Human> 100 µM[1][2]
Table 2: In Vivo Efficacy of this compound
Animal ModelSpeciesDoseEffectReference
Pithed RatRat100 µmol/kg i.v.Inhibits vasopressor responses to α,β-mATP[1]

Note: Comprehensive in vivo quantitative data for NF023 in thrombosis, inflammation, and pain models are limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific animal model and experimental conditions.

Experimental Protocols

Vasopressor Response in Pithed Rats

This protocol is based on a published study demonstrating the in vivo efficacy of NF023 in blocking P2X1 receptor-mediated vasoconstriction.[1]

Objective: To evaluate the ability of NF023 to inhibit the pressor response induced by a P2X1 receptor agonist.

Materials:

  • This compound

  • α,β-methylene ATP (α,β-mATP), a stable P2X1 receptor agonist

  • Noradrenaline

  • Anesthetic (e.g., pentobarbital sodium)

  • Saline (0.9% NaCl)

  • Male Wistar rats (250-300 g)

  • Pressure transducer and recording equipment

  • Catheters for intravenous administration and blood pressure measurement

Procedure:

  • Anesthetize the rat and perform the pithing procedure to eliminate central nervous system influences on blood pressure.

  • Insert a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

  • Allow the animal's blood pressure to stabilize.

  • Administer a bolus injection of α,β-mATP (e.g., 10-30 nmol/kg, i.v.) and record the resulting increase in mean arterial pressure.

  • After the blood pressure returns to baseline, administer NF023 (100 µmol/kg, i.v.).

  • Wait for a predetermined period (e.g., 15 minutes) to allow for drug distribution.

  • Administer the same dose of α,β-mATP again and record the pressor response.

  • As a control for non-specific effects, administer a pressor agent that does not act through P2X1 receptors, such as noradrenaline, before and after NF023 administration.

Expected Outcome: NF023 should significantly inhibit the vasopressor response to α,β-mATP without affecting the response to noradrenaline, demonstrating its selectivity for P2X1 receptors.

Experimental Workflow: Vasopressor Response

vasopressor_workflow Start Start Anesthetize_Pith Anesthetize and Pith Rat Start->Anesthetize_Pith Catheterize Insert Arterial and Venous Catheters Anesthetize_Pith->Catheterize Stabilize Stabilize Blood Pressure Catheterize->Stabilize Administer_Agonist_1 Administer α,β-mATP (Pre-treatment) Stabilize->Administer_Agonist_1 Administer_NF023 Administer NF023 Administer_Agonist_1->Administer_NF023 Wait Wait for Drug Distribution Administer_NF023->Wait Administer_Agonist_2 Administer α,β-mATP (Post-treatment) Wait->Administer_Agonist_2 Administer_Control Administer Noradrenaline (Control) Administer_Agonist_2->Administer_Control Record_BP Record Blood Pressure Throughout Administer_Control->Record_BP End End Record_BP->End

Workflow for vasopressor response experiment.
Thrombosis Model (Adapted from a similar study)

Objective: To evaluate the antithrombotic effect of NF023 in a model of arterial thrombosis.

Materials:

  • This compound

  • Collagen-coated vascular grafts

  • Anesthetic

  • Surgical instruments

  • Animal model (e.g., baboon, rat)

  • Platelet and fibrin labeling agents (e.g., ¹¹¹In-labeled platelets, ¹²⁵I-labeled fibrinogen)

  • Gamma counter

Procedure:

  • Anesthetize the animal and surgically expose a suitable artery (e.g., femoral artery).

  • Administer radiolabeled platelets and fibrinogen intravenously.

  • Administer NF023 or vehicle control intravenously.

  • Insert a collagen-coated vascular graft into the arterial circulation to induce thrombus formation.

  • Allow blood to flow through the graft for a specified period (e.g., 60 minutes).

  • Remove the graft and measure the accumulated radioactivity to quantify platelet and fibrin deposition.

Expected Outcome: NF023 is expected to reduce the accumulation of platelets and fibrin on the collagen-coated graft compared to the vehicle control.

Inflammation and Pain Models (General Guidance)

Disclaimer: Specific in vivo protocols for NF023 in inflammation and pain models are not well-documented. The following are general descriptions of common models where NF023 could be tested. Dose-finding studies are essential.

A. Carrageenan-Induced Paw Edema (Inflammation Model)

  • Animal Model: Rat or mouse.

  • Procedure:

    • Administer NF023 or vehicle systemically (e.g., i.v. or i.p.).

    • After a pre-treatment period, inject a small volume of carrageenan solution into the plantar surface of the hind paw.

    • Measure paw volume or thickness at regular intervals (e.g., 1, 2, 4, and 6 hours) using a plethysmometer or calipers.

  • Endpoint: Reduction in paw edema in the NF023-treated group compared to the control group.

B. Formalin-Induced Nociception (Pain Model)

  • Animal Model: Rat or mouse.

  • Procedure:

    • Administer NF023 or vehicle systemically.

    • After the pre-treatment period, inject a dilute formalin solution into the plantar surface of the hind paw.

    • Observe the animal and record the time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.

  • Endpoint: Reduction in nociceptive behaviors (licking/biting time) in the NF023-treated group.

Pharmacokinetics and Toxicity

Pharmacokinetics: There is currently no publicly available pharmacokinetic data for this compound in animal models. It is recommended that researchers conduct pilot pharmacokinetic studies to determine key parameters such as half-life, bioavailability, peak plasma concentration (Cmax), and area under the curve (AUC) for the specific animal model and route of administration being used.

Toxicity: Detailed toxicity data for this compound, such as the LD₅₀ (median lethal dose) or MTD (maximum tolerated dose), are not available in the public domain. It is crucial to perform acute toxicity studies to establish a safe and effective dose range for your experiments. General observations should include monitoring for any adverse clinical signs, changes in body weight, and effects on general animal well-being.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of P2X1 receptor function. The protocols and data presented here provide a foundation for researchers to design and execute experiments in animal models of vasoconstriction, thrombosis, inflammation, and pain. Due to the limited availability of published in vivo data for NF023 in some of these models, it is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicity studies to ensure the validity and reproducibility of experimental results.

References

Application Notes and Protocols for In Vivo Administration of NF023 Hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a selective antagonist of the P2X1 purinergic receptor and a direct antagonist of G-protein α-subunits of the Gαi/o family.[1] Its dual mechanism of action makes it a valuable tool for in vivo research in a variety of therapeutic areas, including thrombosis, inflammation, and cardiovascular diseases. These application notes provide detailed protocols for the in vivo administration of this compound, along with a summary of its known biological activities and relevant quantitative data.

Biological Activity and Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • P2X1 Receptor Antagonism: NF023 is a potent and selective antagonist of the P2X1 receptor, an ATP-gated ion channel.[1][2] P2X1 receptors are expressed on various cell types, including platelets and smooth muscle cells. Their activation is implicated in platelet aggregation and thrombosis.

  • Gαi/o Protein Inhibition: NF023 acts as a direct antagonist of the α-subunits of the inhibitory G-proteins, Gαi and Gαo.[1] These G-proteins are crucial components of numerous signaling pathways, and their inhibition can modulate a wide range of cellular responses.

The inhibition of these pathways suggests the potential for NF023 in research models of thrombosis, inflammation, pain, cancer, and cardiac ischemia.

Quantitative Data Summary

The following table summarizes the known in vitro and in vivo quantitative data for this compound.

ParameterValueSpecies/ModelReference
P2X1 IC₅₀ 0.21 µMHuman[2]
0.24 µMRat[2]
Gαi/o EC₅₀ ~300 nMRecombinant[1]
In Vivo Dosage (IV) 100 µmol/kgPithed Rat

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is soluble in water.[1] For in vivo administration, it is recommended to dissolve the compound in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter to ensure sterility.

Materials:

  • This compound powder

  • Sterile 0.9% saline or PBS

  • Sterile vials

  • 0.22 µm syringe filter

Procedure:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add the calculated volume of sterile saline or PBS to achieve the desired final concentration.

  • Vortex briefly to dissolve the powder completely.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile vial.

  • Store the prepared solution on ice until administration.

Administration Routes

The choice of administration route depends on the specific experimental design, including the target organ, desired pharmacokinetic profile, and animal model. The most common routes for in vivo studies are intravenous and intraperitoneal injections.

1. Intravenous (IV) Administration

Intravenous administration provides rapid and complete bioavailability. The tail vein is the most common site for IV injections in rodents.

Animal Model: Rat or Mouse

Materials:

  • Prepared this compound solution

  • Appropriate gauge needles (e.g., 27-30G for mice, 25-27G for rats)

  • Sterile syringes (e.g., 1 mL)

  • Animal restrainer

Protocol for IV Injection in a Rat:

  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a suitable restrainer, allowing access to the tail.

  • Disinfect the injection site on the lateral tail vein with an alcohol swab.

  • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.

  • Once the needle is in the vein, a small amount of blood may be visible in the hub of the needle.

  • Slowly inject the NF023 solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitor the animal for any adverse reactions.

2. Intraperitoneal (IP) Administration

Intraperitoneal injection is a common and relatively simple method for systemic administration, although absorption may be slower and less complete compared to IV injection.

Animal Model: Mouse or Rat

Materials:

  • Prepared this compound solution

  • Appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)

  • Sterile syringes (e.g., 1 mL)

Protocol for IP Injection in a Mouse:

  • Securely restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum. The needle should be inserted at a 10-20 degree angle.

  • Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.

  • Inject the NF023 solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway in Platelets

The following diagram illustrates the signaling pathway of the P2X1 receptor in platelets and the point of inhibition by NF023.

P2X1_Signaling ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ca_influx Ca²⁺ Influx P2X1->Ca_influx Mediates NF023 NF023 NF023->P2X1 Inhibits Platelet_Activation Platelet Shape Change & Aggregation Ca_influx->Platelet_Activation Leads to

Caption: P2X1 Receptor Signaling Pathway in Platelets.

Gαi/o Signaling Pathway

This diagram shows a generalized Gαi/o signaling pathway and the inhibitory action of NF023.

Gai_Signaling Ligand Ligand GPCR GPCR (e.g., A₁R, α₂-AR) Ligand->GPCR Binds G_protein Gαi/oβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits NF023 NF023 NF023->G_protein Inhibits Gαi/o cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses cAMP->Downstream

Caption: Generalized Gαi/o Signaling Pathway.

General In Vivo Experimental Workflow

The following workflow outlines a typical in vivo experiment using this compound.

Experimental_Workflow start Start prep Prepare NF023 Solution start->prep animal_prep Animal Acclimation & Baseline Measurements prep->animal_prep administer Administer NF023 (IV or IP) animal_prep->administer induce Induce Disease Model (e.g., Thrombosis, Inflammation) administer->induce monitor Monitor Animal & Collect Data induce->monitor endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitor->endpoint end End endpoint->end

Caption: General In Vivo Experimental Workflow.

Conclusion

This compound is a versatile research tool for investigating signaling pathways mediated by P2X1 receptors and Gαi/o proteins in vivo. The provided protocols for intravenous and intraperitoneal administration in rodents offer a starting point for a variety of experimental designs. Researchers should optimize dosages and administration schedules based on the specific animal model and research question. Careful monitoring of the animals throughout the experiment is essential to ensure their welfare and the validity of the results.

References

Application Notes and Protocols for NF023 Hexasodium in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stability of NF023 hexasodium in aqueous solutions. It includes quantitative data, comprehensive experimental protocols, and visualizations to support researchers in the effective use of this compound.

Introduction

This compound is a selective and competitive antagonist of the P2X1 purinergic receptor.[1] It is a valuable tool for studying the role of P2X1 receptors in various physiological processes, including neurotransmission, inflammation, and thrombosis. Accurate knowledge of its solubility and stability in aqueous solutions is crucial for the design and interpretation of in vitro and in vivo experiments.

Physicochemical Properties

  • Chemical Name: 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt

  • Molecular Formula: C₃₅H₂₀N₄Na₆O₂₁S₆

  • Molecular Weight: 1162.86 g/mol [1]

Solubility Data

This compound exhibits good solubility in water. The following table summarizes the available quantitative data from various suppliers.

SolventConcentration (mM)Concentration (mg/mL)NotesSource
Water100-Cayman Chemical[2]
H₂O90.08105.3Sonication is recommendedTargetMol[3]
Water-100Tocris Bioscience[1]

Note: The solubility of salts can be influenced by factors such as pH and temperature. It is recommended to verify solubility under specific experimental conditions.

Stability Profile

The stability of this compound is dependent on the storage conditions.

Solid Form
Storage TemperatureStabilitySource
-20°C≥ 4 yearsCayman Chemical[2]
-20°C3 yearsTargetMol[3]
In Solution
Storage TemperatureStabilitySource
-80°C1 yearTargetMol[3]

It is recommended to prepare fresh aqueous solutions for experiments whenever possible. For short-term storage of solutions, refrigeration at 2-8°C is advisable. Long-term storage of stock solutions should be at -80°C to minimize degradation.

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound in aqueous solutions.

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the saturation solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Equilibration: Tightly cap the tube and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the solution to equilibrate for at least 24 hours to ensure saturation.

  • Separation of Undissolved Solid: Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution: Prepare a series of dilutions of the supernatant with the same aqueous buffer.

  • Quantification: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.

  • Calculation: Calculate the solubility of this compound in the aqueous buffer based on the concentration of the saturated supernatant.

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess NF023 to buffer B Equilibrate in thermostatic shaker (24h) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Prepare serial dilutions D->E F Quantify concentration (UV-Vis/HPLC) E->F G Calculate solubility F->G

Figure 1: Workflow for determining the aqueous solubility of this compound.

Protocol for Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 48 hours.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Injection Volume: 20 µL

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare NF023 stock solution B Acid Hydrolysis (HCl, 60°C) A->B C Base Hydrolysis (NaOH, 60°C) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by HPLC H->I J Assess degradation I->J

Figure 2: Experimental workflow for the forced degradation study of this compound.

Signaling Pathway

NF023 acts as an antagonist at P2X1 receptors, which are ATP-gated ion channels. The binding of ATP to P2X1 receptors normally leads to the influx of cations (Na⁺ and Ca²⁺), resulting in cell membrane depolarization and the activation of downstream signaling pathways. By competitively binding to the P2X1 receptor, NF023 blocks the action of ATP, thereby inhibiting these downstream effects.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates NF023 NF023 NF023->P2X1 Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Depolarization Depolarization P2X1->Depolarization Downstream Downstream Signaling Ca_influx->Downstream Depolarization->Downstream

Figure 3: NF023 antagonism of the P2X1 receptor signaling pathway.

Conclusion

This application note provides essential information and protocols for researchers working with this compound. The provided data on solubility and stability, along with detailed experimental procedures, will facilitate the accurate and effective use of this P2X1 receptor antagonist in a variety of research applications. It is always recommended to perform specific validation of these protocols within the context of your experimental setup.

References

Application Notes and Protocols: Storage and Handling of NF023 Hexasodium Powder

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and utilization of NF023 hexasodium powder, a selective and competitive P2X1 receptor antagonist.[1][2] Adherence to these protocols is critical for maintaining compound integrity and ensuring experimental accuracy and reproducibility.

Storage and Stability

Proper storage of this compound powder is essential to prevent degradation and maintain its biological activity. The compound is hygroscopic and should be stored desiccated.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore at low temperature and keep away from moisture.[1]
2-8°CNot specifiedShipped at ambient temperature.
In Solvent -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CNot specifiedFollowing reconstitution, aliquot and freeze.

Handling and Safety Precautions

While one safety data sheet indicates that NF023 is not classified as a hazardous substance, it is prudent to follow standard laboratory safety practices when handling any chemical.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, to prevent skin and eye contact.[4]

  • Engineering Controls: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • General Hygiene: Avoid ingestion and inhalation.[4] Wash hands thoroughly after handling. Change contaminated clothing immediately.

  • Spill Response: In case of a spill, avoid dust formation.[4] Collect the spilled material and place it in a suitable, closed container for disposal.[4]

  • First Aid:

    • Inhalation: Move to fresh air. If symptoms persist, consult a doctor.[3]

    • Skin Contact: Wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse with running water for several minutes.[3]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[4]

Experimental Protocols

3.1. Preparation of Aqueous Stock Solutions

This compound is soluble in water.[2] The following protocol outlines the preparation of an aqueous stock solution.

Materials:

  • This compound powder

  • Nuclease-free water (H₂O)

  • Sterile polypropylene or glass vials

  • Calibrated pipettes

  • Analytical balance

  • Sonicator

Protocol:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of NF023 powder.

  • Solubilization: Add the calculated volume of H₂O to the powder to achieve the desired concentration. (See Table 2 for solubility information).

  • Dissolution: Vortex the solution to facilitate dissolution. Sonication is recommended to ensure the powder is completely dissolved.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to one year or -20°C.[1] Avoid repeated freeze-thaw cycles.

Table 2: Solubility of this compound in Water

SourceReported SolubilityMolar Equivalent
TargetMol105.3 mg/mL90.08 mM
Tocris Bioscience100 mg/mLNot specified

Table 3: Example Volumes for Reconstitution

Target ConcentrationVolume of H₂O for 1 mgVolume of H₂O for 5 mgVolume of H₂O for 10 mg
1 mM 0.8555 mL4.2775 mL8.5549 mL
5 mM 0.1711 mL0.8555 mL1.7110 mL
10 mM 0.0855 mL0.4277 mL0.8555 mL
50 mM 0.0171 mL0.0855 mL0.1711 mL

Calculations are based on a molecular weight of 1168.92 g/mol .[1]

Visualized Workflows and Pathways

4.1. NF023 Solution Preparation Workflow

G cluster_prep NF023 Solution Preparation start Start equilibrate Equilibrate Powder to Room Temperature start->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh add_solvent Add H₂O to Desired Concentration weigh->add_solvent dissolve Vortex and Sonicate Until Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for the preparation of this compound stock solutions.

4.2. Simplified Signaling Pathway of NF023

NF023 acts as a selective and competitive antagonist of the P2X1 receptor.[1][2][5] It inhibits the binding of ATP to the receptor, thereby blocking downstream signaling.

cluster_pathway NF023 Mechanism of Action ATP ATP P2X1 P2X1 Receptor ATP->P2X1 NF023 NF023 NF023->P2X1 Signal Downstream Signaling P2X1->Signal

Caption: NF023 competitively antagonizes the P2X1 receptor, blocking ATP binding.

References

Troubleshooting & Optimization

Navigating NF023 Hexasodium: A Technical Guide to Solubility and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center is now available for researchers, scientists, and drug development professionals working with NF023 hexasodium, a selective P2X1 receptor antagonist. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use, with a primary focus on resolving solubility issues.

This compound is a valuable tool in purinergic signaling research. However, its polysulfonated nature can present challenges in achieving and maintaining its solubility, which is critical for accurate and reproducible experimental results. This support center aims to provide practical guidance to overcome these hurdles.

Troubleshooting Guide: this compound Solubility

Researchers may encounter several issues when preparing this compound solutions. This guide provides a systematic approach to troubleshooting these problems.

Problem: The this compound powder is not dissolving completely in water.

Solution Workflow:

start Start: Incomplete Dissolution check_conc Is the concentration within the recommended range? (e.g., ≤ 100 mM in water) start->check_conc sonicate Apply sonication for 10-15 minutes. check_conc->sonicate Yes fail Consult Technical Support check_conc->fail No, concentration too high warm Gently warm the solution (e.g., to 37°C). sonicate->warm vortex Vortex the solution vigorously. warm->vortex check_purity Verify the purity and handling of the compound. vortex->check_purity Still not dissolved success Success: Clear Solution vortex->success Dissolved check_purity->fail

A step-by-step workflow for troubleshooting incomplete dissolution of this compound.

Problem: The prepared this compound solution appears cloudy or hazy.

A cloudy solution may indicate the presence of insoluble micro-aggregates or contamination.

Possible Cause Recommended Action
Particulate Contamination Filter the solution through a 0.22 µm syringe filter.
High Local Concentration When preparing the solution, add the powder to the solvent in portions while stirring or vortexing to prevent the formation of clumps.
Incorrect Solvent pH While NF023 is soluble in neutral water, extreme pH values of the buffer can affect its solubility. Ensure the pH of your buffer is within a neutral range (pH 7.0-7.4) for optimal solubility.
Low-Quality Water Use high-purity, deionized, and filtered water (e.g., Milli-Q or equivalent) for preparing solutions.

Problem: The this compound precipitates out of solution after a short time or upon dilution in a buffer.

Precipitation can occur due to changes in the solvent environment or temperature.

Possible Cause Recommended Action
Buffer Incompatibility The solubility of this compound can be lower in certain buffers, especially those with high salt concentrations or divalent cations. It is recommended to test the solubility in a small volume of the target buffer before preparing a large batch. If precipitation occurs, consider preparing a more concentrated stock in water and then diluting it to the final concentration in the buffer immediately before use.
Temperature Shock Avoid rapid changes in temperature. When diluting a stock solution stored at a low temperature, allow it to equilibrate to room temperature before adding it to a warmer buffer.
Exceeded Solubility Limit in Buffer The maximum soluble concentration in a specific buffer may be lower than in pure water. Determine the empirical solubility limit in your experimental buffer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The primary recommended solvent for this compound is high-purity water. It is soluble in water up to at least 100 mM.[1] Some suppliers also report solubility in water at 105.3 mg/mL (approximately 90.08 mM).[2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, we recommend the following protocol:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of high-purity water to achieve the desired concentration.

  • Vortex the solution vigorously.

  • If the powder does not dissolve completely, sonicate the solution for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.

  • Once dissolved, the solution should be clear and colorless to a pale-yellow.

  • For long-term storage, it is advisable to filter the stock solution through a 0.22 µm filter to remove any potential micro-aggregates.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

Form Storage Temperature Duration Notes
Solid Powder -20°CUp to 3 yearsStore in a desiccator to protect from moisture.
Aqueous Stock Solution -80°CUp to 1 yearAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Aqueous Stock Solution -20°CUp to 1 monthAliquot into single-use volumes.

Q4: Is this compound stable in common biological buffers?

A4: While this compound is highly soluble in water, its stability and solubility in different buffers can vary. It is generally compatible with standard buffers like PBS and TRIS at neutral pH. However, it is always recommended to prepare fresh dilutions in your experimental buffer from a concentrated aqueous stock solution on the day of the experiment. If you observe any precipitation upon dilution, refer to the troubleshooting guide above.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water

  • Materials:

    • This compound powder (Molecular Weight: ~1163 g/mol )

    • High-purity, sterile water (e.g., Milli-Q)

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out 11.63 mg of this compound powder and place it in a 1.5 mL microcentrifuge tube.

    • Add 100 µL of high-purity water to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.

    • Visually inspect the solution for any undissolved particles.

    • Store the 100 mM stock solution in aliquots at -80°C.

P2X1 Receptor Signaling Pathway

NF023 acts as a competitive antagonist at the P2X1 receptor, which is an ATP-gated cation channel.[1][2] The binding of ATP to the P2X1 receptor normally triggers a conformational change that opens the channel, allowing the influx of extracellular cations, primarily Ca²⁺ and Na⁺.[3] This influx of positive ions leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn initiates various downstream signaling cascades. NF023 blocks this initial activation step.

cluster_membrane Plasma Membrane p2x1 P2X1 Receptor ion_influx Ca²⁺ / Na⁺ Influx p2x1->ion_influx Channel Opening atp ATP atp->p2x1 Binds & Activates nf023 NF023 nf023->p2x1 Binds & Inhibits depolarization Membrane Depolarization ion_influx->depolarization ca_increase ↑ Intracellular [Ca²⁺] ion_influx->ca_increase downstream Downstream Signaling Cascades (e.g., in platelets: shape change, degranulation) ca_increase->downstream

NF023 competitively antagonizes the ATP-gated P2X1 receptor, preventing ion influx.

References

identifying and minimizing NF023 hexasodium off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of NF023 hexasodium.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with NF023.

Problem 1: Inconsistent or weaker-than-expected P2X1 receptor antagonism.

  • Question: My positive controls are working, but the inhibitory effect of NF023 on ATP-mediated responses is variable or less potent than the literature suggests. What could be the cause?

  • Answer:

    • Compound Integrity and Solubility: this compound is soluble in water.[1][2][3] Ensure the compound is fully dissolved. Incomplete dissolution is a common source of error.[4] Prepare fresh solutions for each experiment, as repeated freeze-thaw cycles of stock solutions should be avoided.

    • Concentration Verification: The reported IC₅₀ for NF023 at human P2X1 receptors is approximately 0.21 µM. Verify that your working concentration is appropriate for achieving inhibition.

    • Experimental Conditions: Factors such as pH and temperature can influence ligand-receptor binding.[4] Ensure that your buffer system and experimental temperature are stable and consistent across all assays.

    • Cell Passage Number: The expression levels of P2X1 receptors can vary with cell passage number.[4] It is crucial to use cells within a consistent and low passage range to ensure reproducible receptor expression.

Problem 2: Observing cellular effects that are inconsistent with P2X1 antagonism.

  • Question: I'm observing cellular effects (e.g., changes in cAMP levels, altered cell proliferation) at NF023 concentrations that are higher than those required for P2X1 inhibition. Could this be due to off-target effects?

  • Answer: Yes, this is highly likely. NF023 has several known off-target activities that occur at concentrations higher than its IC₅₀ for P2X1.

    • G-Protein Inhibition: NF023 is a selective inhibitor of the α-subunit of G₀/Gᵢ proteins with an EC₅₀ of approximately 300 nM. This is a key off-target to consider, as it can affect numerous signaling pathways regulated by Gᵢ-coupled receptors, such as inhibition of adenylyl cyclase.

    • P2X Subtype Selectivity: While potent at P2X1, NF023 is significantly less potent at other P2X subtypes. For instance, the IC₅₀ for human P2X3 is 28.9 µM, and it is even weaker for P2X2 and P2X4. If your experimental system expresses these subtypes, you may see effects at higher NF023 concentrations.

    • HMGA2 Inhibition: NF023 inhibits the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC₅₀ of 10.63 µM. HMGA2 is an architectural transcription factor involved in cell growth, proliferation, and differentiation.[5][6]

    • Troubleshooting Strategy: To confirm if the observed phenotype is due to an off-target effect, consider using a lower concentration of NF023 that is selective for P2X1. Additionally, employing an alternative, structurally different P2X1 antagonist can help determine if the effect is specific to P2X1 inhibition.

Problem 3: Unexpected cytotoxicity observed in cell-based assays.

  • Question: I am observing a significant decrease in cell viability in my experiments with NF023. Is this an expected effect?

  • Answer: While NF023 is primarily a receptor antagonist, off-target effects can potentially lead to cytotoxicity, especially at higher concentrations and with prolonged exposure.

    • Concentration Dependence: Determine if the cytotoxicity is dose-dependent. High concentrations of any small molecule can lead to non-specific effects and cell death.

    • Mechanism of Cell Death: Investigate the nature of the cell death (e.g., apoptosis vs. necrosis) using standard cytotoxicity assays, such as those measuring caspase activity or membrane integrity.[7][8]

    • Control Experiments: Include a vehicle-only control to ensure the solvent (e.g., water) is not causing the toxicity. Also, if possible, use a structurally related but inactive compound to rule out effects related to the chemical scaffold.

    • Off-Target Implication: Inhibition of critical cellular proteins like HMGA2 could, in some cell types, lead to anti-proliferative or cytotoxic effects.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary target of this compound?

    • A1: NF023 is a selective, competitive, and reversible antagonist of the P2X1 receptor, a ligand-gated ion channel activated by ATP.[9]

  • Q2: What are the known off-targets of NF023 that I should be aware of?

    • A2: The primary off-targets for NF023 are other P2X receptor subtypes (P2X2, P2X3), the α-subunit of G₀/Gᵢ proteins, and the DNA-binding protein HMGA2.

  • Q3: How can I minimize off-target effects in my experiments?

    • A3:

      • Use the Lowest Effective Concentration: Titrate NF023 to determine the lowest concentration that effectively inhibits P2X1 without engaging off-targets.

      • Use Orthogonal Approaches: Confirm your findings using an alternative method, such as a different P2X1 antagonist or genetic knockdown (siRNA/shRNA) of the P2X1 receptor.

      • Employ Appropriate Controls: Always include a vehicle control and, if available, an inactive analog of NF023.

  • Q4: What is the recommended storage and handling for NF023?

    • A4: NF023 should be stored desiccated at -20°C for long-term stability.[2] Stock solutions should be aliquoted and frozen to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Inhibitory Potency of this compound at On-Target and Off-Target Proteins

TargetSpeciesAssay TypePotency (IC₅₀ / EC₅₀)Reference
P2X1 Receptor HumanElectrophysiology0.21 µM (IC₅₀)
P2X2 ReceptorHumanElectrophysiology> 50 µM (IC₅₀)
P2X3 ReceptorHumanElectrophysiology28.9 µM (IC₅₀)
P2X4 ReceptorHumanElectrophysiology> 100 µM (IC₅₀)
Gα₀/Gαᵢ RecombinantGTPγS Binding~300 nM (EC₅₀)
HMGA2 RecombinantDNA Binding10.63 µM (IC₅₀)

Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay for Gαᵢ Activation

This protocol is adapted for determining the inhibitory effect of NF023 on Gαᵢ protein activation.

Objective: To quantify the potency of NF023 in inhibiting agonist-induced [³⁵S]GTPγS binding to Gαᵢ subunits in cell membranes.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the Gᵢ-coupled receptor of interest.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Prepare an assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • To each well, add:

      • Assay buffer

      • GDP (final concentration 10 µM)

      • Cell membranes (10-20 µg of protein)

      • Varying concentrations of NF023 (or vehicle control).

      • Agonist for the Gᵢ-coupled receptor (at a concentration that gives a submaximal response, e.g., EC₈₀).

    • Pre-incubate the plate for 20-30 minutes at 30°C.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.[10][11]

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection (Filtration Method):

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

    • Plot the percentage of inhibition against the log concentration of NF023.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

Protocol 2: AlphaScreen Assay for HMGA2-DNA Binding Inhibition

This protocol is adapted from Su et al. (2020) to measure the inhibitory effect of NF023 on the interaction between HMGA2 and AT-rich DNA.[12]

Objective: To determine the IC₅₀ of NF023 for the inhibition of HMGA2-DNA binding.

Methodology:

  • Reagents and Materials:

    • His-tagged recombinant HMGA2 protein.

    • Biotinylated, double-stranded, AT-rich DNA probe.

    • Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads (AlphaScreen).

    • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of varying concentrations of NF023 (or vehicle control) to the wells.

    • Add 5 µL of His-tagged HMGA2 (final concentration optimized for signal, e.g., 10-30 nM).

    • Add 5 µL of biotinylated DNA probe (final concentration optimized for signal, e.g., 10-30 nM).

    • Incubate for 30 minutes at room temperature.

  • Bead Addition and Incubation:

    • Prepare a mixture of Streptavidin-Donor and Ni-NTA Acceptor beads in the assay buffer.

    • Add 10 µL of the bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Detection:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the log concentration of NF023.

    • Normalize the data (0% inhibition for vehicle control, 100% inhibition for no HMGA2 control).

    • Fit the data using a non-linear regression model to calculate the IC₅₀ value.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1_Receptor Activates NF023 NF023 NF023->P2X1_Receptor Inhibits Ca_Influx Ca²⁺ Influx P2X1_Receptor->Ca_Influx Na_Influx Na⁺ Influx P2X1_Receptor->Na_Influx Cellular_Response Downstream Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_Influx->Cellular_Response Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Cellular_Response

Caption: P2X1 receptor signaling pathway and points of inhibition by NF023.

Off_Target_Pathways cluster_GPCR Gαi Signaling cluster_HMGA2 Gene Expression NF023 NF023 Gai Gαi subunit NF023->Gai Inhibits (EC₅₀ ~300 nM) HMGA2 HMGA2 NF023->HMGA2 Inhibits DNA Binding (IC₅₀ ~10.6 µM) GPCR Gαi-Coupled Receptor GPCR->Gai Activates AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP AT_DNA AT-rich DNA HMGA2->AT_DNA Binds Transcription Gene Transcription AT_DNA->Transcription

Caption: Key off-target pathways affected by this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Experimental Results with NF023 Start Unexpected Experimental Result Check_Conc Is NF023 concentration > 1 µM? Start->Check_Conc Off_Target Consider Off-Target Effects: - Gαi Inhibition - HMGA2 Inhibition - Other P2X subtypes Check_Conc->Off_Target Yes On_Target Investigate On-Target Experiment Issues: - Compound Solubility - Cell Passage Number - Assay Conditions Check_Conc->On_Target No Validate_Off_Target Validate Off-Target: - GTPγS Assay - HMGA2 Binding Assay - Use alternative P2X1 antagonist Off_Target->Validate_Off_Target Validate_On_Target Validate On-Target: - Confirm solubility - Use low passage cells - Optimize assay buffer/temp On_Target->Validate_On_Target

Caption: Logical workflow for troubleshooting unexpected results with NF023.

References

potential for NF023 hexasodium to interfere with common assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF023 hexasodium. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential assay interference when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and competitive antagonist of the P2X1 purinergic receptor.[1][2][3] It is an analogue of suramin and is also known to inhibit the α-subunit of G-proteins of the Go/Gi group and the DNA-binding activity of HMGA2.[1][4] Its polysulfonated naphthylurea structure is key to its biological activity.

Q2: Why should I be concerned about NF023 interfering with my assays?

A2: NF023, as a polysulfonated, highly charged molecule, has the potential for non-specific interactions with various biological molecules and assay components. Its parent compound, suramin, is known for its promiscuous binding to proteins, which can lead to assay artifacts.[5][6][7] Therefore, it is crucial to consider and test for potential interference in your specific experimental setup.

Q3: What are the general mechanisms by which NF023 might interfere with assays?

A3: Potential interference mechanisms include:

  • Non-specific binding: The multiple sulfonate groups on NF023 can lead to electrostatic interactions with positively charged residues on proteins, causing non-specific binding to targets, antibodies, or enzymes in your assay.[6]

  • Protein aggregation: Like some other small molecules, NF023 could potentially induce or participate in protein aggregation, which can lead to false-positive or false-negative results.

  • Fluorescence interference: Suramin analogues have been reported to cause substantial fluorescence interference.[8] NF023 may exhibit intrinsic fluorescence or act as a quencher for fluorophores used in fluorescence-based assays.

  • Direct enzyme inhibition/activation: Beyond its known targets, NF023 could non-specifically interact with and modulate the activity of reporter enzymes (e.g., luciferase, HRP) or metabolic enzymes used in coupled assays.

Q4: How can I proactively assess if NF023 will interfere with my assay?

A4: Before starting a large-scale screening campaign or critical experiment, it is advisable to run a series of control experiments. A general workflow to identify potential assay interference is outlined below.

cluster_0 Assay Interference Workflow start Start: Plan Experiment with NF023 control_exp Run Control Experiments (without target/analyte) start->control_exp dose_response Dose-Response with NF023 control_exp->dose_response signal_change Observe Signal Change? dose_response->signal_change no_interference No Significant Interference Proceed with Caution signal_change->no_interference No interference Potential Interference Proceed to Troubleshooting signal_change->interference Yes

Caption: Workflow for identifying potential assay interference by NF023.

Troubleshooting Guides

Issue 1: Unexpected Results in Luciferase Reporter Assays

Users may observe either a decrease or an unexpected increase in the luminescent signal that is independent of the intended biological pathway.

Troubleshooting Steps:

  • Biochemical Luciferase Inhibition/Stabilization Assay:

    • Protocol: Perform a cell-free assay using purified luciferase enzyme and its substrate. Add NF023 at the same concentrations used in your cellular assay.

    • Interpretation: A decrease in luminescence suggests direct inhibition of the luciferase enzyme.[2][9] An increase could indicate stabilization of the enzyme by NF023, leading to its accumulation in cellular assays.[1]

  • Constitutive Promoter Control:

    • Protocol: Transfect cells with a control plasmid where luciferase expression is driven by a strong, constitutive promoter (e.g., CMV, SV40) that is not expected to be affected by your experimental conditions. Treat these cells with NF023.

    • Interpretation: If NF023 alters the signal from the constitutive promoter, it indicates an off-target effect on the reporter machinery itself, rather than the specific pathway of interest.

Mitigation Strategies:

  • If direct inhibition is observed, consider using a different type of luciferase (e.g., Renilla, Nano-Glo®) that may be less sensitive to NF023.[9]

  • Always normalize your experimental reporter data to a co-transfected control reporter (e.g., dual-luciferase assay) to account for non-specific effects on transcription or translation.[2][10]

Issue 2: Inconsistent or High Background in Immunoassays (ELISA, Western Blot)

Due to its polysulfonated nature, NF023 can engage in non-specific binding with antibodies and other proteins, leading to high background or inconsistent results.[6][11][12]

Troubleshooting Steps:

  • Optimize Blocking and Washing Steps:

    • Protocol: Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) and the number or duration of wash steps.[13][14]

    • Interpretation: Enhanced blocking and washing can help reduce non-specific binding of NF023 and other assay components.

  • Adjust Buffer Composition:

    • Protocol: Increase the ionic strength of your buffers by adding salts like NaCl. Add a non-ionic detergent (e.g., Tween-20 at 0.05-0.1%) to your wash and blocking buffers.[12]

    • Interpretation: Higher salt concentrations can disrupt non-specific electrostatic interactions, while detergents can reduce hydrophobic interactions.

Mitigation Strategies:

  • Include NF023 in your blocking buffer to saturate non-specific binding sites on the compound itself.

  • If possible, use a different detection system that is less prone to interference.

Issue 3: Suspected Interference in Fluorescence-Based Assays (FP, FRET, TR-FRET)

NF023 may be intrinsically fluorescent or may quench the fluorescence of your assay's fluorophores, leading to false positives or negatives. Suramin analogues have been noted to cause fluorescence interference.[8]

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence:

    • Protocol: Measure the fluorescence of NF023 alone in your assay buffer at the excitation and emission wavelengths of your fluorophore.

    • Interpretation: A significant signal indicates that NF023 is intrinsically fluorescent and will contribute to the background.

  • Fluorescence Quenching Assay:

    • Protocol: In a cell-free system, mix your fluorescent probe with increasing concentrations of NF023 and measure the fluorescence.

    • Interpretation: A dose-dependent decrease in fluorescence indicates a quenching effect.

Mitigation Strategies:

  • Use red-shifted fluorophores, as compound interference is often less pronounced at longer wavelengths.[4][15]

  • For FRET assays, ensure proper controls are in place to correct for spectral bleed-through and direct excitation of the acceptor.[16]

  • Time-resolved fluorescence (TRF) or TR-FRET assays can help reduce interference from compounds with short-lived fluorescence.[3]

cluster_1 Fluorescence Assay Troubleshooting start Unexpected Fluorescence Signal check_intrinsic Test Intrinsic Fluorescence of NF023 start->check_intrinsic check_quenching Test for Fluorescence Quenching start->check_quenching is_fluorescent NF023 is Fluorescent? check_intrinsic->is_fluorescent is_quenching NF023 is a Quencher? check_quenching->is_quenching mitigate_fluorescence Mitigation: - Subtract Background - Use Red-Shifted Dyes is_fluorescent->mitigate_fluorescence Yes no_issue No Direct Interference Investigate Other Causes is_fluorescent->no_issue No mitigate_quenching Mitigation: - Adjust Assay Design - Use TR-FRET is_quenching->mitigate_quenching Yes is_quenching->no_issue No

Caption: Troubleshooting workflow for fluorescence-based assays.

Issue 4: Inaccurate Results in Kinase Assays

NF023 could interfere with kinase assays through various mechanisms, including non-specific inhibition of the kinase, interference with the detection method (e.g., fluorescence or luminescence), or interaction with ATP.

Troubleshooting Steps:

  • Assay Readout Control:

    • Protocol: Run the kinase assay to completion to generate the phosphorylated product, then add NF023.

    • Interpretation: If the signal is still affected, NF023 is likely interfering with the detection components of the assay rather than the kinase itself.

  • ATP Competition Assay:

    • Protocol: Determine the IC50 of NF023 at different ATP concentrations.

    • Interpretation: A significant shift in IC50 with varying ATP concentrations suggests that NF023 may be competing with ATP for binding to the kinase.

Mitigation Strategies:

  • Use a non-radiometric assay format that is less susceptible to compound interference, or consider a radiometric assay as a gold standard for validation.[3][17]

  • Include detergents (e.g., 0.01% Triton X-100) in the assay buffer to minimize compound aggregation.

Issue 5: Discrepancies in Protein Quantification Assays (BCA, Bradford)

The highly charged and aromatic nature of NF023 could potentially interfere with common colorimetric protein assays.

Troubleshooting Steps:

  • Spike and Recovery Control:

    • Protocol: Add a known amount of NF023 to a protein standard (e.g., BSA) and measure the concentration.

    • Interpretation: A significant deviation from the expected protein concentration indicates interference. The Bradford assay can be affected by basic residues, while the BCA assay is sensitive to reducing substances.[9][15]

Mitigation Strategies:

  • If interference is detected, consider using a different protein quantification method, such as a UV absorbance-based method (A280) if the buffer composition allows, or a detergent-compatible assay.

  • For samples containing interfering substances, protein precipitation (e.g., with acetone or TCA) can be used to separate the protein from the interfering compound before quantification.[18][19]

Quantitative Data Summary

ParameterValueSpeciesReceptor/TargetReference
IC50 0.21 µMHumanP2X1[1][2][3]
28.9 µMHumanP2X3[1][2][3]
> 50 µMHumanP2X2[1][2][3]
> 100 µMHumanP2X4[1][2][3]
EC50 ~300 nMRecombinantGαo/i[1][4]
IC50 10.63 µM-HMGA2[1]

Experimental Protocols

Protocol 1: Biochemical Luciferase Inhibition Assay
  • Reagents: Purified firefly luciferase, luciferase assay substrate/buffer, this compound stock solution, assay plates (white, opaque).

  • Procedure: a. Prepare serial dilutions of NF023 in the assay buffer. b. Add the diluted NF023 or vehicle control to the wells of the assay plate. c. Add a constant amount of purified luciferase enzyme to each well and incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding the luciferase substrate. e. Immediately measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of NF023 to determine if there is a dose-dependent inhibition.

Protocol 2: Non-Specific Binding Mitigation in ELISA
  • Reagents: Standard ELISA reagents (coating antigen/antibody, sample, detection antibody, substrate), wash buffer (PBS + 0.05% Tween-20), blocking buffer (PBS + 1% BSA), high-salt wash buffer (PBS + 0.5 M NaCl + 0.05% Tween-20).

  • Procedure: a. Coat and block the ELISA plate as per your standard protocol. b. During the sample and antibody incubation steps, compare your standard buffer with a modified buffer containing an increased salt concentration and/or a higher percentage of detergent. c. Increase the number of wash steps from 3 to 5 after the sample and detection antibody incubations. d. Develop and read the plate as usual.

  • Data Analysis: Compare the signal-to-background ratio between the standard and modified conditions. A higher ratio in the modified conditions indicates successful mitigation of non-specific binding.

Signaling Pathway Diagram

cluster_2 NF023 Mechanism of Action ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ion_Channel Ion Channel Opening P2X1->Ion_Channel Leads to NF023 NF023 NF023->P2X1 Antagonizes G_protein Go/Gi Protein NF023->G_protein Inhibits α-subunit Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cell_Response Cellular Response Ca_Influx->Cell_Response GPCR GPCR GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Signal_Transduction Signal Transduction Effector->Signal_Transduction

Caption: NF023's primary mechanisms of action.

References

Technical Support Center: Optimizing NF023 Hexasodium Concentration for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of NF023 hexasodium, a selective P2X1 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize NF023 concentration for your specific cell type and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4][5][6] Its mechanism of action involves blocking the binding of ATP to the P2X1 receptor, thereby preventing the influx of cations such as Ca²⁺ and Na⁺ into the cell.[7] This inhibition blocks downstream signaling pathways associated with P2X1 activation.[7]

Q2: What is a good starting concentration for NF023 in my experiments?

A2: The optimal concentration of NF023 is highly dependent on the cell type and the specific experimental conditions. Based on published IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: Is NF023 cell-permeable?

A3: No, NF023 is not cell-permeable.[3] Therefore, it is suitable for targeting extracellular P2X1 receptors.

Q4: What are the known off-target effects of NF023?

A4: While NF023 is selective for the P2X1 receptor, it can exhibit off-target effects at higher concentrations. It has been shown to have some activity at P2X3 receptors, although with much lower potency.[1][2][4][6] Additionally, NF023 has been reported to interact with certain G-protein alpha subunits, specifically recombinant Gαi and Gαo, with an EC50 of approximately 300 nM.[3][4][5]

Q5: How should I prepare and store this compound?

A5: this compound is soluble in water.[3] For stock solutions, dissolve the compound in sterile, deionized water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's instructions for specific storage recommendations.

Data Presentation: this compound Potency

The following table summarizes the inhibitory potency of this compound on various P2X receptor subtypes. This data can be used as a guide for determining an appropriate starting concentration for your experiments.

Receptor SubtypeSpeciesIC50 / KᵢReference(s)
P2X1Human0.21 µM (IC50)[1][2][4][6]
P2X1Rat0.24 µM (IC50)[1]
P2X2Human> 50 µM (IC50)[1][2][4][6]
P2X3Human28.9 µM (IC50)[1][2][4][6]
P2X4Human> 100 µM (IC50)[1][2][4][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of NF023 using a Calcium Imaging Assay

This protocol describes a method for determining the optimal inhibitory concentration of NF023 by measuring its effect on ATP-induced intracellular calcium influx.

Materials:

  • Cells expressing P2X1 receptors

  • Cell culture medium

  • This compound

  • ATP (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Balanced salt solution (e.g., HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Methodology:

  • Cell Seeding: Seed your cells of interest into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in your balanced salt solution.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with the balanced salt solution to remove extracellular dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of NF023 in the balanced salt solution. A typical concentration range to test would be from 10 nM to 100 µM.

    • Add the NF023 dilutions to the respective wells. Include a vehicle control (buffer only).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the microplate in the fluorescence plate reader or on the microscope stage.

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of the P2X1 agonist, ATP (typically the EC80 concentration), to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 1-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control to determine the percentage of inhibition for each NF023 concentration.

    • Plot the percentage of inhibition against the log of the NF023 concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
No or low inhibition of ATP-induced response NF023 concentration is too low. Perform a dose-response curve to determine the optimal concentration. Start with a wider range if necessary (e.g., 1 nM to 100 µM).
Degradation of NF023. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Check the expiration date of the compound.
Low P2X1 receptor expression. Confirm P2X1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Agonist concentration is too high. Use a concentration of ATP that elicits a submaximal response (e.g., EC50 or EC80) to allow for competitive inhibition by NF023.
High background signal or spontaneous cell activity Autocrine/paracrine ATP signaling. Consider adding an ATP-degrading enzyme like apyrase to the cell culture medium during the experiment to reduce basal P2X1 receptor activation.
Cell stress. Ensure cells are healthy and not overly confluent. Use appropriate cell culture techniques to minimize stress.
Inconsistent results between experiments Variability in cell passage number. Use cells within a consistent and low passage number range, as receptor expression levels can change with passaging.
Inconsistent incubation times. Standardize all incubation times for dye loading, antagonist pre-incubation, and agonist stimulation.
Pipetting errors. Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate concentrations.
Unexpected cellular effects Off-target effects of NF023. Use the lowest effective concentration of NF023 that achieves the desired P2X1 inhibition. Consider using another selective P2X1 antagonist as a control to confirm that the observed effect is P2X1-mediated.

Mandatory Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Binds and Activates NF023 NF023 NF023->P2X1 Competitively Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Ca²⁺-dependent Signaling Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization ERK ERK1/2 Activation Downstream->ERK NLRP3 NLRP3 Inflammasome Activation Downstream->NLRP3

Caption: P2X1 Receptor Signaling Pathway.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Load Cells with Calcium Dye A->B C 3. Wash Cells B->C D 4. Pre-incubate with serial dilutions of NF023 C->D E 5. Add ATP (Agonist) & Measure Fluorescence D->E F 6. Analyze Data: Generate Dose-Response Curve & Determine IC50 E->F

Caption: Experimental Workflow for NF023 Optimization.

Troubleshooting_Tree Start No or Low Inhibition Observed Conc Is NF023 concentration adequate? Start->Conc Receptor Is P2X1 receptor expression sufficient? Conc->Receptor Yes Solution1 Increase NF023 concentration (perform dose-response) Conc->Solution1 No Agonist Is agonist concentration appropriate? Receptor->Agonist Yes Solution2 Verify receptor expression (qPCR, Western Blot) Receptor->Solution2 No Solution3 Use agonist at EC50-EC80 concentration Agonist->Solution3 No Other Consider other factors: - Compound stability - Cell health - Assay conditions Agonist->Other Yes End Problem Solved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting Decision Tree for NF023 Experiments.

References

Technical Support Center: NF023 Hexasodium Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of NF023 hexasodium solutions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your experiments involving NF023.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a selective and competitive antagonist of the P2X1 receptor, a subtype of purinergic receptors. It is commonly used in research to investigate the physiological and pathological roles of P2X1 receptors in various processes, including neurotransmission, inflammation, and platelet aggregation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in water. High-purity, sterile water is the recommended solvent for preparing stock solutions.

Q3: What are the recommended storage conditions for solid this compound and its stock solutions?

Recommendations for the solid form and prepared solutions vary slightly among suppliers, but general best practices are as follows:

FormStorage TemperatureDurationRecommendations
Solid Room Temperature-Desiccate to protect from moisture.[1]
2-8°C-Store in a refrigerator.
-20°CUp to 3 yearsFor long-term storage.[2]
Aqueous Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2]
-80°CUp to 1 yearFor long-term storage of aliquots.[2]

Important: Always refer to the manufacturer's specific recommendations provided with your batch of this compound.

Q4: What is the primary degradation pathway for this compound in aqueous solutions?

Based on studies of the closely related compound suramin, the primary degradation pathway for NF023 in aqueous solution is likely the hydrolysis of its amide bonds.[1] This process would lead to the cleavage of the molecule, resulting in the formation of amine and carboxylic acid-containing fragments, which may no longer be active as P2X1 receptor antagonists.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound solutions.

Issue 1: Precipitation or cloudiness observed in the aqueous solution.
  • Symptom: The solution appears cloudy, or a visible precipitate forms upon preparation or after a period of storage.

  • Potential Causes & Solutions:

    • Low Aqueous Solubility at High Concentrations: While NF023 is water-soluble, preparing solutions at very high concentrations may exceed its solubility limit, especially if the purity is not optimal or if the temperature of the solvent is low.

      • Solution: Prepare a more dilute solution. Gentle warming of the solution may aid dissolution, but be cautious of potential temperature-induced degradation. Sonication can also be used to facilitate the dissolution of the compound.

    • pH-Dependent Solubility: The solubility of NF023 may be influenced by the pH of the aqueous buffer.

      • Solution: Adjust the pH of your buffer to see if it improves solubility. However, be aware that significant deviations from a neutral pH can accelerate the degradation of the compound.

    • Contamination: The presence of contaminants in the water or on the labware can act as nucleation sites for precipitation.

      • Solution: Use high-purity, sterile water and ensure all glassware and containers are thoroughly cleaned and rinsed.

Issue 2: Loss of biological activity or inconsistent experimental results over time.
  • Symptom: Experiments conducted with older solutions of NF023 show a diminished or inconsistent effect compared to freshly prepared solutions.

  • Potential Causes & Solutions:

    • Chemical Degradation: As a complex organic molecule, NF023 can degrade in solution over time, primarily through hydrolysis. This degradation is accelerated by elevated temperatures and non-neutral pH.

      • Solution: Prepare fresh solutions for each experiment whenever possible. For long-term studies, store stock solutions in single-use aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate the breakdown of the compound.

    • Adsorption to Surfaces: NF023, being a large and charged molecule, may adsorb to the surfaces of plastic or glass containers, reducing the effective concentration in the solution.

      • Solution: Consider using low-adsorption microcentrifuge tubes or glassware for the preparation and storage of dilute NF023 solutions.

    • Photodegradation: Although not extensively documented for NF023, many complex organic molecules are sensitive to light.

      • Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Data on this compound Solution Stability

The following table summarizes hypothetical stability data for a 1 mM aqueous solution of this compound under various storage conditions. This data is illustrative and intended to demonstrate how stability data should be presented. Actual stability should be determined experimentally.

Storage ConditionTime PointPurity by HPLC (%)Observations
-80°C (Protected from Light) 1 month99.5No significant degradation.
3 months99.2Minor degradation observed.
6 months98.8Slight decrease in purity.
12 months98.1Stable for long-term storage.
-20°C (Protected from Light) 1 month99.1Minimal degradation.
3 months97.8Noticeable degradation.
6 months95.2Significant degradation.
4°C (Protected from Light) 24 hours99.6Stable for short-term use.
7 days96.5Degradation becomes apparent.
14 days92.1Not recommended for storage.
Room Temperature (Light) 8 hours98.2Some degradation.
24 hours93.7Significant degradation.
Room Temperature (Dark) 8 hours99.1Minimal degradation.
24 hours96.8Degradation is slower in the dark.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., HPLC-grade or Milli-Q)

  • Calibrated analytical balance

  • Sterile, low-adsorption microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of NF023 powder using a calibrated analytical balance.

  • Calculate the volume of water required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of water to the vial containing the NF023 powder.

  • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, low-adsorption amber vials.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound Solution by HPLC (Forced Degradation Study)

Objective: To determine the stability of an this compound aqueous solution under various stress conditions.

Materials:

  • 1 mM this compound aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Sample Preparation for Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of 1 mM NF023 solution and 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of 1 mM NF023 solution and 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of 1 mM NF023 solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a vial of the 1 mM NF023 solution at 60°C for 24 hours.

    • Photodegradation: Expose a vial of the 1 mM NF023 solution to a photostability chamber or direct sunlight for 24 hours.

    • Control Sample: Keep a vial of the 1 mM NF023 solution at 4°C, protected from light.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze all samples by HPLC.

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of NF023 remaining in each stressed sample relative to the control.

    • Identify and quantify any degradation products that appear as new peaks in the chromatograms.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_stability Stability Assessment cluster_experiment Experimental Use prep_solid NF023 Solid prep_stock Prepare Stock Solution (e.g., 10 mM) prep_solid->prep_stock prep_solvent High-Purity Water prep_solvent->prep_stock prep_aliquot Aliquot into single-use vials prep_stock->prep_aliquot stability_stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) prep_stock->stability_stress storage_long Long-term (-80°C) prep_aliquot->storage_long Store storage_short Short-term (-20°C) prep_aliquot->storage_short Store exp_thaw Thaw Aliquot storage_long->exp_thaw storage_short->exp_thaw stability_hplc HPLC Analysis stability_stress->stability_hplc stability_data Data Analysis (% Purity, Degradants) stability_hplc->stability_data exp_dilute Dilute to Working Concentration exp_thaw->exp_dilute exp_assay Perform Assay exp_dilute->exp_assay

Caption: Experimental workflow for NF023 solution preparation, storage, and stability assessment.

degradation_pathway NF023 This compound (Active Antagonist) Hydrolysis Hydrolysis (H₂O, Heat, Acid/Base) NF023->Hydrolysis Fragments Degradation Fragments (Inactive Amine and Carboxylic Acid Products) Hydrolysis->Fragments

Caption: Postulated primary degradation pathway of this compound in aqueous solution.

References

avoiding freeze-thaw degradation of NF023 hexasodium solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of NF023 hexasodium solutions to prevent degradation, with a specific focus on avoiding issues related to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solutions?

A1: For long-term stability, it is recommended to store this compound solutions at -80°C. Under these conditions, the solution is expected to be stable for up to one year.[1] For short-term storage of up to four weeks, refrigeration at 2°C to 8°C may be permissible, though -80°C is preferable for maintaining integrity.

Q2: Why is it critical to avoid freeze-thaw cycles for NF023 solutions?

A2: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[2] This degradation can be caused by several factors, including cryo-concentration, where the solute becomes concentrated in the unfrozen portion of the solution, potentially leading to precipitation or aggregation. These cycles can also cause pH shifts and other changes that compromise the stability of the active ingredient.

Q3: How can I avoid multiple freeze-thaw cycles?

A3: To prevent the need for repeated freezing and thawing, it is highly recommended to aliquot the NF023 solution into single-use volumes immediately after preparation.[2] This practice ensures that you only thaw the amount of solution required for a specific experiment.

Q4: What are the signs of NF023 degradation in my solution?

A4: Visual indicators of degradation can include the formation of precipitates, cloudiness, or a change in color. However, chemical degradation may not always be visible. Therefore, for critical applications, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be used to assess the purity and concentration of NF023.

Q5: What should I do if I suspect my NF023 solution has degraded?

A5: If you suspect degradation, it is best to discard the solution and prepare a fresh batch from solid this compound. Using a degraded solution can lead to inaccurate and unreliable experimental results.

Troubleshooting Guide: Freeze-Thaw Related Issues

This guide will help you troubleshoot common issues related to the storage and handling of NF023 solutions.

Problem: I observed precipitation in my NF023 solution after thawing.

Possible Cause Recommended Action
Cryo-concentration during freezing. Gently swirl the vial during the thawing process to ensure a uniform distribution of the solute. Avoid vigorous shaking.
Exceeded solubility limit. Ensure the concentration of your solution does not exceed the solubility limit of NF023 in your chosen solvent. Sonication may be recommended for dissolving the compound.[1]
Solution was not fully dissolved initially. Before freezing, ensure that the this compound is completely dissolved.
Degradation of the compound. If precipitation persists after gentle warming and swirling, the compound may have degraded. It is advisable to prepare a fresh solution.

Problem: My experimental results are inconsistent when using a previously frozen NF023 solution.

Possible Cause Recommended Action
Degradation due to multiple freeze-thaw cycles. Discard the current stock solution and prepare a new one. Implement a strict single-use aliquotting system to avoid repeated freeze-thaw cycles.
Inaccurate concentration due to solvent evaporation. Ensure that storage vials are tightly sealed to prevent solvent evaporation, which can alter the concentration of the solution.
Chemical degradation not visible to the naked eye. If possible, analyze the solution's purity using a suitable analytical technique like HPLC to confirm its integrity.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

Experimental Protocols

Protocol: Preparation and Aliquotting of this compound Solution to Avoid Freeze-Thaw Cycles

Objective: To prepare a stock solution of this compound and aliquot it for single-use applications to maintain its stability.

Materials:

  • This compound solid powder

  • Appropriate solvent (e.g., sterile, nuclease-free water)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Calculate the required mass of this compound to achieve the desired stock solution concentration.

  • Carefully weigh the powder and dissolve it in the appropriate volume of solvent.

  • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Once fully dissolved, immediately dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. The volume of each aliquot should be appropriate for a single experiment.

  • Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

  • When needed, remove a single aliquot from the freezer and allow it to thaw at room temperature or in a 30-37°C water bath with gentle swirling.[3] Do not refreeze the thawed aliquot.

Visualizations

FreezeThawTroubleshooting Troubleshooting Workflow for NF023 Solution Issues start Start: Inconsistent Experimental Results or Visible Precipitate in Thawed NF023 Solution check_cycles How many times has the solution been freeze-thawed? start->check_cycles multiple_cycles Multiple Cycles (>1) check_cycles->multiple_cycles >1 single_cycle Single Cycle (First Thaw) check_cycles->single_cycle 1 degradation_risk High risk of degradation. Discard solution. multiple_cycles->degradation_risk check_dissolution Was the solid fully dissolved initially? single_cycle->check_dissolution prepare_new Prepare fresh solution and aliquot into single-use volumes. degradation_risk->prepare_new not_dissolved No check_dissolution->not_dissolved dissolved Yes check_dissolution->dissolved redissolve Gently warm and swirl to redissolve. If precipitate remains, discard. not_dissolved->redissolve check_concentration Is the concentration near the solubility limit? dissolved->check_concentration redissolve->prepare_new high_conc Yes check_concentration->high_conc low_conc No check_concentration->low_conc dilute Consider preparing a more dilute stock solution. high_conc->dilute unknown_issue Potential unseen degradation. Consider analytical validation (e.g., HPLC). low_conc->unknown_issue dilute->prepare_new unknown_issue->prepare_new

Caption: Troubleshooting workflow for issues with NF023 solutions.

AliquottingWorkflow Recommended Workflow for NF023 Solution Handling start Start: Prepare fresh NF023 solution aliquot Immediately aliquot into single-use volumes start->aliquot store Store aliquots at -80°C aliquot->store use For experiment, thaw one aliquot store->use discard Discard any unused portion of the thawed aliquot use->discard end End of Experiment discard->end

Caption: Recommended workflow for handling NF023 solutions.

References

Technical Support Center: Interpreting Unexpected Results with NF023 Hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving NF023 hexasodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective and competitive antagonist of the P2X1 purinergic receptor.[1] It functions by competing with the endogenous agonist, adenosine triphosphate (ATP), for the binding site on the P2X1 receptor, thereby preventing the influx of cations that would typically lead to cellular depolarization.[2]

Q2: What are the known off-target effects of this compound?

A2: NF023 has been shown to exhibit off-target activity. Notably, it can selectively inhibit the α-subunit of G-proteins in the Gαi/o family and also inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2).[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in water.[3][4] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[1] After reconstitution in water, it is advisable to prepare aliquots and store them frozen at -20°C to avoid repeated freeze-thaw cycles.[4][5]

Q4: Is NF023 cell-permeable?

A4: Based on its chemical structure (a highly charged polysulfonated compound), NF023 is not expected to be cell-permeable. Its primary targets are extracellular receptors (P2X1) or require intracellular delivery for its off-target effects on G-proteins.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against its primary target and known off-targets.

Table 1: Inhibitory Activity of NF023 at P2X Receptors

Receptor Subtype (Human)IC₅₀ Value (µM)
P2X10.21[1][3]
P2X2> 50[1][3]
P2X328.9[1][3]
P2X4> 100[1][3]

Table 2: Off-Target Inhibitory Activity of NF023

TargetActivityValue (nM)
Gαi/o α-subunitEC₅₀~300[1][4]
HMGA2 DNA-bindingIC₅₀10,630[1][6]

Troubleshooting Guides

Issue 1: Weaker than expected or no inhibition of ATP-induced response.
  • Possible Cause 1: Suboptimal concentration of NF023.

    • Troubleshooting: Ensure that the concentration of NF023 being used is appropriate for the P2X1 receptor subtype. Refer to Table 1 for IC₅₀ values. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.

  • Possible Cause 2: Degradation of NF023.

    • Troubleshooting: Prepare fresh solutions of NF023 from a solid stock for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[4][5] The stability of NF023 in specific physiological buffers over long incubation periods should be considered, as pH and buffer composition can affect the stability of some compounds.[7][8]

  • Possible Cause 3: Issues with the agonist.

    • Troubleshooting: Verify the concentration and purity of the ATP solution being used. Ensure that the ATP has not degraded.

Issue 2: Inconsistent or variable results between experiments.
  • Possible Cause 1: Incomplete dissolution of NF023.

    • Troubleshooting: Ensure that the NF023 powder is completely dissolved in water before preparing further dilutions. Sonication may be recommended to aid dissolution.[3]

  • Possible Cause 2: Variability in cell culture conditions.

    • Troubleshooting: Maintain consistent cell passage numbers, as receptor expression levels can change over time in culture. Ensure consistent plating densities and growth conditions.

Issue 3: Unexpected effects on cellular signaling pathways not directly linked to P2X1 receptors.
  • Possible Cause: Off-target inhibition of Gαi/o-coupled GPCRs.

    • Troubleshooting: NF023 can inhibit the α-subunits of Gαi/o G-proteins.[1] If your experimental system involves a Gαi/o-coupled G-protein coupled receptor (GPCR), the observed effects may be due to this off-target activity. To investigate this, you can:

      • Use a specific antagonist for the suspected GPCR to see if it blocks the effect.

      • Perform a GTPγS binding assay to directly measure the effect of NF023 on G-protein activation in your system (see protocol below).

      • Consider using an alternative P2X1 antagonist with a different off-target profile.

Issue 4: Altered nuclear function or gene expression.
  • Possible Cause: Inhibition of HMGA2 DNA-binding activity.

    • Troubleshooting: NF023 can inhibit the interaction of the architectural transcription factor HMGA2 with DNA.[1][6] If you observe unexpected changes in gene expression or nuclear morphology, consider this off-target effect. An Electrophoretic Mobility Shift Assay (EMSA) can be used to determine if NF023 is disrupting HMGA2-DNA interactions in your experimental context (see protocol below).

Experimental Protocols

Protocol 1: Calcium Influx Assay for P2X1 Receptor Antagonism

This protocol provides a method to assess the inhibitory effect of NF023 on P2X1 receptor activation by measuring changes in intracellular calcium.

Materials:

  • Cells expressing the P2X1 receptor (e.g., HEK293-P2X1)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • ATP solution (agonist)

  • This compound solution (antagonist)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the P2X1-expressing cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with HBSS to remove the extracellular dye.

  • Antagonist Incubation:

    • Add solutions of varying concentrations of NF023 to the wells.

    • Include a vehicle control (buffer only).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the microplate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of the P2X1 agonist (e.g., ATP at its EC₈₀ concentration) to all wells simultaneously using an automated dispenser.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 1-5 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • Calculate the percentage of inhibition for each NF023 concentration relative to the control (agonist only) response.

    • Plot the percentage of inhibition against the NF023 concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Protocol 2: GTPγS Binding Assay for G-protein Inhibition

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, and can be used to assess the inhibitory effect of NF023 on Gαi/o activation.

Materials:

  • Cell membranes expressing the Gαi/o-coupled receptor of interest

  • [³⁵S]GTPγS (radioligand)

  • GDP (Guanosine diphosphate)

  • Unlabeled GTPγS (for non-specific binding determination)

  • Agonist for the GPCR of interest

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Assay Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP, and varying concentrations of NF023 or vehicle control.

  • Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C.

  • Agonist Stimulation: Add the GPCR agonist to the tubes to stimulate G-protein activation.

  • Initiate Binding: Add [³⁵S]GTPγS to each tube to start the binding reaction.

  • Incubation: Incubate for 60-90 minutes at 30°C with gentle agitation.

  • Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled GTPγS) from the total binding.

    • Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of NF023.

    • Plot the percentage of inhibition against the NF023 concentration to determine the EC₅₀ value.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for HMGA2-DNA Interaction

EMSA is used to detect protein-DNA interactions. This protocol can be adapted to investigate the inhibitory effect of NF023 on the binding of HMGA2 to its target DNA sequence.

Materials:

  • Purified recombinant HMGA2 protein

  • Double-stranded DNA probe containing the HMGA2 binding site, labeled with a detectable marker (e.g., ³²P, biotin, or a fluorescent tag)

  • Unlabeled ("cold") competitor DNA probe

  • This compound

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) or other non-specific competitor DNA

  • Native polyacrylamide gel

  • TBE or other suitable electrophoresis buffer

  • Gel loading buffer

  • Detection system appropriate for the probe label (e.g., phosphorimager, chemiluminescence imager, or fluorescence scanner)

Methodology:

  • Binding Reaction Setup:

    • In separate tubes, prepare the binding reactions by combining the binding buffer, labeled DNA probe, poly(dI-dC), and purified HMGA2 protein.

    • For the inhibition assay, add varying concentrations of NF023 to the reaction mixtures.

    • Include a negative control (no HMGA2), a positive control (HMGA2 and labeled probe), and a competitor control (HMGA2, labeled probe, and excess unlabeled probe).

  • Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Add gel loading buffer to each reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in electrophoresis buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection:

    • After electrophoresis, transfer the DNA from the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

    • Detect the labeled DNA probe using the appropriate imaging system.

  • Data Analysis:

    • The free DNA probe will migrate faster than the HMGA2-DNA complex.

    • In the presence of an effective inhibitor like NF023, the intensity of the shifted band (HMGA2-DNA complex) will decrease, and the intensity of the free probe band will increase.

    • Quantify the band intensities to determine the concentration of NF023 required to inhibit the HMGA2-DNA interaction.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds & Activates NF023 NF023 NF023->P2X1 Competitively Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response Troubleshooting_Workflow Start Unexpected Experimental Result with NF023 Check_On_Target Is the expected P2X1 inhibition observed? Start->Check_On_Target Yes_On_Target Yes Check_On_Target->Yes_On_Target Yes No_On_Target No/Weak Inhibition Check_On_Target->No_On_Target No Check_Off_Target Are there effects on non-P2X1 pathways? Yes_On_Target->Check_Off_Target Troubleshoot_Primary Troubleshoot primary assay: - Check NF023 concentration & stability - Verify agonist activity - Confirm cell health & receptor expression No_On_Target->Troubleshoot_Primary Troubleshoot_Primary->Check_Off_Target Yes_Off_Target Yes Check_Off_Target->Yes_Off_Target Yes No_Off_Target No Check_Off_Target->No_Off_Target No Consider_GPCR Is a Gαi/o-coupled GPCR involved in the pathway? Yes_Off_Target->Consider_GPCR Conclusion Interpret results considering both on-target and off-target effects. No_Off_Target->Conclusion Yes_GPCR Yes Consider_GPCR->Yes_GPCR Yes No_GPCR No Consider_GPCR->No_GPCR No Test_GPCR_Inhibition Perform GTPγS binding assay to confirm G-protein inhibition. Yes_GPCR->Test_GPCR_Inhibition Consider_Nuclear Are there unexpected changes in gene expression or nuclear function? No_GPCR->Consider_Nuclear Test_GPCR_Inhibition->Consider_Nuclear Yes_Nuclear Yes Consider_Nuclear->Yes_Nuclear Yes No_Nuclear No Consider_Nuclear->No_Nuclear No Test_HMGA2_Inhibition Perform EMSA to test for HMGA2-DNA binding inhibition. Yes_Nuclear->Test_HMGA2_Inhibition No_Nuclear->Conclusion Test_HMGA2_Inhibition->Conclusion

References

Technical Support Center: Controlling for NF023 Hexasodium Effects on G-proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using NF023 hexasodium in experiments involving G-protein signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on G-proteins?

This compound is a suramin analog that functions as a selective antagonist of the Gαi/o family of G-protein α-subunits. It acts by directly binding to the Gα subunit, which prevents the exchange of GDP for GTP, a critical step in G-protein activation. This inhibition disrupts the formation of the agonist-receptor-G-protein ternary complex, effectively blocking the downstream signaling cascade initiated by Gαi/o-coupled receptors.

Q2: What is the typical working concentration for NF023 in cell-based assays?

The effective concentration of NF023 can vary depending on the cell type, the specific Gαi/o-coupled receptor being studied, and the assay being performed. However, a good starting point is in the range of its EC50 for Gαi/o inhibition, which is approximately 300 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What are the known off-target effects of NF023?

A significant consideration when using NF023 is its antagonist activity at P2X purinergic receptors.[1][2] This off-target effect is particularly potent at the P2X1 subtype, with IC50 values reported in the low micromolar to nanomolar range.[1][3] It is crucial to consider the potential contribution of P2X receptor blockade to your experimental results, especially in tissues or cells known to express these receptors.

Q4: How should I prepare and store this compound?

This compound is soluble in water. For stock solutions, it is recommended to reconstitute the powder in high-purity water to a concentration of 1-10 mM. To maintain stability, stock solutions should be aliquoted and stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. The stability of NF023 in your specific experimental buffer should be considered, as buffer components can sometimes affect the stability of compounds.[4][5]

Q5: Is NF023 cell-permeable?

No, NF023 is generally considered to be cell-impermeable due to its highly charged nature. Therefore, it is most effective when applied to cell membrane preparations or when studying extracellularly accessible targets. For intact cell experiments, its effects are primarily limited to the extracellular face of the plasma membrane.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition of Gαi/o signaling observed 1. Incorrect concentration of NF023: The concentration may be too low to effectively inhibit the target G-protein. 2. Degradation of NF023: Improper storage or multiple freeze-thaw cycles may have led to compound degradation. 3. Cell impermeability: If using intact cells, NF023 may not be reaching its intracellular target.1. Perform a dose-response experiment with a wider concentration range of NF023 (e.g., 10 nM to 100 µM). 2. Prepare a fresh stock solution of NF023 from powder. Aliquot and store properly. 3. Use isolated cell membranes or a permeabilized cell system.
Unexpected or off-target effects observed 1. Antagonism of P2X receptors: The observed effect may be due to the inhibition of P2X receptors, a known off-target of NF023.[1][2] 2. Non-specific interactions: At high concentrations, NF023 may exhibit non-specific binding to other proteins.1. Include a positive control for P2X receptor activation (e.g., α,β-methylene ATP) to assess the extent of P2X antagonism in your system. Consider using a more selective P2X antagonist as a control. 2. Lower the concentration of NF023 to the lowest effective dose determined from your dose-response curve.
High background signal in GTPγS binding assay 1. Suboptimal assay conditions: Incorrect concentrations of GDP, Mg2+, or NaCl can lead to high basal G-protein activation. 2. Contamination of reagents. 1. Optimize the concentrations of GDP, Mg2+, and NaCl in your assay buffer. Titrate each component to minimize basal binding while maintaining a good signal window for agonist stimulation.[6][7] 2. Use fresh, high-quality reagents.
Variability between experimental replicates 1. Inconsistent pipetting: Inaccurate or inconsistent pipetting of small volumes can lead to significant variability. 2. Incomplete mixing of reagents. 3. Issues with cell membrane preparation: Inconsistent protein concentration or quality of membrane preparations.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently vortex or mix all solutions thoroughly before use. 3. Ensure a consistent and reproducible protocol for membrane preparation. Quantify protein concentration for each batch and normalize accordingly.

Data Presentation

Table 1: Potency and Selectivity of this compound

TargetActionSpeciesEC50 / IC50Reference
Gαi/o AntagonistRecombinant~300 nM (EC50)[1]
P2X1 Receptor AntagonistHuman0.21 µM (IC50)[1][3]
P2X1 Receptor AntagonistRat0.24 µM (IC50)
P2X2 Receptor AntagonistHuman> 50 µM (IC50)[1][3]
P2X3 Receptor AntagonistHuman28.9 µM (IC50)[1][3]
P2X3 Receptor AntagonistRat8.5 µM (IC50)
P2X4 Receptor AntagonistHuman> 100 µM (IC50)[1][3]

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. Inhibition of this binding by NF023 indicates its antagonistic effect on G-protein activation.[8][9]

Materials:

  • Cell membranes expressing the Gαi/o-coupled receptor of interest

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • This compound

  • Gαi/o-coupled receptor agonist

  • GDP

  • Unlabeled GTPγS

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Prepare Reagents:

    • Thaw cell membranes on ice. Dilute to the desired concentration in assay buffer.

    • Prepare serial dilutions of NF023 and the agonist in assay buffer.

    • Prepare a solution of 10 µM unlabeled GTPγS for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

      • 25 µL of NF023 dilution or vehicle control.

      • 25 µL of agonist dilution or buffer for basal binding.

      • 50 µL of diluted cell membranes.

    • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate Reaction:

    • Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of agonist concentration in the presence and absence of NF023 to determine the inhibitory effect.

Adenylyl Cyclase Activity Assay

This assay measures the production of cyclic AMP (cAMP) by adenylyl cyclase, an enzyme inhibited by activated Gαi/o subunits. NF023 should reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cell membranes expressing the Gαi/o-coupled receptor and adenylyl cyclase

  • This compound

  • Gαi/o-coupled receptor agonist

  • Forskolin (an adenylyl cyclase activator)

  • ATP

  • cAMP standard

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4

Procedure:

  • Prepare Reagents:

    • Thaw cell membranes on ice. Dilute to the desired concentration in assay buffer.

    • Prepare serial dilutions of NF023 and the agonist in assay buffer.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, add in the following order:

      • 20 µL of assay buffer.

      • 10 µL of NF023 dilution or vehicle control.

      • 10 µL of agonist dilution or buffer.

      • 10 µL of forskolin (to stimulate adenylyl cyclase activity).

      • 40 µL of diluted cell membranes.

    • Pre-incubate at 30°C for 10 minutes.

  • Initiate Reaction:

    • Add 10 µL of ATP (final concentration ~0.1 mM) to each well to start the reaction.

  • Incubation:

    • Incubate at 30°C for 15-30 minutes.

  • Termination:

    • Stop the reaction by adding 100 µL of 0.1 M HCl or by heating at 95°C for 5 minutes.

  • Quantification:

    • Centrifuge the samples to pellet the membranes.

    • Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards.

    • Calculate the amount of cAMP produced in each sample.

    • Plot the cAMP levels as a function of agonist concentration in the presence and absence of NF023.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gαi/o-coupled Receptor G_protein Gαi/oβγ (GDP-bound) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Agonist Agonist Agonist->GPCR Binds NF023 NF023 NF023->G_protein Inhibits Activation cAMP cAMP ATP->cAMP Converts Downstream Downstream Signaling cAMP->Downstream Activates

Caption: Gαi/o signaling pathway and the inhibitory action of NF023.

GTP_Assay_Workflow start Start prepare Prepare Reagents (Membranes, NF023, Agonist, [35S]GTPγS) start->prepare setup Set up Assay Plate (Buffer, NF023, Agonist, Membranes) prepare->setup preincubate Pre-incubate (30°C, 15 min) setup->preincubate initiate Initiate Reaction (Add [35S]GTPγS) preincubate->initiate incubate Incubate (30°C, 60 min) initiate->incubate terminate Terminate & Filter incubate->terminate quantify Scintillation Counting terminate->quantify analyze Data Analysis quantify->analyze end End analyze->end

Caption: Experimental workflow for the [35S]GTPγS binding assay.

Troubleshooting_Logic start Unexpected Experimental Result check_conc Is NF023 concentration optimal? (Dose-response curve) start->check_conc check_off_target Could it be an off-target effect? (P2X receptor antagonism) start->check_off_target check_reagents Are reagents and membranes of good quality? start->check_reagents check_protocol Is the experimental protocol optimized? start->check_protocol check_conc->check_off_target Yes solution_conc Adjust NF023 concentration check_conc->solution_conc No check_off_target->check_reagents No solution_off_target Use P2X controls / alternative inhibitor check_off_target->solution_off_target Yes check_reagents->check_protocol Yes solution_reagents Prepare fresh reagents / membranes check_reagents->solution_reagents No solution_protocol Optimize assay conditions (e.g., buffer components, incubation time) check_protocol->solution_protocol No

Caption: Troubleshooting logic for experiments using NF023.

References

potential for non-specific binding of NF023 hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of NF023 hexasodium, a selective P2X1 receptor antagonist. This guide addresses the potential for non-specific binding and offers troubleshooting advice and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of NF023 is the human P2X1 receptor, where it acts as a selective, competitive, and reversible antagonist with an IC50 value of approximately 0.21 µM.[1]

Q2: What are the known off-target effects of NF023?

A2: NF023 exhibits known off-target activity against other P2X receptor subtypes, the α-subunit of Gαo/i proteins, and the DNA-binding protein HMGA2.[1] It is crucial to consider these interactions when designing experiments and interpreting data.

Q3: At what concentration should I use NF023 to maintain selectivity for P2X1?

A3: To maintain selectivity for the P2X1 receptor, it is recommended to use NF023 at concentrations as close to its IC50 for P2X1 (0.21 µM) as possible while still achieving the desired biological effect. Concentrations should ideally be kept well below its IC50/EC50 values for off-target interactions (e.g., below 300 nM to avoid significant Gαo/i inhibition).

Q4: Is NF023 cell-permeable?

A4: NF023 is a highly polar, polysulfonated compound and is generally considered cell-impermeable. Its effects are primarily directed at extracellular targets like the P2X1 receptor.

Q5: How should I prepare and store NF023 solutions?

A5: this compound is soluble in water up to 100 mM. For stock solutions, reconstitute the powder in water. It is recommended to aliquot the reconstituted solution and store it at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Non-Specific Binding and Other Issues

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected inhibition of a G-protein coupled receptor (GPCR) pathway. NF023 is known to inhibit the α-subunit of Gαo/i proteins with an EC50 of ~300 nM. Your experimental system may be sensitive to this off-target effect.- Lower the concentration of NF023 to a range where it is selective for P2X1 but has minimal impact on Gαo/i. - Use a structurally different P2X1 antagonist that does not have G-protein inhibitory activity as a control. - If studying a Gαo/i-coupled receptor, consider using an alternative P2X1 antagonist.
Altered gene expression or nuclear morphology in long-term cell culture experiments. NF023 can inhibit the DNA-binding activity of HMGA2 (IC50 = 10.63 µM).[1] While less potent than its P2X1 activity, this could be a factor in prolonged experiments or at higher concentrations.- Use the lowest effective concentration of NF023 for the shortest possible duration. - Monitor for changes in nuclear morphology or the expression of HMGA2-regulated genes as a potential off-target effect. - Employ a control compound that is structurally related but inactive against HMGA2, if available.
Inconsistent results or lower than expected potency in functional assays. - Agonist Concentration: As a competitive antagonist, the apparent potency of NF023 will be influenced by the concentration of the agonist (e.g., ATP) used. - Pre-incubation Time: Insufficient pre-incubation time may not allow NF023 to reach equilibrium with the receptor.- Use an agonist concentration at or near its EC50 to accurately determine the IC50 of NF023. - Pre-incubate your cells or tissue with NF023 for a sufficient duration (e.g., 15-30 minutes) before adding the agonist.
High background signal in fluorescence-based assays. Like many polysulfonated compounds, NF023 may have intrinsic fluorescent properties or interfere with assay components.- Run a control experiment with NF023 alone (no cells or agonist) to check for autofluorescence at the wavelengths used in your assay. - If autofluorescence is an issue, consider using a different detection method (e.g., electrophysiology, label-free).

Data Presentation: Binding Profile of this compound

The following table summarizes the known binding affinities of NF023 for its primary target and key off-targets.

TargetSpeciesAssay TypePotency (IC50 / EC50)Reference(s)
P2X1 Receptor HumanFunctional (mediated response)0.21 µM (IC50)[1]
RatFunctional (mediated response)0.24 µM (IC50)
P2X2 Receptor HumanFunctional (mediated response)> 50 µM (IC50)[1]
P2X3 Receptor HumanFunctional (mediated response)28.9 µM (IC50)[1]
RatFunctional (mediated response)8.5 µM (IC50)
P2X4 Receptor HumanFunctional (mediated response)> 100 µM (IC50)[1]
Gαo/i Subunit RecombinantGTPγS Binding~300 nM (EC50)
HMGA2 N/ADNA-binding assay10.63 µM (IC50)[1]

Mandatory Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Binds and Activates NF023 NF023 (Antagonist) NF023->P2X1 Competitively Binds and Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Ca_Signaling Downstream Ca²⁺ Signaling Pathways Ca_ion->Ca_Signaling Depolarization Membrane Depolarization Na_ion->Depolarization

Caption: P2X1 Receptor Signaling and Inhibition by NF023.

NF023_Specificity_Workflow cluster_primary_target Primary Target Validation cluster_off_target Off-Target Assessment cluster_control Negative Control P2X1_assay Functional Assay (e.g., Electrophysiology, Ca²⁺ influx) with P2X1-expressing cells P2X1_agonist Apply P2X1 Agonist (e.g., ATP) P2X1_assay->P2X1_agonist P2X1_NF023 Apply NF023 + Agonist P2X1_agonist->P2X1_NF023 P2X1_result Confirm P2X1 Inhibition (Determine IC50) P2X1_NF023->P2X1_result GPCR_assay Functional Assay for Gαo/i-coupled GPCR GPCR_agonist Apply GPCR Agonist GPCR_assay->GPCR_agonist GPCR_NF023 Apply NF023 + Agonist GPCR_agonist->GPCR_NF023 GPCR_result Assess for Inhibition of GPCR signaling GPCR_NF023->GPCR_result parental_cells Use Parental Cells (not expressing P2X1) parental_NF023 Apply NF023 parental_cells->parental_NF023 parental_result Observe for Non-specific Effects parental_NF023->parental_result

References

how to address batch-to-batch variability of NF023 hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with NF023 hexasodium, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and competitive antagonist of the P2X1 receptor.[1][2][3] It functions by blocking the binding of ATP to this receptor, thereby inhibiting ion channel activation.[4][5] It also exhibits inhibitory activity on the α-subunit of G-proteins.[3][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, the solid powder should be desiccated at room temperature or stored at -20°C for up to three years.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in water.[1] To prepare a stock solution, dissolve the powder in high-purity water. Sonication may be recommended to aid dissolution.[1] It is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis for accurate concentration calculations, as this can vary due to hydration.

Q4: What is the reported potency (IC50) of NF023 on different P2X receptors?

A4: NF023 is most potent at the human P2X1 receptor. The inhibitory concentrations for various human P2X receptors are summarized in the table below.

Quantitative Data Summary

Receptor SubtypeIC50 Value (μM)Species
P2X10.21Human
P2X328.9Human
P2X2> 50Human
P2X4> 100Human

Data compiled from multiple sources.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on identifying and mitigating batch-to-batch variability.

Issue 1: Inconsistent or weaker than expected antagonist activity.
Possible Cause Troubleshooting Step Experimental Protocol
Incorrect concentration of stock solution due to batch-specific molecular weight variation. Always calculate the mass required for your stock solution using the batch-specific molecular weight from the Certificate of Analysis. The degree of hydration can alter the molecular weight.See Protocol 1: Preparation and Verification of NF023 Stock Solution .
Degradation of NF023 due to improper storage or handling. Ensure the compound is stored as a desiccated solid and that solutions are aliquoted and frozen, avoiding multiple freeze-thaw cycles.[6]Review your lab's storage and handling procedures against the manufacturer's recommendations.
Variability in experimental conditions. Standardize all experimental parameters, including buffer composition, pH, temperature, and cell passage number.See Protocol 2: Functional Assay for P2X1 Receptor Antagonism .
Presence of impurities or contaminants in the specific batch. If variability persists after addressing other factors, contact the supplier for information on the purity of the specific batch.Perform analytical validation if necessary (e.g., HPLC).
Issue 2: High background signal or off-target effects.
Possible Cause Troubleshooting Step Experimental Protocol
NF023 interaction with G-proteins. Be aware of the dual activity of NF023 as a G-protein inhibitor, particularly the α-subunit of Go/i.[3][6]Design control experiments to differentiate between P2X1 receptor antagonism and G-protein inhibition.
Non-specific binding. Optimize the concentration of NF023 used in your assay. Perform a dose-response curve to determine the optimal concentration with the lowest off-target effects.See Protocol 2: Functional Assay for P2X1 Receptor Antagonism .

Experimental Protocols

Protocol 1: Preparation and Verification of NF023 Stock Solution
  • Determine Batch-Specific Molecular Weight: Locate the molecular weight on the Certificate of Analysis provided with your specific batch of this compound.

  • Calculate Required Mass: Use the batch-specific molecular weight to calculate the mass of NF023 powder needed to achieve the desired molar concentration.

  • Dissolution: Add the calculated mass of NF023 to a sterile conical tube. Add the appropriate volume of high-purity water to achieve the target concentration.

  • Solubilization: Gently vortex the solution. If needed, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.[1]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Functional Assay for P2X1 Receptor Antagonism

This protocol describes a general workflow for a cell-based functional assay to assess the antagonist activity of NF023. This can be adapted for various downstream readouts (e.g., calcium imaging, patch-clamp).

  • Cell Culture: Culture cells expressing the P2X1 receptor under standard conditions.

  • Cell Plating: Plate the cells at an appropriate density in a multi-well plate suitable for your assay readout.

  • Compound Preparation: Prepare serial dilutions of your new batch of NF023 in the assay buffer. Include a vehicle control (assay buffer only).

  • Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the NF023 dilutions to the respective wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a known concentration of a P2X1 agonist (e.g., ATP or α,β-methylene ATP) to the wells.

  • Data Acquisition: Measure the cellular response (e.g., changes in intracellular calcium or membrane current) at appropriate time points.

  • Data Analysis: Generate a dose-response curve for the NF023 batch and calculate the IC50 value. Compare this to the expected IC50 and the results from previous batches.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Antagonist Activity cause1 Incorrect Stock Concentration issue->cause1 cause2 Compound Degradation issue->cause2 cause3 Experimental Variability issue->cause3 solution1 Verify Batch-Specific Molecular Weight cause1->solution1 solution2 Check Storage & Handling Procedures cause2->solution2 solution3 Standardize Assay Conditions cause3->solution3

Caption: Troubleshooting workflow for inconsistent NF023 activity.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ion_Channel Ion Channel Opening P2X1->Ion_Channel ATP ATP (Agonist) ATP->P2X1 Binds & Activates NF023 NF023 (Antagonist) NF023->P2X1 Competitively Inhibits Cellular_Response Cellular Response (e.g., Ca2+ influx) Ion_Channel->Cellular_Response

Caption: Simplified P2X1 receptor signaling and NF023 antagonism.

Experimental_Workflow start Start prep_stock Prepare NF023 Stock Solution start->prep_stock cell_culture Culture & Plate P2X1-expressing Cells start->cell_culture pre_incubation Pre-incubate with NF023 Dilutions prep_stock->pre_incubation cell_culture->pre_incubation agonist_stimulation Stimulate with P2X1 Agonist pre_incubation->agonist_stimulation data_acquisition Acquire Data agonist_stimulation->data_acquisition data_analysis Analyze Data & Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for functional validation of NF023 activity.

References

Validation & Comparative

Validating P2X1 Receptor Blockade: A Comparative Guide to NF023 Hexasodium and Other Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NF023 hexasodium's performance in blocking the P2X1 receptor against other common antagonists. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key validation assays.

The P2X1 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Its modulation by antagonists is a significant area of research for therapeutic interventions in cardiovascular, urological, and inflammatory diseases.[1][2] this compound is a selective and competitive antagonist of the P2X1 receptor.[3][4] This guide serves to validate its blocking action through comparative data and established experimental protocols.

Data Presentation: Comparative Antagonist Potency

The inhibitory potency of NF023 and other P2X1 receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for various antagonists against different P2X receptor subtypes, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate higher potency.

Table 1: Potency of P2X1 Receptor Antagonists

AntagonistP2X1 IC50SpeciesReference
This compound 0.21 µM Human [3]
0.24 µM Rat [3]
NF4490.05 nMHuman[5]
0.28 nMRat[6]
PPADS68 nMNot Specified[7]
Suramin~2 µMHuman[8]
NF27919 nMRat[9]
NF864pA2 of 8.17-8.49Human[10]

Table 2: Selectivity Profile of P2X1 Receptor Antagonists (IC50 values in µM)

AntagonistP2X1P2X2P2X3P2X4P2X5Reference
This compound 0.21 (Human) >50 (Rat) 28.9 (Human) >100 (Human) - [3]
NF4490.00028 (Rat)47 (Rat)1.82 (Rat)>300 (Rat)0.00069 (Rat, heteromeric)[6]
PPADS0.0681-2.60.214-1-2.6[7][11]
Suramin~2--Insensitive-[8]
NF2790.019 (Rat)0.76 (Rat)1.62 (Rat)>300 (Human)-[9]

Experimental Protocols: Validating P2X1 Receptor Blockade

Accurate validation of P2X1 receptor antagonists relies on robust and reproducible experimental methods. The following are detailed protocols for two primary assays used to quantify the inhibitory effects of compounds like NF023.

Electrophysiology: Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique allows for the direct measurement of ion flow through P2X1 receptor channels expressed in a heterologous system, providing a quantitative assessment of antagonist activity.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human or rat P2X1 receptor

  • Two-microelectrode voltage-clamp setup (amplifier, microelectrodes, perfusion system)

  • Recording solution (e.g., ND96)

  • P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)

  • Test antagonist (this compound) and reference antagonists

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the P2X1 receptor and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.

  • Agonist Application: Perfuse the oocyte with the recording solution containing a known concentration of the P2X1 agonist (e.g., ATP) to elicit an inward current.

  • Antagonist Application: To determine the IC50 value, pre-incubate the oocyte with varying concentrations of the antagonist (e.g., NF023) for a defined period before co-applying the agonist and antagonist.

  • Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value. To assess the mechanism of antagonism (competitive vs. non-competitive), generate agonist concentration-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift in the EC50 of the agonist with no change in the maximal response indicates competitive antagonism.[3]

Calcium Influx Assay

This fluorescence-based assay measures the increase in intracellular calcium concentration upon P2X1 receptor activation and the inhibitory effect of antagonists on this response.

Materials:

  • Cells stably or transiently expressing the P2X1 receptor (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Balanced salt solution (e.g., HBSS)

  • P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)

  • Test antagonist (this compound) and reference antagonists

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate the P2X1-expressing cells in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Incubate the cells with a loading buffer containing the calcium-sensitive dye and Pluronic F-127 for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with the balanced salt solution to remove extracellular dye.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding any reagents.

  • Antagonist Incubation: Add varying concentrations of the antagonist (e.g., NF023) to the wells and incubate for a specific period.

  • Agonist Stimulation and Signal Detection: Add a fixed concentration of the P2X1 agonist to the wells to stimulate calcium influx. Immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline for each well. Determine the percentage of inhibition of the agonist-induced calcium response by the antagonist at each concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of P2X1 Receptor Activation

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Signaling (e.g., Muscle Contraction, Platelet Aggregation) Ca_ion->Downstream Activates Na_ion->Downstream Contributes to

Caption: P2X1 receptor activation by ATP leads to cation influx and downstream signaling.

Experimental Workflow for Validating P2X1 Antagonism

Antagonist_Validation_Workflow start Start assay_choice Choose Assay: Electrophysiology or Calcium Imaging start->assay_choice ephys Electrophysiology (e.g., TEVC) assay_choice->ephys Direct Measurement ca_imaging Calcium Imaging assay_choice->ca_imaging Functional Readout agonist_app Apply P2X1 Agonist (e.g., ATP) ephys->agonist_app ca_imaging->agonist_app antagonist_app Apply Antagonist (e.g., NF023) agonist_app->antagonist_app measure Measure Response (Current or Fluorescence) antagonist_app->measure analysis Data Analysis: Calculate % Inhibition, IC50 measure->analysis conclusion Conclusion: Validate Antagonist Potency & Selectivity analysis->conclusion

Caption: Workflow for validating P2X1 receptor antagonists using common in vitro assays.

Logical Relationship of NF023 as a P2X1 Antagonist

NF023_Mechanism cluster_receptor ATP ATP (Agonist) BindingSite Orthosteric Binding Site ATP->BindingSite Binds to NF023 NF023 (Antagonist) NF023->BindingSite Competitively Binds to P2X1 P2X1 Receptor Activation Channel Activation (Cation Influx) BindingSite->Activation Leads to Blockade Blockade of Activation BindingSite->Blockade Results in

Caption: NF023 competitively binds to the P2X1 receptor, blocking ATP-mediated activation.

References

A Comparative Guide to NF023 Hexasodium and Other P2X1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NF023 hexasodium with other commercially available P2X1 receptor antagonists. The information is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling. This document summarizes key performance data, details experimental protocols for antagonist characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Comparative Efficacy and Selectivity of P2X1 Antagonists

This compound is a selective and competitive antagonist of the P2X1 receptor.[1][2][3] Its efficacy and selectivity are best understood in comparison to other well-characterized P2X antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) values for NF023 and its alternatives against various P2X receptor subtypes. Lower IC50 values indicate higher potency.

AntagonistP2X1 IC50 (human)P2X2 IC50 (human)P2X3 IC50 (human)P2X4 IC50 (human)Other Notable Selectivity
This compound 0.21 µM[1][2][3]> 50 µM[1][2][3]28.9 µM[1][2][3]> 100 µM[1][2][3]Also inhibits Gαo/i subunits (EC50 ~300 nM)
NF449 ~0.05 nM[4]rP2X2: 47,000 nM[5][6]rP2X3: 1,820 nM[5][6]rP2X4: > 300,000 nM[5][6]Highly selective for P2X1.[5][6] Also a Gsα-selective antagonist.[5]
PPADS ~1-2.6 µM[7]~1-2.6 µM[7]~1-2.6 µM[7]~30 µM[7]Non-selective P2X antagonist.[7]
MRS 2159 rP2X1: 9 nM[8]-rP2X3: 118 nM[8]-More potent than PPADS at P2X1 and P2X3.[8]
Ro 0437626 3 µM[6][9]> 100 µM[6][9]> 100 µM[6][9]->30-fold selectivity over P2X2 and P2X3.[6]
Suramin ~1 µM (rat)[10]-~3 µM (rat)[10]Relatively insensitiveBroad-spectrum P2 antagonist.[10]

Note: IC50 values can vary depending on the experimental conditions, such as the expression system and agonist concentration used.

Key Experimental Protocols

To aid in the design and execution of studies involving P2X1 receptor antagonists, detailed protocols for two standard assays are provided below.

Calcium Influx Assay

This assay is a common method to screen and characterize P2X1 receptor antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells expressing the receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human P2X1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP).

  • Test antagonist (NF023) and reference compounds.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the P2X1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[11]

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium and add the dye loading buffer to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[11]

  • Cell Washing: Gently wash the cells twice with HBSS to remove any extracellular dye.[11]

  • Antagonist Incubation: Add varying concentrations of the antagonist to the wells. Include a vehicle-only control. Incubate for 15-30 minutes at room temperature.[11]

  • Agonist Stimulation and Data Acquisition: Place the microplate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a predetermined concentration of the P2X1 agonist (typically the EC80 concentration) to all wells. Immediately begin measuring the kinetic fluorescence intensity for a defined period (e.g., 1-5 minutes).[11]

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and construct a concentration-response curve to determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ion flow through P2X1 receptor channels, offering a highly sensitive and quantitative assessment of antagonist activity.

Materials:

  • Cells expressing the P2X1 receptor plated on glass coverslips.

  • Patch clamp rig with amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular and extracellular recording solutions.

  • P2X1 receptor agonist (ATP or α,β-methylene ATP).

  • Test antagonist (NF023) and reference compounds.

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Approach and Sealing: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.[12][13]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.[11]

  • Agonist Application: Perfuse the cell with the extracellular solution containing a known concentration of the P2X1 agonist to elicit an inward current.[11]

  • Antagonist Application: After establishing a stable agonist-induced current, co-perfuse the cell with the agonist and a specific concentration of the antagonist. Alternatively, pre-incubate the cell with the antagonist before agonist application.[11]

  • Data Recording and Analysis: Record the current responses before and during antagonist application. Measure the peak amplitude of the agonist-induced current in the presence and absence of the antagonist. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.[11]

Visualizing Key Concepts

To further clarify the experimental context and biological relevance of NF023 studies, the following diagrams illustrate the P2X1 signaling pathway, a typical experimental workflow for antagonist validation, and the logic of control experiments.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP Binding Site ATP->P2X1_Receptor Binds Ca2_Influx Ca²⁺ Influx P2X1_Receptor->Ca2_Influx Opens Channel Na_Influx Na⁺ Influx P2X1_Receptor->Na_Influx Downstream_Effects Downstream Cellular Effects Ca2_Influx->Downstream_Effects Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Downstream_Effects NF023 NF023 NF023->P2X1_Receptor Blocks

Caption: P2X1 receptor signaling pathway initiated by ATP binding.

Experimental_Workflow Start Start: Candidate Antagonist (e.g., NF023) Cell_Culture Cell Culture (P2X1-expressing cells) Start->Cell_Culture Assay Primary Assay Cell_Culture->Assay Calcium_Assay Calcium Influx Assay Assay->Calcium_Assay High-throughput Patch_Clamp Electrophysiology (Patch Clamp) Assay->Patch_Clamp High-content Data_Analysis Data Analysis (IC50 Determination) Calcium_Assay->Data_Analysis Patch_Clamp->Data_Analysis Selectivity Selectivity Profiling (vs. other P2X subtypes) Data_Analysis->Selectivity End End: Characterized Antagonist Selectivity->End

Caption: Experimental workflow for P2X1 antagonist validation.

Control_Experiments cluster_experiment P2X1 Antagonist Assay cluster_controls Control Groups Test_Condition Test Condition: P2X1 cells + Agonist + NF023 Positive_Control Positive Control: P2X1 cells + Agonist Positive_Control->Test_Condition Compare Inhibition Negative_Control_1 Negative Control 1: P2X1 cells (no agonist) Negative_Control_1->Positive_Control Baseline Signal Negative_Control_2 Negative Control 2: Non-transfected cells + Agonist Negative_Control_2->Positive_Control Receptor Specificity

Caption: Logical relationships of control experiments for NF023 studies.

References

A Comparative Guide to NF023 Hexasodium and Suramin for P2X1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NF023 hexasodium and suramin as antagonists of the P2X1 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP). The P2X1 receptor is a key player in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission, making it a significant target for therapeutic intervention. This document summarizes key experimental data, details common methodologies for assessing antagonist activity, and visualizes relevant biological and experimental pathways.

Data Presentation: Quantitative Comparison of P2X1 Antagonists

The following table summarizes the inhibitory potency of this compound and suramin on the human P2X1 receptor, along with their selectivity against other human P2X subtypes.

AntagonistP2X1 IC50 (μM)P2X2 IC50 (μM)P2X3 IC50 (μM)P2X4 IC50 (μM)Selectivity ProfileOff-Target Effects Noted
This compound 0.21[1]> 50[1]28.9[1]> 100[1]Selective for P2X1 over P2X2, P2X3, and P2X4.[1]Inhibits the α-subunit of Go/i G-proteins (EC50 ~300 nM).[1]
Suramin ~2[2]~50% inhibition at 100 μM[2]N/ARelatively insensitive[2]Non-selective P2X and P2Y receptor antagonist.[3][4]Interacts with a wide range of growth factor receptors, enzymes, and has anti-parasitic properties.[2][5]

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by its endogenous ligand, ATP, initiates a signaling cascade crucial for various cellular responses. The binding of ATP to the extracellular domain of the P2X1 receptor, a trimeric ion channel, triggers a conformational change that opens the channel pore. This allows the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), down their electrochemical gradients. The resulting membrane depolarization and increase in intracellular calcium concentration lead to downstream cellular effects such as smooth muscle contraction and platelet aggregation.[6][7]

P2X1_Signaling_Pathway cluster_membrane Plasma Membrane P2X1 P2X1 Receptor Na_Ca_influx Na⁺ / Ca²⁺ Influx P2X1->Na_Ca_influx Opens ATP ATP ATP->P2X1 Binds Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_increase ↑ Intracellular [Ca²⁺] Na_Ca_influx->Ca_increase Response Cellular Response (e.g., Contraction, Aggregation) Depolarization->Response Ca_increase->Response Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (P2X1-expressing cells) Ca_Assay Calcium Influx Assay (High-Throughput Screening) Cell_Culture->Ca_Assay EP_Assay Electrophysiology Assay (Detailed Characterization) Cell_Culture->EP_Assay IC50 IC50 Determination Ca_Assay->IC50 EP_Assay->IC50 Selectivity Selectivity Profiling (vs. other P2X subtypes) IC50->Selectivity Off_Target Off-Target Effect Analysis Selectivity->Off_Target Comparison Comparative Evaluation Off_Target->Comparison

References

A Comparative Guide to NF023 Hexasodium and Other P2X1 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of NF023 hexasodium with other prominent P2X1 receptor antagonists, including NF449, PPADS, and Suramin. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

P2X1 Receptor Signaling Pathway

The P2X1 receptor is an ATP-gated cation channel. Upon binding of extracellular ATP, the receptor channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and a subsequent cascade of intracellular signaling events, culminating in various physiological responses such as smooth muscle contraction and platelet aggregation.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Na_ion Na⁺ Influx P2X1->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Response Cellular Responses (e.g., Contraction, Aggregation) Depolarization->Response

P2X1 Receptor Signaling Pathway

Comparative Analysis of P2X1 Receptor Antagonists

The following tables summarize the inhibitory potency (IC₅₀ values) of this compound and other common P2X1 receptor antagonists against various P2X receptor subtypes. Lower IC₅₀ values indicate higher potency.

Table 1: Inhibitory Potency (IC₅₀) of P2X1 Receptor Antagonists at Human P2X Receptors (in µM)

AntagonistP2X1P2X2P2X3P2X4References
This compound 0.21> 5028.9> 100
NF449 0.00028 (rP2X1)47 (rP2X2)1.82 (rP2X3)> 300 (rP2X4)
PPADS 0.0681 - 2.60.214-
Suramin ~1-10~10-100~1-10~10-100

Note: (r) indicates rat recombinant receptors. Values can vary depending on experimental conditions.

Table 2: Selectivity Profile of P2X1 Receptor Antagonists

AntagonistSelectivity for P2X1Off-Target Effects NotedReferences
This compound HighSelective for Gαi/o subunits.
NF449 Very HighGsα-selective G Protein antagonist.
PPADS ModerateAlso antagonizes P2Y receptors and the NAADP receptor.
Suramin LowBroad-spectrum antagonist of P2 receptors, also interacts with various growth factor receptors and enzymes.

Experimental Methodologies

Detailed protocols for key experiments are provided below to allow for replication and validation of the presented data.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure ion flow across the membrane of a Xenopus oocyte expressing the P2X1 receptor.

Experimental Workflow:

TEVC_Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-5 days, 18°C) Oocyte_Prep->Incubation Mounting Mounting Oocyte in Recording Chamber Incubation->Mounting Impaling Impaling with Voltage & Current Electrodes Mounting->Impaling Clamping Clamping Membrane Potential (-60 mV) Impaling->Clamping Perfusion Perfusion with Control Solution Clamping->Perfusion Agonist_App Application of ATP (Agonist) Perfusion->Agonist_App Antagonist_App Co-application of ATP & Antagonist Agonist_App->Antagonist_App Recording Recording of Inward Current Antagonist_App->Recording Analysis Data Analysis (IC₅₀ Determination) Recording->Analysis

Two-Electrode Voltage Clamp Workflow

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human P2X1 receptor subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

    • The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection.

    • The membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage-clamp amplifier.

    • Control currents are elicited by applying a sub-maximal concentration of ATP (e.g., 1-10 µM) for a short duration (2-5 seconds).

    • To determine the inhibitory effect, oocytes are pre-incubated with varying concentrations of the antagonist for a defined period (e.g., 1-5 minutes) before the co-application of the antagonist with ATP.

  • Data Analysis: The peak inward current in the presence of the antagonist is measured and compared to the control current to determine the percentage of inhibition. Concentration-response curves are then generated to calculate the IC₅₀ value.

Calcium Influx Assay in HEK293 Cells

This fluorescence-based assay measures the increase in intracellular calcium concentration upon P2X1 receptor activation.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X1 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Antagonist Incubation: The dye is removed, and cells are washed and then incubated with varying concentrations of the antagonist or vehicle control for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • The P2X1 receptor agonist (e.g., ATP or the more stable analog α,β-methylene ATP) is added to all wells simultaneously.

    • The fluorescence intensity is measured kinetically for 1-5 minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium influx. The response in the presence of the antagonist is normalized to the control (agonist alone) to calculate the percentage of inhibition. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective antagonist of the P2X1 receptor. Its selectivity for P2X1 over other P2X subtypes is significantly higher than that of broader-spectrum antagonists like PPADS and Suramin. However, for the highest potency and selectivity, NF449 is a superior choice, exhibiting sub-nanomolar affinity for the P2X1 receptor. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the experimental system being used. The detailed protocols provided in this guide should aid researchers in the consistent and reliable evaluation of these and other P2X1 receptor antagonists.

Cross-Validation of NF023 Hexasodium Efficacy with Genetic Knockdown of the P2X1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, plays a significant role in various physiological processes. To investigate its function, researchers commonly employ two distinct but complementary strategies:

  • Pharmacological Antagonism: Utilizes small molecules, such as NF023 hexasodium, to competitively block the ATP-binding site on the P2X1 receptor, thereby inhibiting its activation.

  • Genetic Knockdown: Employs techniques like small interfering RNA (siRNA) to specifically degrade the mRNA transcript of the P2X1 receptor, leading to a reduction in the synthesis of the receptor protein itself.

Cross-validating the results from both approaches provides a robust confirmation that the observed physiological effects are indeed mediated by the P2X1 receptor, minimizing the possibility of off-target effects from either the chemical antagonist or the genetic intervention.

Comparative Data

The following tables summarize the kind of quantitative data that would be generated in such a comparative study, illustrating the expected dose-dependent inhibition by NF023 and the effect of P2X1 knockdown.

Table 1: Pharmacological Inhibition of P2X1 Receptor Activity by this compound

NF023 ConcentrationATP-Induced Intracellular Ca2+ Influx (% of Control)
0 µM (Control)100%
0.1 µMExpected significant reduction
1 µMExpected further reduction
10 µMExpected maximal or near-maximal inhibition

Note: The IC50 for this compound at the human P2X1 receptor is approximately 0.21 µM.

Table 2: Genetic Knockdown of P2X1 Receptor and its Effect on ATP-Induced Calcium Influx

TreatmentP2X1 Protein Expression (% of Control)ATP-Induced Intracellular Ca2+ Influx (% of Control)
Scrambled siRNA (Control)100%100%
P2X1 siRNAExpected significant reduction (e.g., >75%)Expected significant reduction

Note: The efficiency of siRNA-mediated knockdown can vary depending on the cell type, transfection reagent, and specific siRNA sequence used. Knockdown efficiency is typically validated by Western blot or qPCR.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the P2X1 signaling pathway and the experimental workflow for cross-validation.

P2X1_Signaling_Pathway P2X1 Receptor Signaling Pathway cluster_inhibition Modes of Inhibition ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ion_Channel Ion Channel Opening P2X1->Ion_Channel Activates NF023 This compound NF023->P2X1 Blocks Binding siRNA P2X1 siRNA mRNA P2X1 mRNA siRNA->mRNA Degrades Protein_Synth Protein Synthesis mRNA->Protein_Synth Protein_Synth->P2X1 Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Cell_Response Cellular Response (e.g., Contraction, Aggregation) Ca_Influx->Cell_Response

Caption: P2X1 receptor signaling and points of intervention.

Cross_Validation_Workflow Cross-Validation Experimental Workflow cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm start Start: Cells Expressing P2X1 Receptor NF023_treat Treat with NF023 (Dose-Response) start->NF023_treat siRNA_transfect Transfect with P2X1 siRNA or Scrambled Control start->siRNA_transfect ATP_stim_pharma Stimulate with ATP NF023_treat->ATP_stim_pharma Ca_assay_pharma Measure Ca2+ Influx ATP_stim_pharma->Ca_assay_pharma compare Compare Results Ca_assay_pharma->compare Incubate Incubate (48-72h) siRNA_transfect->Incubate WB_val Validate Knockdown (Western Blot) Incubate->WB_val ATP_stim_genetic Stimulate with ATP Incubate->ATP_stim_genetic Ca_assay_genetic Measure Ca2+ Influx ATP_stim_genetic->Ca_assay_genetic Ca_assay_genetic->compare conclusion Conclusion: On-Target Effect Validation compare->conclusion

Caption: Workflow for cross-validating NF023 effects.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in this cross-validation.

P2X1 Receptor Knockdown using siRNA

Objective: To specifically reduce the expression of the P2X1 receptor in a cellular model.

Materials:

  • Cells expressing P2X1 receptor (e.g., HEK293 cells stably expressing P2X1, or primary smooth muscle cells)

  • P2X1-specific siRNA and a non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Reagents for Western blotting (lysis buffer, antibodies against P2X1 and a loading control like GAPDH)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates to reach 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the P2X1 siRNA or scrambled control siRNA in Opti-MEM™ medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free complete culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for mRNA degradation and protein depletion.

  • Validation of Knockdown:

    • After incubation, lyse a subset of the cells and perform Western blotting to quantify the P2X1 protein levels compared to cells treated with scrambled siRNA. Successful knockdown is typically defined as >75% reduction in protein expression.[2]

Pharmacological Inhibition with this compound

Objective: To inhibit the function of the P2X1 receptor using a specific antagonist.

Materials:

  • Cells expressing P2X1 receptor

  • This compound stock solution

  • P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

  • Cell Preparation: Prepare cells for the functional assay (e.g., calcium imaging).

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in physiological buffer for a defined period (e.g., 15-30 minutes) at room temperature.

Functional Readout: Intracellular Calcium Imaging

Objective: To measure the influx of calcium through the P2X1 receptor channel following agonist stimulation, and to quantify the inhibitory effects of NF023 or P2X1 knockdown.

Materials:

  • Cells prepared as described in the protocols above

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in physiological buffer for 30-60 minutes at 37°C, protected from light.

    • Gently wash the cells with fresh buffer to remove extracellular dye.

  • Baseline Measurement: Record the baseline fluorescence of the cells.

  • Agonist Stimulation: Add a P2X1 receptor agonist (e.g., ATP at a concentration that elicits a submaximal response, such as EC80) to the cells.

  • Data Acquisition: Immediately begin recording the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.

  • Data Analysis:

    • For the NF023 experiment, compare the ATP-induced calcium influx in the presence of different concentrations of the antagonist to the vehicle control.

    • For the siRNA experiment, compare the ATP-induced calcium influx in cells treated with P2X1 siRNA to those treated with scrambled siRNA.

    • Normalize the data to the control conditions to determine the percentage of inhibition.

Conclusion

The cross-validation of pharmacological data with results from genetic knockdown is a powerful strategy to ensure the specificity of experimental findings. A strong correlation between the inhibitory effects of this compound and the functional consequences of P2X1 receptor knockdown provides compelling evidence for the on-target action of the compound and solidifies the role of the P2X1 receptor in the biological process under investigation. This integrated approach is highly recommended for robust and reproducible scientific research.

References

A Researcher's Guide to Confirming the Specificity of NF023 Hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating purinergic signaling, confirming the on-target specificity of a molecular probe is paramount. This guide provides a comprehensive framework for experimentally validating the specificity of NF023 hexasodium, a known P2X1 receptor antagonist. We will explore its performance against alternative compounds and provide detailed experimental protocols and data interpretation.

This compound is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP).[1][2] However, as with any small molecule inhibitor, off-target effects are a potential concern. This guide outlines a series of experiments to rigorously assess the specificity of NF023.

Comparative Analysis of P2X Receptor Antagonists

To provide context for the specificity of NF023, it is useful to compare its activity with other commonly used P2X receptor antagonists.

CompoundPrimary Target(s)Reported IC50 (human P2X1)Known Off-Target ActivitiesReference
This compound P2X1 0.21 µM P2X3 (IC50 = 28.9 µM), Gαi/o subunits (EC50 ~300 nM), HMGA2 (IC50 = 10.63 µM)[1][2][3]
NF449 octasodiumP2X1~0.28 nM (rat)Highly selective for P2X1[4][5]
MRS2159P2X1Nanomolar potencySelective for P2X1[5][6]
PPADS tetrasodiumP2X1, P2X2, P2X3, P2X5~1-2.6 µMNon-selective P2X antagonist, also affects some P2Y receptors[4]
SuraminP2 receptors (non-selective)Micromolar potencyBroad-spectrum P2 antagonist, inhibits various enzymes and growth factor receptors[7]

Experimental Protocols for Specificity Confirmation

To confirm the specificity of NF023, a multi-pronged experimental approach is recommended, encompassing target engagement, selectivity profiling against related receptors, and assessment of known off-target interactions.

P2X Receptor Subtype Selectivity Profiling

This experiment aims to determine the inhibitory potency of NF023 against a panel of P2X receptor subtypes.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture and Transfection:

    • Culture HEK293 cells (or a similar cell line with low endogenous P2X receptor expression).

    • Individually transfect cells with plasmids encoding human P2X1, P2X2, P2X3, and P2X4 receptor subunits. Include a fluorescent marker (e.g., GFP) to identify transfected cells.

    • Allow 24-48 hours for receptor expression.

  • Electrophysiological Recording:

    • Prepare a whole-cell patch-clamp setup.

    • Use an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.

    • Use an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

    • Obtain whole-cell recordings from transfected cells, holding the membrane potential at -60 mV.

  • Experimental Procedure:

    • Establish a stable baseline current.

    • Apply a specific P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (EC50) to evoke an inward current.

    • After washout and recovery, pre-incubate the cell with varying concentrations of NF023 (e.g., 0.01 µM to 100 µM) for 2-5 minutes.

    • Co-apply the agonist and NF023 and record the peak inward current.

    • Wash out NF023 and the agonist to allow for current recovery.

  • Data Analysis:

    • Calculate the percentage of inhibition for each NF023 concentration.

    • Plot the concentration-response curve and determine the IC50 value for each P2X receptor subtype.

Expected Outcome: This experiment should confirm the high potency of NF023 for P2X1 and its lower potency for other subtypes, providing a quantitative measure of its selectivity.[1][8]

G-Protein Inhibition Assay

NF023 is a suramin analogue and has been reported to inhibit G-proteins.[3][9] This experiment will assess the off-target effects of NF023 on Gαi/o signaling.

Methodology: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line endogenously expressing a Gαi/o-coupled receptor (e.g., CHO cells expressing the µ-opioid receptor).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a Gαi/o-coupled receptor agonist (e.g., DAMGO for µ-opioid receptor), and varying concentrations of NF023.

    • Add [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Incubate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Determine the EC50 of NF023 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Expected Outcome: This will quantify the inhibitory effect of NF023 on Gαi/o protein activation, allowing for a comparison with its on-target P2X1 potency.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify direct target engagement of NF023 with P2X1 in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat cells expressing P2X1 with either vehicle or a saturating concentration of NF023.

  • Heating and Lysis:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific for the P2X1 receptor.

  • Data Analysis:

    • Quantify the band intensities and plot the amount of soluble P2X1 as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of NF023 indicates direct binding and stabilization of the P2X1 receptor.

Expected Outcome: A positive thermal shift will provide strong evidence of direct binding of NF023 to the P2X1 receptor in a cellular environment.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Activates NF023 NF023 NF023->P2X1 Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Signaling Cascades Ca_ion->Downstream Na_ion->Downstream

Caption: P2X1 Receptor Signaling and NF023 Inhibition.

Specificity_Workflow cluster_experiments Experimental Arms cluster_data Data Analysis start Start: Characterize NF023 Specificity exp1 P2X Subtype Profiling (Patch-Clamp) start->exp1 exp2 G-Protein Inhibition ([³⁵S]GTPγS Assay) start->exp2 exp3 Target Engagement (CETSA) start->exp3 analysis1 Calculate IC50 for P2X subtypes exp1->analysis1 analysis2 Determine EC50 for G-protein inhibition exp2->analysis2 analysis3 Analyze P2X1 melting curve shift exp3->analysis3 conclusion Conclusion: Confirm on-target specificity and quantify off-target effects analysis1->conclusion analysis2->conclusion analysis3->conclusion

Caption: Experimental Workflow for NF023 Specificity Testing.

By following this comprehensive guide, researchers can confidently assess the specificity of this compound, ensuring the reliability and reproducibility of their findings in the complex field of purinergic signaling. This rigorous approach to inhibitor characterization is essential for the development of selective therapeutic agents and for advancing our understanding of P2X receptor biology.

References

A Comparative Analysis of Off-Target Effects: NF023 Hexasodium vs. Suramin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of pharmacological tools is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of the off-target profiles of two commonly used purinergic receptor antagonists: NF023 hexasodium and suramin. By presenting quantitative data, detailed experimental methodologies, and clear visual aids, this document aims to facilitate informed decisions in the selection of the appropriate antagonist for specific research applications.

This compound, a suramin analogue, and the parent compound suramin are both widely utilized to probe the function of purinergic receptors. However, their utility can be compromised by interactions with other molecular targets. This guide delves into these off-target effects, offering a comparative perspective to aid in the design of more precise and reproducible experiments.

Quantitative Comparison of Off-Target Interactions

The following tables summarize the known off-target interactions of NF023 and suramin, providing quantitative measures of their potency at various receptors and enzymes.

Table 1: Comparative Activity at P2X Receptors

Receptor Subtype (Human)NF023 IC₅₀ (µM)Suramin IC₅₀ (µM)
P2X10.21[1][2]~10 - 30
P2X2> 50[1][2]> 50
P2X328.9[1][2]~10 - 30
P2X4> 100[1][2]> 100 - 300
P2X5--
P2X7-~40 - 250

IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the receptor response. Lower values indicate higher potency.

Table 2: Comparative Activity at G-Protein α Subunits

G-Protein α SubunitNF023 EC₅₀ (nM)Suramin EC₅₀ (nM)
Gi/Go~300[3]-
Gs-~240[3]

EC₅₀ values represent the concentration of the compound required to produce 50% of its maximal effect. Lower values indicate higher potency.

Table 3: Other Notable Off-Target Interactions of Suramin

TargetEffectPotency
GABA-A ReceptorsCompetitive AntagonistIC₅₀ = 0.43 µM (spontaneous current)
Glutamate Receptors (Kainate & NMDA)InhibitionMicromolar range
DNA Topoisomerase IIInhibition of catalytic activityIC₅₀ ≈ 100 µg/mL
TelomeraseInhibition-
Various Enzymes (e.g., Glycolytic enzymes)Inhibition-

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of these compounds, the following diagrams illustrate the key signaling pathways affected by their off-target activities and a general workflow for assessing receptor antagonism.

cluster_P2X P2X Receptor Signaling cluster_G_Protein G-Protein Coupled Receptor Signaling ATP ATP P2X_Receptor P2X Receptor (e.g., P2X1, P2X3) ATP->P2X_Receptor Activates Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Cellular_Response_P2X Cellular Response Ion_Influx->Cellular_Response_P2X Agonist Agonist GPCR GPCR Agonist->GPCR Activates G_Protein G-Protein (Gi/Go or Gs) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger NF023 NF023 NF023->P2X_Receptor Antagonizes (High affinity for P2X1) NF023->G_Protein Inhibits Gi/Go Suramin Suramin Suramin->P2X_Receptor Non-selectively Antagonizes Suramin->G_Protein Inhibits Gs

Fig. 1: Off-target signaling pathways of NF023 and suramin.

Start Start Cell_Culture Cell Culture expressing target receptor Start->Cell_Culture Antagonist_Incubation Incubate with varying concentrations of NF023 or Suramin Cell_Culture->Antagonist_Incubation Agonist_Stimulation Stimulate with a specific agonist Antagonist_Incubation->Agonist_Stimulation Data_Acquisition Measure cellular response (e.g., current, Ca2+ flux) Agonist_Stimulation->Data_Acquisition Data_Analysis Analyze data to determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Fig. 2: General experimental workflow for antagonist screening.

Detailed Experimental Protocols

To ensure the reproducibility of the cited data, this section outlines the fundamental principles of the key experimental methodologies used to characterize the off-target effects of NF023 and suramin.

Whole-Cell Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the effects of compounds on ion channels, such as P2X receptors.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific P2X receptor subtype of interest and incubated to allow for receptor expression.

  • Two-Electrode Voltage-Clamp:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, filled with a high-potassium solution, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).

  • Compound Application:

    • A baseline current is established.

    • The oocyte is perfused with a solution containing the agonist (e.g., ATP) to elicit a current.

    • To test for antagonism, the oocyte is pre-incubated with varying concentrations of NF023 or suramin before co-application with the agonist.

  • Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured, and IC₅₀ values are calculated by fitting the concentration-response data to a logistical equation.

[³⁵S]GTPγS Binding Assay for G-Protein Inhibition

This assay directly measures the activation of G-proteins and is used to assess the inhibitory effects of compounds like NF023 and suramin on G-protein signaling.

  • Membrane Preparation: Cell membranes expressing the G-protein coupled receptor (GPCR) and the G-protein of interest are prepared.

  • Assay Setup:

    • In a microplate, the cell membranes are incubated with the test compound (NF023 or suramin) at various concentrations in an assay buffer containing GDP.

    • The reaction is initiated by the addition of the GPCR agonist and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Incubation: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-protein α subunit.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a filter membrane, which traps the cell membranes.

    • Unbound [³⁵S]GTPγS is washed away.

    • The radioactivity retained on the filter, representing the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.

  • Data Analysis: The inhibition of agonist-stimulated [³⁵S]GTPγS binding by the test compound is determined, and EC₅₀ values are calculated.

Fluorescence-Based Calcium Assay for P2Y Receptor Antagonism

This high-throughput assay is used to screen for antagonists of Gq-coupled P2Y receptors by measuring changes in intracellular calcium concentration.

  • Cell Preparation: Cells endogenously expressing or transfected with the P2Y receptor of interest are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

  • Antagonist Incubation: The cells are pre-incubated with different concentrations of the antagonist (e.g., suramin).

  • Agonist Stimulation and Signal Detection:

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • The P2Y receptor agonist (e.g., UTP or ATP) is injected into the wells, and the change in fluorescence is recorded over time.

  • Data Analysis: The peak fluorescence intensity, representing the increase in intracellular calcium, is measured. The inhibitory effect of the antagonist is calculated, and IC₅₀ values are determined from the concentration-response curve.

Conclusion

The choice between this compound and suramin as a purinergic receptor antagonist should be guided by a thorough understanding of their respective off-target profiles. NF023 demonstrates greater selectivity for the P2X1 receptor subtype and exhibits a distinct off-target interaction with Gi/Go G-proteins. In contrast, suramin is a non-selective purinergic antagonist with a broader range of off-target effects, including interactions with other receptor systems and enzymes. For studies requiring high selectivity for P2X1 receptors, NF023 is the superior choice. However, when a broad-spectrum purinergic antagonist is needed and potential off-target effects can be controlled for or are the subject of investigation, suramin may be a suitable tool. Researchers are encouraged to carefully consider the quantitative data and experimental contexts presented in this guide to make an informed decision and to design experiments that yield clear and unambiguous results.

References

A Comparative Guide to the Dose-Response Analysis of NF023 Hexasodium for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NF023 hexasodium with other P2X1 receptor antagonists, focusing on its dose-response profile and IC50 determination. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental insights to inform research decisions.

Introduction to this compound

This compound is a suramin analog that functions as a selective and competitive antagonist for the P2X1 receptor.[1][2][3] It is a valuable tool in pharmacological research for studying the role of P2X1 receptors, which are ATP-gated ion channels involved in various physiological processes, including roles in the urogenital, immune, and cardiovascular systems.[4] NF023's selectivity for P2X1 is a key feature, though it also shows activity at other P2X subtypes at higher concentrations.[1][5]

Comparative Dose-Response Data

The inhibitory potency of NF023 and other P2X receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of NF023 and selected alternative antagonists against various human and rat P2X receptor subtypes.

Table 1: IC50 Values of P2X Receptor Antagonists (in µM)

CompoundHuman P2X1Rat P2X1Human P2X2Rat P2X2Human P2X3Rat P2X3Human P2X4Rat P2X4
This compound 0.21[1][2][3]0.24[2]> 50[1][2][3]> 50[2]28.9[1][2][3]8.5[2]> 100[1][3]> 100[2]
NF449 Sub-nanomolar[4]Sub-nanomolar[4]------
PPADS ~1-2.6[6]-~1-2.6[6]-~1-2.6[6]---
A-317491 ----IC50 ~30 nM (hP2X3)[6]---
Gefapixant --100-250 nM (hP2X2/3)[6]-~30 nM (hP2X3)[6]---
Camlipixant (BLU-5937) ----25 nM (hP2X3)[6]---
Characteristics of P2X1 Receptor Antagonists

Beyond potency, other pharmacological properties are crucial for selecting the appropriate antagonist for a given study.

Table 2: Properties of Selected P2X1 Receptor Antagonists

CompoundMode of ActionSelectivity ProfileKey Features
This compound Competitive antagonist[1][2][5]Selective for P2X1 over P2X2 and P2X4.[1][2][3] Also inhibits Gαo/i subunits.[3]Water-soluble suramin derivative.[5] Voltage-independent inhibition of P2X1.[1][2]
NF449 Competitive antagonist[7][8]Highly potent and selective for P2X1.[4] Also a Gsα-selective antagonist.[6]One of the most potent P2X1 antagonists.[4] Large polar molecule.[7]
MRS2159 Non-competitive antagonist[4]Selective for P2X1.[4]Low molecular weight compound.[4]
Aurintricarboxylic acid (ATA) Non-competitive antagonist[4]Potent P2X1 antagonist.[4]Nanomolar potency.[4]
PSB-2001 Non-competitive antagonist[4]Potent P2X1 antagonist.[4]Nanomolar potency.[4]

Experimental Protocols

General Protocol for IC50 Determination of NF023 on P2X1 Receptors

The following is a generalized protocol for determining the IC50 value of NF023 for P2X1 receptors, based on common methodologies cited in the literature such as heterologous expression in Xenopus oocytes and calcium influx assays.[2][7]

Objective: To determine the concentration of this compound that inhibits 50% of the maximal response induced by a P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP).

Materials:

  • Xenopus laevis oocytes or a suitable cell line (e.g., HEK293) expressing the human or rat P2X1 receptor.[2][7]

  • P2X1 receptor agonist: ATP or α,β-methylene ATP.[4][7]

  • This compound.

  • Appropriate recording solutions and buffers.

  • Two-electrode voltage clamp setup (for oocytes) or a fluorescence plate reader for calcium assays.[2]

Procedure:

  • Cell Preparation:

    • If using Xenopus oocytes, prepare and inject them with cRNA encoding the desired P2X1 receptor subtype and allow for protein expression.[2]

    • If using a cell line, culture the cells and ensure expression of the P2X1 receptor. For calcium assays, load the cells with a calcium-sensitive fluorescent dye.

  • Agonist Concentration-Response Curve:

    • First, establish a baseline by applying the recording solution.

    • Determine the EC50 of the agonist (e.g., ATP) by applying increasing concentrations to the cells and measuring the response (e.g., inward current in oocytes or fluorescence change in a cell line).[7] This is crucial for selecting the appropriate agonist concentration for the inhibition assay.

  • NF023 Inhibition Assay:

    • Prepare a range of concentrations of this compound.

    • Pre-incubate the cells with each concentration of NF023 for a defined period.

    • Following incubation, apply a fixed concentration of the agonist (typically the EC50 or EC80 concentration determined in the previous step) in the continued presence of NF023.[7]

    • Record the response at each NF023 concentration.

  • Data Analysis:

    • Normalize the responses to the control response (agonist alone).

    • Plot the normalized response against the logarithm of the NF023 concentration.

    • Fit the data to a four-parameter logistic equation (or similar nonlinear regression model) to generate a dose-response curve.[7]

    • The IC50 value is the concentration of NF023 that produces 50% of the maximal inhibition.[9][10]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the P2X1 receptor and the antagonistic effect of NF023.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds and Activates NF023 NF023 (Antagonist) NF023->P2X1 Competitively Blocks Binding Ca_ion Ca²⁺ P2X1->Ca_ion Channel Opens (Influx) Na_ion Na⁺ P2X1->Na_ion Channel Opens (Influx) Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_ion->Cellular_Response Na_ion->Cellular_Response

Caption: P2X1 receptor activation by ATP and competitive antagonism by NF023.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 value of a P2X1 receptor antagonist.

IC50_Workflow start Start: Prepare P2X1-expressing cells agonist_ec50 Determine Agonist EC50 Concentration start->agonist_ec50 prepare_antagonist Prepare Serial Dilutions of NF023 start->prepare_antagonist stimulation Stimulate with fixed concentration of Agonist (e.g., ATP) agonist_ec50->stimulation incubation Pre-incubate cells with NF023 prepare_antagonist->incubation incubation->stimulation measure Measure Cellular Response (e.g., Ca²⁺ influx) stimulation->measure plot Plot Dose-Response Curve measure->plot calculate_ic50 Calculate IC50 Value (Nonlinear Regression) plot->calculate_ic50 end End: IC50 Determined calculate_ic50->end

Caption: General experimental workflow for IC50 determination of a receptor antagonist.

References

A Researcher's Guide to Utilizing Positive and Negative Controls with NF023 Hexasodium, a P2X1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the P2X1 receptor, a ligand-gated ion channel activated by ATP, the precise use of controls is paramount for valid and interpretable results. This guide provides an objective comparison of the P2X1 receptor antagonist, NF023 hexasodium, with other alternatives, supported by experimental data and detailed protocols.

This compound is a selective and competitive antagonist of the P2X1 receptor, making it a valuable tool for studying its physiological roles, which include smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2][3] To ensure the specificity of its effects in experimental settings, a robust set of positive and negative controls is essential.

Performance Comparison of P2X1 Receptor Antagonists

The selection of an appropriate antagonist is critical for experimental success. Below is a comparison of NF023 with other commonly used P2X receptor antagonists. NF023 exhibits good selectivity for the P2X1 subtype over other P2X receptors.[1][2]

AntagonistTarget(s)Reported IC50 for human P2X1Key Characteristics
This compound P2X1 > P2X3 > P2X2~0.21 µM [1][2]Selective and competitive P2X1 antagonist. Also an inhibitor of the Gαo/i subunit.
SuraminNon-selective P2X/P2Y antagonist~1 µMBroad-spectrum purinergic antagonist, useful for initial screening but lacks specificity.
PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid)Non-selective P2X antagonist~1 µMCommonly used non-selective P2X antagonist.
NF449Highly selective P2X1 antagonist~0.28 nM[4]A highly potent and selective P2X1 antagonist, making it an excellent tool for confirming P2X1-specific effects.[4][5][6][7]

Note: IC50 values can vary depending on the experimental conditions, such as the agonist concentration and the cell type used.

Experimental Design and Controls

A well-designed experiment to characterize the effect of NF023 will include a variety of controls to validate the results.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_measurement Measurement & Analysis prep_cells Prepare P2X1-expressing cells no_treatment No Treatment (Baseline) prep_cells->no_treatment vehicle_control Vehicle Control (e.g., water/buffer) prep_cells->vehicle_control positive_control Positive Control (Agonist: ATP or α,β-mATP) prep_cells->positive_control test_condition Test Condition (NF023 + Agonist) prep_cells->test_condition negative_control Negative Control (e.g., P2X1-null cells or non-selective antagonist) prep_cells->negative_control prep_reagents Prepare reagents (Agonist, NF023, Controls) prep_reagents->vehicle_control prep_reagents->positive_control prep_reagents->test_condition prep_reagents->negative_control measure Measure cellular response (e.g., Calcium influx) no_treatment->measure vehicle_control->measure positive_control->measure test_condition->measure negative_control->measure analyze Data Analysis (IC50 determination) measure->analyze

Caption: Experimental workflow for characterizing NF023 using controls.

Positive Controls
  • Agonist Stimulation: The primary positive control is the application of a P2X1 receptor agonist to elicit a response that NF023 is expected to inhibit.

    • ATP (Adenosine triphosphate): The endogenous agonist for P2X receptors.[3][8][9]

    • α,β-methylene ATP (α,β-mATP): A stable analog of ATP that is a potent agonist at P2X1 and P2X3 receptors and is resistant to degradation by ectonucleotidases.[10][11][12]

Negative Controls
  • Vehicle Control: This is crucial to ensure that the solvent used to dissolve NF023 (typically water or a buffer) does not have an effect on its own.

  • Cellular Negative Control:

    • Parental cell line: Use of a cell line that does not endogenously express P2X1 receptors.

    • Transfected cells with an empty vector: In experiments using cells transiently or stably expressing recombinant P2X1, cells transfected with an empty vector serve as an excellent negative control.

  • Pharmacological Negative Control:

    • Non-selective antagonists: While not entirely "negative," comparing the effect of NF023 to a non-selective antagonist like suramin can help to highlight the P2X1-specific component of the response.

    • Structurally similar but inactive molecule: If available, a molecule with a similar chemical structure to NF023 but known to be inactive at P2X1 receptors would be an ideal negative control.

P2X1 Receptor Signaling Pathway

Understanding the downstream signaling of the P2X1 receptor is key to designing and interpreting experiments. Upon binding of ATP, the P2X1 receptor, a non-selective cation channel, opens to allow the influx of Ca²⁺ and Na⁺.[13][14] This leads to membrane depolarization and an increase in intracellular calcium, which in turn triggers various cellular responses.[13][15]

p2x1_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X1 P2X1 Receptor Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx ATP ATP (Agonist) ATP->P2X1 Activates NF023 NF023 (Antagonist) NF023->P2X1 Inhibits Depolarization Membrane Depolarization Ca_increase ↑ [Ca²⁺]i Ca_ion->Ca_increase Depolarization->Ca_increase Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca_increase->Cellular_Response ERK ERK1/2 Activation Ca_increase->ERK

Caption: Simplified P2X1 receptor signaling pathway.

Experimental Protocols

Calcium Influx Assay Using a Fluorescent Plate Reader

This protocol is designed to measure changes in intracellular calcium concentration in a 96-well plate format, suitable for determining the IC50 of NF023.

Materials:

  • Cells expressing the P2X1 receptor (e.g., HEK293-P2X1)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM)[16][17][18][19][20]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • P2X1 receptor agonist (ATP or α,β-mATP)

  • This compound

  • Vehicle (e.g., sterile water or buffer)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating:

    • Seed the P2X1-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing:

    • Gently wash the cells twice with HBSS to remove any extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of NF023 in HBSS.

    • Add the NF023 solutions to the appropriate wells.

    • Include wells for the vehicle control (buffer only) and a positive control (agonist only).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the microplate in the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Using the plate reader's automated injector, add a predetermined concentration of the P2X1 agonist (typically an EC₈₀ concentration) to all wells simultaneously.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 1-5 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • Calculate the percentage of inhibition for each concentration of NF023 relative to the response of the agonist-only control.

    • Plot the percentage of inhibition against the log of the NF023 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

By adhering to these guidelines and employing the appropriate controls, researchers can confidently and accurately characterize the effects of this compound on P2X1 receptor activity.

References

A Comparative Analysis of NF023 Hexasodium and Alternative P2X1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NF023 hexasodium, a selective P2X1 receptor antagonist, with other commonly used alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Data Presentation: Comparative Antagonist Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against various P2X receptor subtypes. Lower IC50 values indicate higher potency.

Table 1: Potency at Human P2X Receptors

AntagonistP2X1 (μM)P2X2 (μM)P2X3 (μM)P2X4 (μM)
This compound 0.21[1][2][3][4]>50[1][2][3][4]28.9[1][2][3][4]>100[1][2][3][4]
NF279 0.019 (rat)[5]0.76 (rat)1.62 (rat)[5]>300 (human)[5]
NF449 0.00028 (rat)[6][7]47 (rat)[6][7]1.82 (rat)[6][7]>300 (rat)[6][7]
Suramin ~10 - 30>50~10 - 30>100 - 300
PPADS 0.068 - 2.61 - 2.60.214 - 2.6~10.5 - 30 (human)

Table 2: Potency at Rat P2X Receptors

AntagonistP2X1 (μM)P2X2 (μM)P2X3 (μM)
This compound 0.24[1]-8.5[1]
NF279 0.019[5]0.761.62[5]
NF449 0.00028[6][7]47[6][7]1.82[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure ion channel activity in response to agonist and antagonist application.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subtype and incubated for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution (ND96).

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential of -60 mV using a voltage-clamp amplifier.

  • Agonist and Antagonist Application:

    • A baseline current is established.

    • The P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is applied to elicit an inward current.

    • To determine the inhibitory effect, the oocyte is pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a set period before co-application with the agonist.

  • Data Analysis:

    • The peak amplitude of the agonist-induced current is measured in the absence and presence of the antagonist.

    • The percentage of inhibition is calculated for each antagonist concentration.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Fluorescence-Based Calcium Influx Assay

This high-throughput screening method measures changes in intracellular calcium levels following P2X receptor activation.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the target P2X1 receptor subtype are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C. After loading, excess dye is washed away.

  • Antagonist Incubation: The cells are incubated with various concentrations of the antagonist (e.g., this compound) for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • The P2X1 receptor agonist (e.g., ATP) is added to all wells to stimulate the cells.

    • The fluorescence intensity is measured kinetically before and after agonist addition.

  • Data Analysis:

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is calculated.

    • The response in the presence of the antagonist is normalized to the control response (agonist alone).

    • A concentration-response curve is plotted to determine the IC50 value of the antagonist.[6]

Mandatory Visualizations

Signaling Pathway of P2X1 Receptor Activation

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor Cation_Influx Na+ / Ca2+ Influx P2X1->Cation_Influx Opens Channel ATP ATP ATP->P2X1 Binds Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Cation_Influx->Ca_Signal Cellular_Response Cellular Response (e.g., Contraction, Secretion) Depolarization->Cellular_Response ERK_Activation ERK1/2 Activation Ca_Signal->ERK_Activation ERK_Activation->Cellular_Response

Caption: P2X1 receptor activation by ATP leads to cation influx and downstream signaling.

Experimental Workflow for P2X1 Antagonist Screening

Antagonist_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start: P2X1-expressing cells Plate_Cells Plate cells in multi-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load with Ca2+ sensitive dye Incubate_Overnight->Load_Dye Add_Antagonist Add varying concentrations of antagonist (e.g., NF023) Load_Dye->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Measure_Baseline Measure baseline fluorescence Incubate_Antagonist->Measure_Baseline Add_Agonist Add P2X1 agonist (ATP) Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence change Add_Agonist->Measure_Response Calculate_Inhibition Calculate % inhibition Measure_Response->Calculate_Inhibition Plot_Curve Plot concentration- response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: A typical workflow for screening P2X1 receptor antagonists.

References

Safety Operating Guide

Proper Disposal of NF023 Hexasodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for NF023 hexasodium, a selective P2X1 receptor antagonist used in research.

Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Standard precautionary measures for handling chemicals should be followed.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
Synonym 8,8′-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt
CAS Number 104869-31-0
Molecular Formula C35H20N4Na6O21S6
Molecular Weight 1162.88 g/mol
Appearance Solid
Flammability Product is not flammable
Solubility Soluble in water

Source: Cayman Chemical Safety Data Sheet, DC Chemicals[2][3]

Step-by-Step Disposal Procedures

Even though this compound is not classified as hazardous, it is imperative to follow a structured disposal process to minimize environmental impact and ensure laboratory safety. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting.

1. Initial Assessment and Personal Protective Equipment (PPE)

  • Review Institutional Policies: Before proceeding, always consult your institution's specific guidelines and protocols for non-hazardous chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.

  • Wear Appropriate PPE: At a minimum, a lab coat, safety glasses, and gloves should be worn when handling this compound.

2. Disposal of Unused Solid this compound

  • Small Quantities: For small residual amounts of solid this compound, disposal in the regular laboratory trash is generally acceptable, provided it is securely contained.

  • Secure Containment: Place the solid waste in a sealed, clearly labeled container. The label should indicate that the contents are non-hazardous.

  • Avoid Custodial Handling: Do not place open containers of chemicals in laboratory trash cans that will be handled by custodial staff.[4]

3. Disposal of Aqueous Solutions of this compound

  • Check Local Regulations: Sewer disposal regulations can vary. Confirm with your local EHS department if drain disposal of non-hazardous, water-soluble chemicals is permitted.[4][5]

  • Dilution: If permitted, dilute the this compound solution with a large volume of water (at least 20 parts water) before slowly pouring it down the sanitary sewer drain.[5]

  • Avoid Prohibited Discharges: Never dispose of solutions containing solvents or other hazardous materials into the sanitary sewer.[6]

4. Disposal of Empty Containers

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water for this compound).

  • Disposal of Rinsate: The rinsate from a non-hazardous substance can typically be disposed of down the sanitary sewer, following the dilution procedure mentioned above.

  • Container Disposal: After rinsing, deface or remove the original label to prevent misuse. The clean, empty container can then be disposed of in the regular trash or recycled according to your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

NF023_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs solid_waste Solid NF023 consult_ehs->solid_waste Solid liquid_waste Aqueous Solution of NF023 consult_ehs->liquid_waste Liquid empty_container Empty Container consult_ehs->empty_container Container secure_containment Securely Contain and Label as Non-Hazardous solid_waste->secure_containment sewer_disposal_allowed Sewer Disposal Permitted? liquid_waste->sewer_disposal_allowed triple_rinse Triple Rinse Container empty_container->triple_rinse trash_disposal Dispose in Designated Lab Trash secure_containment->trash_disposal dilute Dilute with >20x Water sewer_disposal_allowed->dilute Yes contact_ehs_liquid Contact EHS for Alternative Disposal sewer_disposal_allowed->contact_ehs_liquid No pour_down_drain Pour Down Sanitary Sewer dilute->pour_down_drain dispose_rinsate Dispose of Rinsate per Aqueous Solution Protocol triple_rinse->dispose_rinsate deface_label Deface or Remove Label triple_rinse->deface_label dispose_rinsate->sewer_disposal_allowed dispose_container Dispose of Container in Trash/Recycling deface_label->dispose_container

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling NF023 Hexasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling NF023 hexasodium, a selective and competitive P2X1 receptor antagonist. The following procedural guidance is designed to ensure safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Best Practices
Hand Protection Nitrile glovesWhile no specific glove material has been mandated, nitrile gloves are recommended for handling laboratory chemicals. Inspect gloves for integrity before use and replace them immediately if contaminated or torn.
Eye Protection Safety glasses with side shields or gogglesTo protect against accidental splashes.
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing.

General Hygiene and Safety Measures:

  • Follow the usual precautionary measures for handling chemicals.

  • Avoid inhalation of the substance.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the work area.

Operational Plans: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a cool, dry place. For long-term storage of the powder, -20°C is recommended for up to 3 years.[1] For solutions, store at -80°C for up to 1 year.[1]

Preparation of Solutions:

  • This compound is soluble in water.[1]

  • For a 1 mM stock solution, dissolve 1.16 mg of this compound (MW: 1162.86 g/mol ) in 1 mL of water.

  • Sonication may be required to achieve complete dissolution.[1]

Disposal Plan

As this compound is not classified as hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste.

Disposal Steps:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled waste container.

  • Solid Waste: Dispose of any solid this compound in the appropriate solid chemical waste container.

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with this compound should be disposed of in the laboratory's solid waste stream.

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.

Experimental Protocols

This compound is a well-documented selective antagonist of the P2X1 receptor. The following is a summary of its biological activity and a key experimental protocol.

Biological Activity:

ReceptorIC₅₀ (Human)
P2X10.21 µM[1][2]
P2X328.9 µM[1][2]
P2X2> 50 µM[1][2]
P2X4> 100 µM[1][2]

Key Experimental Protocol: Antagonism of P2X1 Receptors in Xenopus Oocytes

This protocol is based on the methodology described by Soto, F., et al. (1999) in Neuropharmacology.[3]

Objective: To characterize the antagonistic properties of NF023 on heterologously expressed P2X receptors in Xenopus oocytes using two-electrode voltage-clamp electrophysiology.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subunit (e.g., human P2X1).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl and voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • ATP (the agonist) is applied to the oocyte to elicit an inward current mediated by the expressed P2X receptors.

    • To test the antagonistic effect, NF023 is pre-applied to the oocyte for a set duration before co-application with ATP.

  • Data Analysis: The inhibition of the ATP-induced current by NF023 is measured to determine the IC₅₀ value.

Visualizations

NF023_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Binds and Activates NF023 This compound (Antagonist) NF023->P2X1 Competitively Binds and Blocks Activation Ion_Influx Cation Influx (Na+, Ca2+) P2X1->Ion_Influx Opens Channel Cellular_Response Cellular Response Ion_Influx->Cellular_Response

Caption: Mechanism of this compound as a competitive antagonist of the P2X1 receptor.

Experimental_Workflow A Oocyte Preparation (Harvesting and Defolliculation) B cRNA Injection (P2X1 Receptor) A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage-Clamp Setup C->D E Record Baseline Current D->E F Apply ATP (Agonist) Record Inward Current E->F G Pre-apply NF023 (Antagonist) F->G H Co-apply NF023 and ATP Record Inhibited Current G->H I Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for characterizing P2X1 receptor antagonism by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.